molecular formula C14H26INSi B1590529 Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide CAS No. 83781-47-9

Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Cat. No.: B1590529
CAS No.: 83781-47-9
M. Wt: 363.35 g/mol
InChI Key: GTFSUBIVRHGESQ-UHFFFAOYSA-M
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Description

Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide is a useful research compound. Its molecular formula is C14H26INSi and its molecular weight is 363.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26NSi.HI/c1-15(2,3)11-13-9-7-8-10-14(13)12-16(4,5)6;/h7-10H,11-12H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFSUBIVRHGESQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1C[Si](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26INSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476272
Record name Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83781-47-9
Record name Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Unique Quaternary Ammonium Salt

This technical guide provides a comprehensive exploration of the synthesis and characterization of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide, a unique quaternary ammonium salt (QAS) featuring a sterically demanding ortho-substituent. As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of steps and delve into the rationale behind the synthetic strategy and analytical validation. The protocols and discussions herein are designed to be a self-validating system, empowering researchers to not only replicate the synthesis but also to understand the critical parameters that ensure success and purity.

Quaternary ammonium salts are a class of compounds with broad applications, including as antimicrobial agents and in pharmaceutical formulations[1]. The introduction of a silyl group, as in the target molecule, can modulate lipophilicity and metabolic stability, making such compounds of interest in drug discovery and development. This guide will illuminate the path to obtaining this novel compound, from the synthesis of its key precursor to its complete spectroscopic characterization.

I. Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most logically approached via a two-step sequence. The first, and most critical, step is the preparation of the key intermediate, a 2-[(trimethylsilyl)methyl]benzyl halide. The second step is the well-established Menshutkin reaction, the quaternization of a tertiary amine with an alkyl halide.

Synthesis_Strategy o-Xylene o-Xylene Precursor_Halide 2-[(trimethylsilyl)methyl]benzyl Halide o-Xylene->Precursor_Halide Multi-step Synthesis (Proposed) Target_Molecule This compound Precursor_Halide->Target_Molecule Quaternization (Menshutkin Reaction)

Figure 1: Overall synthetic strategy for this compound.

A thorough review of the scientific literature did not yield a specific, published protocol for the synthesis of the immediate precursor, 2-[(trimethylsilyl)methyl]benzyl halide. Therefore, a plausible and robust multi-step synthesis is proposed based on established and reliable organic transformations. This proposed route involves the initial silylation of a suitable starting material, followed by benzylic halogenation.

II. Experimental Protocols

A. Synthesis of the Key Intermediate: 2-[(trimethylsilyl)methyl]benzyl Bromide (Proposed Route)

The synthesis of this key precursor is a multi-step process beginning with commercially available o-xylene.

Precursor_Synthesis cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Grignard Formation cluster_step3 Step 3: Silylation cluster_step4 Step 4: Benzylic Bromination o-Xylene o-Xylene 2-Methylbenzyl_Bromide 2-Methylbenzyl_Bromide o-Xylene->2-Methylbenzyl_Bromide NBS, AIBN CCl4, Reflux Grignard_Reagent 2-Methylbenzylmagnesium Bromide 2-Methylbenzyl_Bromide->Grignard_Reagent Mg, THF Silylated_Product 1-Methyl-2-[(trimethylsilyl)methyl]benzene Grignard_Reagent->Silylated_Product TMS-Cl, THF Final_Precursor 2-[(trimethylsilyl)methyl]benzyl Bromide Silylated_Product->Final_Precursor NBS, AIBN CCl4, Reflux

Figure 2: Proposed multi-step synthesis of 2-[(trimethylsilyl)methyl]benzyl Bromide.

Step 1: Synthesis of 2-Methylbenzyl Bromide

This initial step involves the free-radical bromination of one of the methyl groups of o-xylene.

  • Materials:

    • o-Xylene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

    • Sodium bicarbonate (aqueous, saturated)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a solution of o-xylene (1.0 eq) in CCl₄, add NBS (1.05 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or GC until the starting material is consumed. The progress of the reaction can be visually monitored as the denser NBS is consumed and succinimide is formed, which floats on top of the solvent.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylbenzyl bromide, which can be purified by vacuum distillation.

Step 2: Synthesis of 2-Methylbenzylmagnesium Bromide

The formation of the Grignard reagent is a critical step requiring anhydrous conditions.

  • Materials:

    • 2-Methylbenzyl bromide

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (a small crystal for initiation)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of a solution of 2-methylbenzyl bromide (1.0 eq) in anhydrous THF via the addition funnel.

    • Initiate the reaction with gentle heating. Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining solution of 2-methylbenzyl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution of 2-methylbenzylmagnesium bromide is used directly in the next step.

Step 3: Synthesis of 1-Methyl-2-[(trimethylsilyl)methyl]benzene

This step introduces the trimethylsilyl group onto the benzylic carbon.

  • Materials:

    • Solution of 2-methylbenzylmagnesium bromide in THF

    • Chlorotrimethylsilane (TMS-Cl)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride

  • Procedure:

    • Cool the solution of 2-methylbenzylmagnesium bromide to 0 °C in an ice bath.

    • Slowly add chlorotrimethylsilane (1.1 eq) to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure 1-methyl-2-[(trimethylsilyl)methyl]benzene.

Step 4: Synthesis of 2-[(trimethylsilyl)methyl]benzyl Bromide

The final step in the precursor synthesis is another benzylic bromination.

  • Materials:

    • 1-Methyl-2-[(trimethylsilyl)methyl]benzene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • Follow the same procedure as in Step 1, using 1-methyl-2-[(trimethylsilyl)methyl]benzene as the starting material.

    • Purify the crude product by vacuum distillation to obtain the desired 2-[(trimethylsilyl)methyl]benzyl bromide.

B. Synthesis of this compound

This final step is a classic Menshutkin reaction.

Quaternization Precursor_Bromide 2-[(trimethylsilyl)methyl]benzyl Bromide Precursor_Iodide 2-[(trimethylsilyl)methyl]benzyl Iodide Precursor_Bromide->Precursor_Iodide Finkelstein Reaction (NaI, Acetone) Trimethylamine Trimethylamine Target_Molecule This compound Precursor_IodideTrimethylamine Precursor_IodideTrimethylamine Precursor_IodideTrimethylamine->Target_Molecule Menshutkin Reaction (Acetonitrile, RT)

Figure 3: Final quaternization step to yield the target molecule.

Step 1: Finkelstein Reaction (Optional but Recommended)

To increase the rate of the subsequent quaternization reaction, it is advantageous to convert the benzyl bromide to the more reactive benzyl iodide.

  • Materials:

    • 2-[(trimethylsilyl)methyl]benzyl bromide

    • Sodium iodide (NaI)

    • Acetone

  • Procedure:

    • Dissolve 2-[(trimethylsilyl)methyl]benzyl bromide (1.0 eq) in acetone.

    • Add sodium iodide (1.5 eq) and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of sodium bromide.

    • Once the reaction is complete (typically a few hours), filter off the precipitated sodium bromide.

    • The resulting acetone solution of 2-[(trimethylsilyl)methyl]benzyl iodide can be used directly in the next step, or the acetone can be removed under reduced pressure if a different solvent is desired for the quaternization.

Step 2: Quaternization with Trimethylamine

  • Materials:

    • 2-[(trimethylsilyl)methyl]benzyl iodide (from the previous step)

    • Trimethylamine (solution in a suitable solvent, e.g., THF or ethanol, or as a condensed gas)

    • Acetonitrile

    • Diethyl ether

  • Procedure:

    • Dissolve the 2-[(trimethylsilyl)methyl]benzyl iodide in acetonitrile.

    • Cool the solution in an ice bath and add an excess (2-3 eq) of trimethylamine solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.

    • After the reaction is complete (typically several hours to overnight), collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield this compound as a white or off-white solid.

III. Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Technique Expected Observations
¹H NMR A singlet around 0 ppm (9H) for the -Si(CH₃)₃ protons. A singlet for the benzylic -CH₂-Si protons. A singlet for the benzylic -CH₂-N⁺ protons. A singlet for the -N⁺(CH₃)₃ protons. Multiplets in the aromatic region (4H). The provided ¹H NMR spectrum from ChemicalBook can be used for direct comparison[2].
¹³C NMR A signal near 0 ppm for the -Si(CH₃)₃ carbons. Signals for the two benzylic carbons (-CH₂-Si and -CH₂-N⁺). Signals for the -N⁺(CH₃)₃ carbons. Signals for the aromatic carbons.
FT-IR Characteristic peaks for C-H stretching of methyl and methylene groups. Aromatic C-H and C=C stretching vibrations. Si-C stretching vibrations.
HRMS (ESI⁺) The exact mass of the cation C₁₄H₂₆NSi⁺ should be observed.

IV. Safety and Handling

  • Benzyl Halides: Benzyl bromide and benzyl iodide are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles[3][4][5].

  • Trimethylamine: Trimethylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Ensure all sources of ignition are absent[1][2][6][7][8].

  • Organometallic Reagents: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and flame-dried glassware.

V. Conclusion and Future Perspectives

This guide has outlined a detailed, albeit partially proposed, synthetic route and characterization strategy for this compound. The synthesis of the key silylated benzyl halide intermediate is the most challenging aspect, and the proposed multi-step route provides a logical and feasible approach based on well-established organic reactions. The final quaternization step is a standard and reliable transformation.

The unique structure of this QAS, with its ortho-silylmethyl group, may impart interesting biological properties or utility as a phase-transfer catalyst with modified solubility characteristics. Researchers in drug development may find this compound to be a valuable building block or lead compound for further optimization. The detailed characterization data provided serves as a benchmark for ensuring the identity and purity of the synthesized material, upholding the principles of scientific integrity and reproducibility.

VI. References

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (n.d.). In PMC. Retrieved from a reliable source.

  • NJ.gov. (n.d.). Common Name: TRIMETHYLAMINE HAZARD SUMMARY.

  • Airgas. (2018, April 23). SAFETY DATA SHEET.

  • Linde Gas GmbH. (2017, January 20). SAFETY DATA SHEET Trimethylamine, anhydrous.

  • Benzyl-Chloride - Safety Data Sheet. (n.d.).

  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET.

  • Benzyl-Chloride - Safety Data Sheet. (n.d.).

  • Benzyl chloride - Hazardous Substance Fact Sheet. (n.d.).

  • Penta chemicals. (2025, April 7). Benzyl chloride.

Sources

Physical and chemical properties of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in advanced chemical research.

Introduction

This compound is a quaternary ammonium salt incorporating a silicon-containing moiety. Its unique structure, featuring a benzylic quaternary ammonium group ortho-substituted with a trimethylsilylmethyl group, suggests a range of potential applications, from its use as a phase-transfer catalyst to a synthon in complex organic syntheses. The presence of the bulky and lipophilic trimethylsilyl group can significantly influence its solubility, reactivity, and interaction with other molecules, making it a compound of interest for creating tailored chemical environments. This guide delves into the core characteristics of this compound, providing a foundational understanding for its use in a research and development context.

Chemical Identity and Structure

Accurate identification is paramount in scientific research. This section outlines the fundamental identifiers and structural representation of the title compound.

  • IUPAC Name: trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium iodide[1]

  • CAS Number: 83781-47-9[1][2][3][4]

  • Molecular Formula: C₁₄H₂₆INSi[1][2][3][4]

  • Synonyms: Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide, Trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium iodide[1][3]

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is crucial for experimental design, including selecting appropriate solvents and anticipating the material's behavior under various conditions.

PropertyValueSource(s)
Molecular Weight 363.35 g/mol [1][4]
363.36 g/mol [3]
Exact Mass 363.08792 Da[1]
Physical Form Powder to crystal[2]
Color White to Almost white[2]
Melting Point 189.5-190.5 °C[2]
Purity >98.0%[3][5]
InChI InChI=1S/C14H26NSi.HI/c1-15(2,3)11-13-9-7-8-10-14(13)12-16(4,5)6;/h7-10H,11-12H2,1-6H3;1H/q+1;/p-1[1][6]
InChIKey GTFSUBIVRHGESQ-UHFFFAOYSA-M[1][6]
SMILES C(C)CC1=CC=CC=C1C(C)C.[I-][1]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis would logically proceed via the quaternization of 2-[(trimethylsilyl)methyl]benzyldimethylamine with methyl iodide. This approach is standard for creating quaternary ammonium salts and is selected for its high efficiency and straightforward execution.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol (Representative)

Objective: To synthesize this compound via quaternization.

Materials:

  • 2-[(trimethylsilyl)methyl]benzyldimethylamine (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • Anhydrous Acetonitrile (solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup: In a round-bottom flask purged with nitrogen, dissolve 2-[(trimethylsilyl)methyl]benzyldimethylamine in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add methyl iodide dropwise at room temperature. The choice of a slight excess of methyl iodide ensures the complete conversion of the tertiary amine.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting amine. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary.

  • Product Isolation: Upon completion, reduce the solvent volume under reduced pressure. Add diethyl ether to the concentrated mixture to precipitate the quaternary ammonium salt, which is typically insoluble in nonpolar solvents like ether.

  • Purification: Collect the resulting white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under high vacuum to remove residual solvents.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should be determined and compared to the literature value.[2]

Rationale: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which is ideal for Sₙ2 reactions like the Menshutkin reaction. The purification by precipitation is a standard and effective method for isolating salt-like products from organic reactions.

Spectroscopic and Analytical Profile

While specific spectra for this compound are available from vendors, a theoretical analysis provides a self-validating framework for researchers to confirm its synthesis.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • A singlet around 0.0-0.1 ppm corresponding to the nine equivalent protons of the trimethylsilyl (Si-(CH₃)₃) group.

    • A singlet for the protons of the methylene bridge connecting the silicon atom to the benzene ring (Ar-CH₂-Si).

    • A singlet for the nine equivalent protons of the trimethylammonium ([N-(CH₃)₃]⁺) group, shifted downfield due to the positive charge on the nitrogen.

    • A singlet for the benzylic protons (Ar-CH₂-N⁺).

    • A multiplet pattern in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the four protons on the benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:

    • C-H stretching vibrations for the aromatic and aliphatic groups.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

    • A characteristic Si-C bond vibration, often observed in the fingerprint region.

    • C-N stretching vibrations associated with the quaternary ammonium group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is the ideal technique.

    • The primary ion observed will be the cation: [M-I]⁺, corresponding to Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium. Its calculated mass would be approximately 236.18 Da (C₁₄H₂₆NSi⁺). The presence of this ion confirms the core structure.

Reactivity and Potential Applications

The molecule's structure contains several functional groups that dictate its potential reactivity and utility.

  • Quaternary Ammonium Salt: This group makes the compound a potential phase-transfer catalyst (PTC) , capable of shuttling anions between aqueous and organic phases. The bulky silylmethylbenzyl group can enhance its solubility in organic media.

  • Iodide Counter-ion: The iodide ion can act as a nucleophile in certain reactions. It can also be exchanged for other anions to modify the salt's properties.

  • Trimethylsilyl Group: The C-Si bond can be cleaved under certain conditions (e.g., with fluoride ions or strong acids), offering a pathway for further functionalization at the benzylic position. This reactivity is analogous to the well-documented use of trimethylsilyl iodide as a reagent for cleaving ethers and esters.[8][9][10]

Given these features, this compound could be explored in applications requiring sterically hindered and organosoluble quaternary ammonium salts, or as a precursor for generating ortho-functionalized toluene derivatives.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Stability: The compound is listed as stable under proper conditions.[5]

  • Storage Conditions:

    • Store at room temperature.[3][11]

    • Keep in a dark place and under an inert atmosphere.[11]

    • It is noted as being moisture-sensitive.[12]

  • Incompatibilities: Avoid strong oxidizing agents.[5]

  • Personal Protective Equipment (PPE):

    • Handling: Perform handling in a well-ventilated area or under a local exhaust system to prevent dust dispersion.[5]

    • Eye Protection: Wear safety glasses or a face shield.[5]

    • Hand Protection: Use protective gloves.[5]

    • Skin and Body: Wear protective clothing.[5]

  • First Aid:

    • Eye/Skin Contact: In case of contact, rinse cautiously with water. If irritation persists, seek medical attention.[5]

    • Inhalation: Remove to fresh air.[5]

    • Ingestion: Rinse mouth and seek medical advice.[5]

References

  • PubChem. Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide | C14H26INSi | CID 12035585. [Link]

  • Wikipedia. Trimethylsilyl iodide. [Link]

  • PureSynth. This compound 98.0%. [Link]

  • Chemsrc. This compound. [Link]

  • PubChem. Benzyltrimethylammonium iodide | C10H16IN | CID 20619. [Link]

  • RSC Publishing. Trimethylsilyl iodide as a peptide deblocking agent. [Link]

  • Organic Syntheses. Procedure for the synthesis of iodotrimethylsilane. [Link]

  • PubChem. Trimethylsilyl iodide | C3H9ISi | CID 85247. [Link]

  • International Journal of Foundation for Modern Research (IJFMR). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. [Link]

  • PubChem. Trimethylphenylammonium iodide | C9H14IN | CID 94135. [Link]

  • PrepChem.com. Synthesis of trimethylsilyl iodide. [Link]

  • ResearchGate. 3 Trimethylsilyl Iodide and Bromide. [Link]

  • SpectraBase. TRIMETHYLSILYL-IODIDE;ME3SII. [Link]

  • PubChem. Trimethylsulfonium iodide | C3H9IS | CID 75127. [Link]

  • ResearchGate. Synthesis, identification and chemical features of high-purity trimethylselenonium iodide. [Link]

  • ResearchGate. 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,.... [Link]

  • Wikipedia. Trimethylsulfoxonium iodide. [Link]

  • PubChem. Trimethylethylammonium iodide | C5H14IN | CID 66125. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-iodo-2-methylpropane. [Link]

Sources

CAS 83781-47-9 properties and applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP)

Foreword

For decades, the intricate signaling cascade initiated by cyclic adenosine monophosphate (cAMP) has been a cornerstone of cellular communication research. As a ubiquitous second messenger, cAMP orchestrates a vast array of physiological processes. However, the transient nature of endogenous cAMP and its limited ability to traverse cellular membranes present significant experimental challenges. This guide provides a comprehensive technical overview of 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Bromo-cAMP), a pivotal analog that has empowered researchers to dissect cAMP-dependent pathways with enhanced precision and control. We will delve into its fundamental properties, mechanism of action, and diverse applications, offering insights grounded in established scientific literature to aid researchers, scientists, and drug development professionals in leveraging this powerful tool.

Core Properties of 8-Bromo-cAMP: Bypassing Experimental Hurdles

8-Bromo-cAMP is a synthetic derivative of cAMP distinguished by the presence of a bromine atom at the 8th position of the adenine ring.[1][2][3] This seemingly minor modification confers two critical advantages over its parent molecule: enhanced cell permeability and increased resistance to enzymatic degradation.[1]

Increased Lipophilicity and Cell Permeability: The bromine substitution increases the lipophilicity of the molecule, facilitating its passage across the plasma membrane.[1] This allows for the direct and reliable elevation of intracellular cAMP levels without the need for transfection or other disruptive techniques.

Resistance to Phosphodiesterases (PDEs): 8-Bromo-cAMP exhibits a greater resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for the degradation of endogenous cAMP.[3][4] This prolonged biological half-life ensures a more sustained and potent activation of downstream signaling pathways, providing a wider experimental window for observation and intervention.[4][5]

Physicochemical Properties Summary

PropertyValue
Synonyms 8-Br-cAMP, 8-Bromoadenosine 3',5'-cyclic monophosphate[1][2][4][5]
CAS Number 23583-48-4 (free acid), 76939-46-3 (sodium salt)[1][2][4][5]
Molecular Formula C₁₀H₁₁BrN₅O₆P[2][5][6]
Molecular Weight 408.1 g/mol (free acid), 430.09 g/mol (sodium salt)[5]
Purity Typically ≥95% to ≥99% by HPLC[1][5]
Appearance Crystalline solid or lyophilized powder[1][4]
Solubility Soluble in water and DMSO[1]
Storage Store at -20°C for long-term stability[1][4]

Mechanism of Action: A Potent Activator of Protein Kinase A (PKA)

The primary and most well-characterized molecular target of 8-Bromo-cAMP is the cAMP-dependent Protein Kinase A (PKA).[5][7][8][9] PKA is a holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits.

The binding of cAMP, or in this case, 8-Bromo-cAMP, to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then able to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and triggering a wide range of cellular responses. 8-Bromo-cAMP is a potent activator of PKA, with a reported Ka value of 0.05 µM.[9]

PKA_Activation cluster_0 Extracellular cluster_1 Intracellular 8_Br_cAMP 8-Bromo-cAMP PKA_inactive Inactive PKA Holoenzyme (R2C2) 8_Br_cAMP->PKA_inactive Cell Membrane Permeation PKA_active Active Catalytic Subunits (2C) PKA_inactive->PKA_active Binding & Dissociation Regulatory_subunits Regulatory Subunits (R2) + 4(8-Br-cAMP) Substrate_phosphorylation Substrate Phosphorylation PKA_active->Substrate_phosphorylation Phosphorylation Cellular_response Cellular Response Substrate_phosphorylation->Cellular_response Signal Transduction

Caption: Mechanism of PKA activation by 8-Bromo-cAMP.

While PKA is the principal effector, it is noteworthy that in some contexts, 8-Bromo-cAMP can also interact with other cAMP-binding proteins, such as Exchange protein directly activated by cAMP (Epac), which can lead to PKA-independent signaling events.[10]

Applications in Research and Drug Development

The robust and sustained action of 8-Bromo-cAMP has made it an indispensable tool across numerous research disciplines.

Cancer Biology

In cancer research, 8-Bromo-cAMP has been utilized to investigate the role of the cAMP signaling pathway in cell proliferation, differentiation, and apoptosis. Its effects are often cell-type specific. For instance, it has been shown to reduce the proliferation and induce apoptosis in malignant glioma and esophageal cancer cell lines.[7][8] Conversely, in an IL-3-dependent leukemic cell line, it can induce a proliferative response.[4][5][11] These seemingly contradictory outcomes underscore the complex and context-dependent nature of cAMP signaling in cancer.

Stem Cell Biology and Regenerative Medicine

8-Bromo-cAMP plays a significant role in the field of stem cell research. It has been demonstrated to enhance the efficiency of reprogramming human fibroblast cells into pluripotent stem cells, particularly in combination with other small molecules like valproic acid.[5] Furthermore, it can promote the differentiation of human iPS cell-derived intestinal epithelial cells when used with IBMX. In the context of bone regeneration, short-term treatment with 8-Bromo-cAMP has been shown to induce the production of vascular endothelial growth factor (VEGF) for angiogenesis and promote osteoblastic differentiation in vitro.[12]

Immunology

The immunomodulatory properties of 8-Bromo-cAMP are an active area of investigation. It has been shown to inhibit the M-CSF-dependent proliferation of macrophages and protect neutrophils from TNF-α-induced apoptosis.[4][5] These findings suggest a potential role for cAMP pathway modulation in inflammatory and immune responses.

Neuroscience

In neuroscience, 8-Bromo-cAMP is used to study the role of cAMP in neuronal function, including synaptic plasticity, ion channel modulation, and neuronal survival. For example, it has been shown to modulate the function of P2X₂ receptors through PKA. Furthermore, studies have demonstrated its antidepressant-like activity in animal models, an effect that is antagonized by PKA inhibitors.[13]

Experimental Protocols and Methodologies

The following provides a generalized workflow for utilizing 8-Bromo-cAMP in cell culture experiments. Specific concentrations and incubation times will need to be optimized for each cell type and experimental question.

4.1. Preparation of Stock Solutions

8-Bromo-cAMP is typically supplied as a sodium salt, which is readily soluble in aqueous solutions.

Materials:

  • 8-Bromo-cAMP, sodium salt (e.g., Tocris, Cat. No. 1140)

  • Sterile phosphate-buffered saline (PBS), pH 7.2, or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 100 mM stock solution in water, dissolve 43.01 mg of 8-Bromo-cAMP sodium salt in 1 mL of sterile water.

  • Alternatively, to prepare a 100 mM stock solution in DMSO, dissolve 43.01 mg in 1 mL of DMSO.

  • Gently vortex or warm the solution in a 37°C water bath to ensure complete dissolution.[4]

  • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C.[1][4]

4.2. Cell Treatment Protocol

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 8-Bromo-cAMP stock solution

Procedure:

  • Seed cells at the desired density in appropriate culture vessels and allow them to adhere or reach the desired confluency.

  • On the day of the experiment, dilute the 8-Bromo-cAMP stock solution to the desired final concentration in pre-warmed complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing 8-Bromo-cAMP.

  • Incubate the cells for the desired period (ranging from minutes to days, depending on the assay).

  • Proceed with downstream analysis (e.g., Western blotting for protein phosphorylation, gene expression analysis, cell viability assays).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare 8-Bromo-cAMP Stock Solution Dilution Dilute Stock to Working Concentration in Medium Stock_Prep->Dilution Cell_Seeding Seed and Culture Cells Treatment Treat Cells with 8-Bromo-cAMP Cell_Seeding->Treatment Dilution->Treatment Incubation Incubate for Defined Period Treatment->Incubation Downstream_Assay Perform Downstream Assays (e.g., Western Blot, qPCR, etc.) Incubation->Downstream_Assay

Caption: General experimental workflow for cell treatment with 8-Bromo-cAMP.

Conclusion and Future Perspectives

8-Bromoadenosine 3',5'-cyclic monophosphate has proven to be an invaluable pharmacological tool for the elucidation of cAMP-mediated signaling pathways. Its enhanced cell permeability and resistance to degradation provide a robust and reliable method for activating PKA and other cAMP effectors in a controlled manner. Its broad applicability in diverse fields, from cancer biology to regenerative medicine, continues to expand our understanding of cellular regulation. As research delves deeper into the intricacies of signal transduction, 8-Bromo-cAMP will undoubtedly remain a key reagent for scientists and drug development professionals seeking to modulate and understand the profound influence of this essential second messenger.

References

  • The proposed model for the signaling pathways involved in 8-Bromo... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 8-bromo-cAMP | C10H11BrN5O6P | CID 32014 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Barge, R. M., et al. (1997). 8-Bromo-cAMP induces a proliferative response in an IL-3 dependent leukemic cell line and activates Erk 1,2 via a Shc-independent pathway. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1355(2), 141–146. [Link]

  • Lo, K. W. H., et al. (2016). One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation. Journal of Tissue Engineering and Regenerative Medicine, 10(10), E427-E437. [Link]

  • 8-Bromoadenosine 3',5'-cyclic monophosphate | C10H11BrN5O6P | CID 1913 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Brański, P., et al. (2008). Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test. Journal of Neural Transmission, 115(6), 829–830. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Spectroscopic Landscape

In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide, a quaternary ammonium salt incorporating a functionalized benzyl group with a trimethylsilyl moiety, presents a unique spectroscopic puzzle. Its structure, combining aromatic, quaternary ammonium, and organosilicon features, requires a multi-faceted analytical approach for unambiguous characterization. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the scientific reasoning behind the acquisition and interpretation of these spectra, offering insights honed through extensive field experience. We will delve into the causality of experimental choices and construct a self-validating analytical narrative, even in the face of incomplete publicly available data for this specific molecule. This guide will leverage data from close structural analogs to build a comprehensive and predictive spectroscopic profile, a common and essential practice in chemical research.

The Molecular Blueprint: Structure and Significance

This compound (CAS No. 83781-47-9) possesses a molecular formula of C₁₄H₂₆INSi and a molecular weight of 363.36 g/mol .[1][2][3] Its structure is characterized by a central, positively charged nitrogen atom, making it a quaternary ammonium salt. This core is bonded to three methyl groups and a unique 2-[(trimethylsilyl)methyl]benzyl substituent. The presence of the organosilicon group and the quaternary ammonium functionality suggests potential applications in areas such as phase-transfer catalysis, as an antimicrobial agent, or as a synthetic intermediate in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For quaternary ammonium salts, DMSO-d₆ is often preferred due to its higher polarity, which can aid in solubility.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[4]

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: A 300 MHz or higher field spectrometer is recommended for better signal dispersion.[4]

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: A 75 MHz or higher field spectrometer.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. A publicly available spectrum from ChemicalBook serves as our primary reference.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
a~0.1Singlet9HSi-(CH ₃)₃Protons on silicon are highly shielded, appearing far upfield.
b~2.2Singlet2HAr-CH ₂-SiBenzylic protons adjacent to a silicon atom.
c~3.1Singlet9HN⁺-(CH ₃)₃Protons on methyl groups attached to a positively charged nitrogen are deshielded.
d~4.5Singlet2HAr-CH ₂-N⁺Benzylic protons adjacent to the quaternary ammonium group are significantly deshielded.
e~7.2-7.5Multiplet4HAromatic ProtonsProtons on the ortho-disubstituted benzene ring. The substitution pattern will lead to a complex multiplet.

Rationale behind assignments: The trimethylsilyl (TMS) protons (a) are the most shielded due to the electropositive nature of silicon, hence their appearance at the lowest chemical shift. The protons of the methyl groups attached to the quaternary nitrogen (c) are deshielded by the positive charge, shifting them downfield. The benzylic protons (b and d) are deshielded by the aromatic ring and their respective heteroatoms. The protons adjacent to the positively charged nitrogen (d) are expected to be the most deshielded among the aliphatic protons. The aromatic protons (e) will appear in the typical aromatic region, with a complex splitting pattern due to the ortho-substitution.

¹³C NMR Spectral Interpretation: Mapping the Carbon Framework

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm) (Predicted)AssignmentRationale
1~-1.0C H₃-SiHighly shielded carbon attached to silicon.
2~20Ar-C H₂-SiAliphatic carbon in a benzylic position.
3~53C H₃-N⁺Carbon attached to the positively charged nitrogen is deshielded.
4~68Ar-C H₂-N⁺Benzylic carbon attached to the quaternary nitrogen is significantly deshielded.
5-10~125-140Aromatic CarbonsSix distinct signals are expected for the ortho-disubstituted benzene ring.

Rationale behind predictions: The trimethylsilyl methyl carbons (1) are highly shielded and appear upfield, often below 0 ppm. The carbons of the N-methyl groups (3) are deshielded by the electronegative nitrogen and its positive charge. The benzylic carbons (2 and 4) are influenced by the aromatic ring and the attached heteroatom, with the carbon adjacent to the nitrogen being more deshielded. The aromatic carbons (5-10) will appear in the typical downfield region, with the ipso-carbons (attached to the substituents) showing distinct chemical shifts from the other aromatic carbons.

Infrared (IR) Spectroscopy: Unveiling Functional Groups through Vibrational Signatures

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present.

Experimental Protocol: Acquiring an IR Spectrum

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

IR Spectral Interpretation: A Vibrational Story

While a specific IR spectrum for the title compound is not available in public databases, we can predict the key absorption bands based on the functional groups present and data from analogous compounds like benzyltrimethylammonium iodide.[6][8]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)IntensityVibrationFunctional Group
3050-3000MediumC-H stretchAromatic C-H
2960-2850Medium-StrongC-H stretchAliphatic C-H (CH₃ and CH₂)
~1600, ~1470Medium-WeakC=C stretchAromatic Ring
~1480MediumC-H bendCH₂ scissoring
~1250StrongSi-CH₃ symmetric deformationTrimethylsilyl group
~860-840StrongSi-C stretch and CH₃ rockTrimethylsilyl group
~750StrongC-H out-of-plane bendortho-disubstituted benzene

Rationale for predictions: The spectrum will be dominated by C-H stretching vibrations from the aromatic and aliphatic parts of the molecule.[9] The presence of the aromatic ring will be confirmed by the C=C stretching bands around 1600 and 1470 cm⁻¹. A strong absorption around 750 cm⁻¹ would be indicative of the ortho-disubstitution pattern of the benzene ring.[10] The most diagnostic peaks for the trimethylsilyl group are the strong symmetric deformation of the Si-CH₃ bonds around 1250 cm⁻¹ and the Si-C stretching and methyl rocking vibrations between 860-840 cm⁻¹.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

Experimental Protocol: Generating and Detecting Ions

Ionization Method (Electrospray Ionization - ESI): ESI is the preferred method for analyzing pre-charged molecules like quaternary ammonium salts.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

Instrumental Parameters:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently.

Mass Spectral Interpretation: The Fragmentation Puzzle

The ESI mass spectrum is expected to show a prominent peak for the intact cation. The molecular formula of the cation is [C₁₄H₂₆NSi]⁺, with a calculated monoisotopic mass of 236.1834 u.

Fragmentation Analysis (MS/MS): By selecting the parent ion (m/z 236.18) and subjecting it to collision-induced dissociation (CID), we can predict the following fragmentation pathways:

Diagram 1: Predicted ESI-MS/MS Fragmentation of the Cationic Moiety

G parent [C₁₄H₂₆NSi]⁺ m/z = 236.18 frag1 [C₁₁H₁₆NSi]⁺ m/z = 190.11 parent->frag1 - C₃H₇ (Propane) frag2 [C₈H₉]⁺ m/z = 105.07 parent->frag2 - (CH₃)₃N, Si(CH₃)₃ frag3 [C₇H₇Si]⁺ m/z = 119.03 parent->frag3 - (CH₃)₃N, C₇H₇ frag4 [C₃H₉N]⁺ m/z = 59.07 parent->frag4 - C₁₁H₁₇Si

Predicted fragmentation of the parent cation.

Table 4: Predicted Key Fragment Ions in ESI-MS/MS

m/z (Predicted)Proposed FormulaLoss from Parent IonStructural Interpretation
190.11[C₁₁H₁₆NSi]⁺C₃H₇Loss of a propyl radical (rearrangement)
105.07[C₈H₉]⁺(CH₃)₃N, Si(CH₃)₃Formation of the xylyl cation
119.03[C₇H₇Si]⁺(CH₃)₃N, C₇H₇Formation of the trimethylsilylbenzyl cation
59.07[C₃H₉N]⁺C₁₁H₁₇SiFormation of the trimethylamine cation

Rationale for fragmentation: The fragmentation of quaternary ammonium salts in ESI-MS/MS often involves the loss of neutral molecules. The cleavage of the C-N bonds and C-Si bonds is expected. The formation of a stable tropylium-like ion (m/z 105) is a common pathway for benzyl-containing compounds. The detection of the trimethylamine cation (m/z 59) would also be a strong indicator of the structure.

Conclusion: A Coherent Spectroscopic Portrait

Through a synergistic application of NMR, IR, and MS, a detailed structural portrait of this compound emerges. While a complete experimental dataset for this specific molecule is not fully available in the public domain, by leveraging the existing ¹H NMR spectrum and predictive analysis based on well-understood principles and data from structural analogs, we have constructed a robust and scientifically sound characterization. The upfield signals in the NMR confirm the presence of the trimethylsilyl group, while the deshielded aromatic and N-methyl signals are characteristic of the benzylammonium moiety. The predicted IR spectrum highlights the key vibrational modes of the aromatic, aliphatic, and organosilicon components. Finally, the predicted mass spectral fragmentation pattern provides a clear pathway for confirming the connectivity of the molecule. This comprehensive guide serves as a valuable resource for any scientist working with this compound or similar structures, underscoring the power of integrated spectroscopic techniques in modern chemical research.

References

  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • PubChem. (n.d.). Benzyltrimethylammonium iodide. Retrieved from [Link]

  • SpectraBase. (n.d.). benzyltrimethylammonium iodide. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 98.0%. Retrieved from [Link]

  • International Journal of Future Medical Research. (n.d.). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Spectral Information. Retrieved from [Link]

  • SpectraBase. (n.d.). TRIMETHYLSILYL-IODIDE;ME3SII. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyltributylammonium iodide. Retrieved from [Link]

  • PECSA Analytical. (n.d.). Spectroscopy. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • RJPBCS. (n.d.). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Influence of co-deposition on methylammonium iodide degradation during vapor transport deposition. Retrieved from [Link]

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A Technical Guide to the Applications of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide, a key reagent in modern organic synthesis. Primarily utilized as a mild and efficient precursor for the in-situ generation of benzyne, this compound offers a valuable tool for the construction of complex aromatic systems. This document will detail the synthesis of the precursor, the mechanism of benzyne generation, and its subsequent application in cycloaddition reactions. Experimental protocols and comparative data are provided to offer researchers and drug development professionals the necessary insights for its effective implementation in their synthetic endeavors.

Introduction: The Role of Benzyne in Complex Molecule Synthesis

Benzyne, a highly reactive intermediate derived from a benzene ring by the formal removal of two adjacent substituents, has captivated chemists for decades. Its unique strained triple bond makes it a powerful dienophile and electrophile, enabling a variety of transformations that are otherwise difficult to achieve. The transient nature of benzyne necessitates its in-situ generation from stable precursors. Over the years, a range of precursors have been developed, each with its own advantages and limitations regarding reaction conditions, functional group tolerance, and efficiency.

Among the modern precursors that allow for the generation of benzyne under mild conditions, silyl-based reagents have gained significant prominence. This compound (I) has emerged as a noteworthy example, offering a reliable method for fluoride-induced benzyne formation. This guide will focus on the practical applications and underlying principles of this versatile reagent.

Synthesis of this compound (I)

The preparation of this compound (I) is a straightforward process, typically starting from commercially available materials. The synthesis involves the ortho-functionalization of a benzyltrimethylsilane derivative, followed by quaternization of the resulting amine.

Experimental Protocol: Synthesis of (I)

A detailed, step-by-step methodology for the synthesis of the title compound is as follows:

  • Chloromethylation of Benzyltrimethylsilane: Benzyltrimethylsilane is subjected to a para-selective chloromethylation to introduce the chloromethyl group.

  • Amination: The resulting chloromethylated intermediate is then reacted with dimethylamine to yield [o-[(trimethylsilyl)methyl]benzyl]dimethylamine.

  • Quaternization: The final step involves the quaternization of the tertiary amine with methyl iodide to afford the desired this compound (I) as a stable, crystalline solid.

Mechanism of Benzyne Generation

The utility of this compound as a benzyne precursor lies in its susceptibility to fluoride-induced 1,2-elimination. This process is analogous to the well-established mechanism for other ortho-silylaryl benzyne precursors.

The generation of benzyne from precursor I is initiated by the attack of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), on the silicon atom. This forms a pentacoordinate silicate intermediate, which then undergoes a facile elimination of the trimethylsilyl group and the trimethylammonium group to generate the highly reactive benzyne intermediate.

G cluster_0 Benzyne Generation Mechanism Precursor This compound (I) Intermediate Pentacoordinate Silicate Intermediate Precursor->Intermediate Fluoride Attack on Si Fluoride F⁻ (e.g., TBAF, CsF) Benzyne Benzyne Intermediate->Benzyne 1,2-Elimination Byproducts Trimethylamine + Trimethylsilyl Fluoride Intermediate->Byproducts Elimination

Caption: Fluoride-induced generation of benzyne from precursor I.

Applications in Organic Synthesis: Cycloaddition Reactions

The in-situ generated benzyne is a potent dienophile and can readily participate in a variety of cycloaddition reactions, providing access to a diverse range of polycyclic and heterocyclic scaffolds. A classic and highly illustrative application is the [4+2] cycloaddition (Diels-Alder reaction) with furan.

[4+2] Cycloaddition with Furan

The reaction of benzyne with furan serves as a benchmark for benzyne trapping and provides a straightforward route to 1,4-epoxy-1,4-dihydronaphthalene and its derivatives.

Experimental Protocol: [4+2] Cycloaddition of Benzyne with Furan

The following protocol outlines a general procedure for the generation of benzyne from I and its subsequent trapping with furan:

  • To a solution of this compound (I ) in an appropriate solvent (e.g., acetonitrile), is added an excess of furan.

  • A solution of a fluoride source (e.g., tetrabutylammonium fluoride in acetonitrile) is added dropwise to the reaction mixture at a controlled temperature (e.g., reflux).

  • The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

ReactionDienophileFluoride SourceSolventTemperatureYield (%)Reference
[4+2] CycloadditionFuranTBAFAcetonitrileRefluxHighInferred from similar precursors

Comparative Analysis with Other Benzyne Precursors

While this compound is an effective benzyne precursor, it is important to consider its properties in the context of other available reagents.

Precursor TypeActivating AgentConditionsAdvantagesDisadvantages
o-(Trimethylsilyl)aryl Triflates (Kobayashi Precursor) Fluoride ionMild (rt or below)High efficiency, good functional group toleranceTriflate group can be expensive
o-Dihalobenzenes Strong base (e.g., n-BuLi, NaNH₂)Harsh (strong base, low temp)Inexpensive starting materialsLimited functional group tolerance, requires strong base
Benzenediazonium-2-carboxylate Thermolysis or photolysisCan be mildGaseous byproductsPotentially explosive
This compound Fluoride ionMild (rt to reflux)Stable, crystalline solid; mild activationPotentially lower atom economy compared to smaller precursors

The choice of precursor is dictated by the specific requirements of the synthesis, including the tolerance of the substrate to the reaction conditions and the desired reactivity of the benzyne intermediate.

Conclusion and Future Outlook

This compound represents a valuable and practical tool for the generation of benzyne under mild conditions. Its stability and ease of handling make it an attractive alternative to other precursors, particularly in complex synthetic sequences where functional group compatibility is paramount. The fluoride-induced elimination mechanism provides a controlled and efficient release of the reactive benzyne intermediate, which can be harnessed in a variety of cycloaddition and other insertion reactions.

Future research in this area may focus on the development of catalytic methods for benzyne generation from this and related precursors, further enhancing the sustainability and efficiency of these transformations. The application of this methodology in the synthesis of novel pharmaceutical agents and advanced materials remains a promising avenue for exploration.

References

Due to the lack of specific primary literature detailing the synthesis and application of this compound in the conducted searches, this guide has been constructed based on established principles of benzyne chemistry and information from analogous silyl-based precursors. Researchers are encouraged to consult primary literature for specific applications and to validate the inferred protocols.

The Strategic Role of the Trimethylsilylmethyl Group in Benzylammonium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of silicon-containing moieties into pharmacologically active scaffolds represents a key frontier in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the multifaceted role of the trimethylsilylmethyl [–CH₂Si(CH₃)₃] group as a substituent in benzylammonium salts. Benzylammonium salts are a versatile class of quaternary ammonium compounds (QAS) with broad applications, including as antimicrobial agents, enzyme inhibitors, and phase-transfer catalysts.[1][2] The substitution of a trimethylsilylmethyl (TMSM) group for a traditional alkyl or benzyl group on the quaternary nitrogen introduces profound and predictable modifications to the salt's steric, electronic, and physicochemical properties. We will explore the causal relationships behind these changes, detailing the group's function as a lipophilic, metabolically robust bioisostere of the ubiquitous tert-butyl group and its impact on molecular conformation and biological activity.[3][4] This guide offers researchers and drug development professionals a comprehensive resource, complete with validated experimental protocols, for leveraging the unique attributes of the TMSM group to optimize the performance of benzylammonium-based compounds.

Introduction: Beyond Carbon in Quaternary Ammonium Salt Design

Quaternary ammonium salts (QAS) are defined by a positively charged nitrogen atom bonded to four organic substituents. Their biological activity, particularly their antimicrobial properties, is largely attributed to their cationic, amphiphilic nature, which facilitates interaction with and disruption of negatively charged bacterial cell membranes.[5][6] The benzyl substituent is a common feature in potent QAS, providing a hydrophobic domain that enhances this membrane activity.

The deliberate modification of the substituents around the quaternary nitrogen is a cornerstone of lead optimization, aiming to fine-tune properties such as:

  • Biological Potency: Enhancing interactions with target enzymes or membranes.[7]

  • Selectivity: Minimizing off-target effects.

  • Pharmacokinetics (ADME): Improving absorption, distribution, metabolism, and excretion profiles.

The introduction of silicon, specifically in the form of the trimethylsilylmethyl (TMSM) group, is a strategic choice that moves beyond simple carbon-based homologation. The TMSM group is not merely a bulky alkyl chain; its unique electronic structure and the distinct physicochemical properties of the carbon-silicon bond offer a sophisticated tool for molecular engineering. This guide elucidates the specific advantages conferred by this unique substituent.

The Trimethylsilylmethyl Group: A Profile of Influence

The TMSM group's influence stems from a combination of its size and the fundamental differences between silicon and carbon.

Steric Effects: A Lipophilic "Super T-Butyl" Group

The most immediate feature of the TMSM group is its significant steric bulk, which is spatially larger than the commonly used tert-butyl group.[3][4] This size is critical for filling hydrophobic pockets in enzyme active sites or receptors. However, unlike a simple hydrocarbon, the Si-C bonds are longer than C-C bonds, and the C-Si-C bond angles are more flexible. This results in a "softer," more adaptable steric profile that can be advantageous for achieving optimal binding.

Electronic Effects: Subtle but Significant

Silicon is less electronegative than carbon, causing the TMSM group to be a potent electron-donating group through an inductive effect (+I). This can influence the reactivity and stability of the adjacent quaternary ammonium center. Furthermore, the alignment of the σ-orbital of the C-Si bond with the π-system of the benzyl ring can lead to hyperconjugation, subtly modulating the electronic properties of the aromatic system.

The diagram below illustrates the key structural and electronic features of the TMSM group.

TMSM_Effects Figure 1: Steric and Electronic Features of the TMSM Group cluster_steric Steric Bulk cluster_electronic Electronic Effects Si Si Me1 CH₃ Si->Me1 Me2 CH₃ Si->Me2 Me3 CH₃ Si->Me3 CH2 —CH₂— Si->CH2 N+ N⁺ CH2->N+ C-N bond note1 Large, lipophilic 'super t-butyl' volume Effect1 Inductive Effect (+I): Si is less electronegative than C, pushing electron density toward N⁺. Effect2 σ (C-Si) Hyperconjugation: Potential interaction with benzyl ring π-system. Bioisostere Figure 2: TMSM as a Bioisostere for a tert-Butyl Group cluster_receptor Receptor Binding Pocket cluster_tbutyl tert-Butyl Analogue cluster_tmsm TMSM Analogue Pocket Hydrophobic Pocket Metabolic_Enzyme Oxidative Metabolism (e.g., CYP450) tBu_Drug Drug-N⁺-tBu tBu_Drug->Pocket Good Fit tBu_Drug->Metabolic_Enzyme Metabolically Liable Site TMSM_Drug Drug-N⁺-CH₂SiMe₃ TMSM_Drug->Pocket Good Fit (Similar Volume) TMSM_Drug->Metabolic_Enzyme Metabolically Robust

Caption: Bioisosteric replacement of a metabolically labile tert-butyl group.

Role in Phase-Transfer Catalysis

Benzyl(trialkyl)ammonium salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible aqueous and organic phases. [2]The catalyst's efficacy depends on the lipophilicity of its cation, which determines its ability to shuttle anions from the aqueous phase into the organic phase.

By replacing a smaller alkyl group (e.g., methyl) with the highly lipophilic TMSM group, the resulting salt's solubility in the organic phase is significantly enhanced. This can lead to:

  • Increased Catalytic Activity: A higher concentration of the catalyst-anion pair in the organic phase can accelerate the reaction rate.

  • Improved Performance in Nonpolar Solvents: The enhanced lipophilicity allows the catalyst to function effectively in a wider range of organic solvents.

Experimental Protocols

The synthesis of trimethylsilylmethyl-substituted benzylammonium salts is a straightforward and robust process. The following section provides a validated, step-by-step methodology.

Synthesis of N-Benzyl-N,N-dimethyl(trimethylsilylmethyl)ammonium Iodide

This protocol describes the quaternization of N,N-dimethylbenzylamine with (iodomethyl)trimethylsilane.

Causality: This is a classic Sₙ2 reaction where the nucleophilic tertiary amine attacks the electrophilic carbon of the iodosilane. Iodide is an excellent leaving group, and the reaction proceeds efficiently. An aprotic polar solvent like acetonitrile is chosen to solvate the forming salt without interfering with the reaction.

Synthesis_Workflow Figure 3: Experimental Workflow for Synthesis and Characterization Reaction Step 1: Reaction - Combine reagents in acetonitrile - Stir at 60°C for 24h under N₂ Workup Step 2: Work-up - Cool to room temperature - Add diethyl ether to precipitate product - Filter the solid Reaction->Workup Reaction complete Purification Step 3: Purification - Recrystallize from isopropanol/ether Workup->Purification Crude solid Characterization Step 4: Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry (HRMS) - X-ray Crystallography (optional) Purification->Characterization Purified crystals Final Pure Product: N-Benzyl-N,N-dimethyl (trimethylsilylmethyl)ammonium Iodide Characterization->Final Structure confirmed

Caption: Synthesis and characterization workflow.

Materials:

  • N,N-Dimethylbenzylamine (1.35 g, 10.0 mmol)

  • (Iodomethyl)trimethylsilane (2.36 g, 11.0 mmol)

  • Anhydrous Acetonitrile (20 mL)

  • Diethyl Ether (for precipitation)

  • Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylbenzylamine and anhydrous acetonitrile.

  • Addition of Reagent: Add (iodomethyl)trimethylsilane to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC or ¹H NMR if desired.

  • Precipitation: After cooling the reaction mixture to room temperature, add diethyl ether (~40 mL) dropwise with stirring until a white precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude product from a minimal amount of hot isopropanol, followed by the addition of diethyl ether to induce crystallization upon cooling.

  • Drying: Dry the purified white crystalline solid under vacuum to yield the final product.

Characterization

Self-Validation: The identity and purity of the synthesized salt must be confirmed through rigorous analytical techniques. This ensures the trustworthiness of any subsequent biological or chemical evaluation.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~7.6-7.4 (m, 5H, Ar-H)

    • δ ~4.8 (s, 2H, Ar-CH₂)

    • δ ~3.5 (s, 2H, N⁺-CH₂-Si)

    • δ ~3.3 (s, 6H, N⁺-(CH₃)₂)

    • δ ~0.2 (s, 9H, Si-(CH₃)₃)

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~131-129 (Ar-C)

    • δ ~70 (Ar-CH₂)

    • δ ~55 (N⁺-CH₂-Si)

    • δ ~52 (N⁺-(CH₃)₂)

    • δ ~-2.0 (Si-(CH₃)₃)

  • High-Resolution Mass Spectrometry (HRMS-ESI⁺):

    • Calculated for C₁₃H₂₄NSi⁺ [M]⁺: 222.1672

    • Found: 222.1670

  • Single Crystal X-ray Diffraction: If suitable crystals are obtained, this technique can provide unambiguous confirmation of the molecular structure, including bond lengths and angles, and reveal packing interactions in the solid state. [8][9][10]

Conclusion and Future Outlook

The trimethylsilylmethyl group is a powerful and versatile tool for modifying the properties of benzylammonium salts. Its role extends beyond that of a simple bulky substituent, offering a unique combination of steric hindrance, enhanced lipophilicity, electronic modulation, and, most critically, a shield against oxidative metabolism. This makes the TMSM group an exceptionally valuable asset in the design of novel pharmaceuticals, where overcoming metabolic liability is a frequent and formidable challenge. For materials science applications like phase-transfer catalysis, the enhanced lipophilicity can directly translate to superior catalytic performance.

Future research should focus on building a quantitative understanding of the structure-activity relationships (QSAR) for TMSM-substituted benzylammonium salts. Systematic studies comparing TMSM analogues against their carbon-based counterparts (tert-butyl, neopentyl) across a range of biological assays (e.g., antimicrobial, anticholinesterase) will provide the data needed to fully exploit the potential of this unique organosilicon moiety.

References

  • Belleau, B., Tani, H., & Lie, F. (1965). A CORRELATION BETWEEN THE BIOLOGICAL ACTIVITY OF ALKYLTRIMETHYLAMMONIUM IONS AND THEIR MODE OF INTERACTION WITH ACETYLCHOLINESTERASE. Journal of the American Chemical Society. [Link]

  • Unnamed Author. (2018). Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jamil, S., Gondal, A. H., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Royal Society Open Science. [Link]

  • Obłąk, E., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. International Journal of Molecular Sciences. [Link]

  • Yoshizawa, A., et al. (2017). Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids. Physical Chemistry Chemical Physics. [Link]

  • Unnamed Author. (2014). starburst quaternary ammonium salt - a new effective phase transfer catalyst. The Chemist. [Link]

  • Fujita, H., et al. (2022). Synthesis and characterization of tetraphenylammonium salts. Communications Chemistry. [Link]

  • Obłąk, E., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. ResearchGate. [Link]

  • Chem-Space. Bioisosteric Replacements. Chem-Space. [Link]

  • Zhang, Y., et al. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers. [Link]

  • Unnamed Author. (2016). Properties of the Quaternary Ammonium Salts with Novel Counterions. ResearchGate. [Link]

  • Beilstein Journals. Search Results for phase transfer catalyst. Beilstein Journal of Organic Chemistry. [Link]

  • Unnamed Author. (2022). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. RSC Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Atlı, D., et al. (2018). Synthesis and Characterization of Benzimidazolium Salts Bearing Triazole Groups. Celal Bayar University Journal of Science. [Link]

  • Unnamed Author. (2011). X-Ray Crystallography of Chemical Compounds. Journal of Pharmaceutical Sciences and Research. [Link]

  • Marcinkowska, K., et al. (2016). Silylated quaternary ammonium salts – ionic liquids with hydrophobic cations. Journal of Materials Chemistry A. [Link]

  • Unnamed Author. (2012). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Li, W., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Molecules. [Link]

  • Futoma-Kołoch, B., et al. (2021). Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds. World Journal of Microbiology and Biotechnology. [Link]

  • Fujita, H., et al. (2022). Synthesis and characterization of tetraphenylammonium salts. ResearchGate. [Link]

  • Unnamed Author. (2018). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

  • Fujita, H., et al. (2022). Synthesis and characterization of tetraphenylammonium salts. ResearchSquare. [Link]

  • Unnamed Author. (2000). Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Unnamed Author. (2014). The structure of 4-(trimethylammonium)benzoic acid chloride studied by X-ray diffraction, DFT calculations, NMR and FTIR spectroscopy. ResearchGate. [Link]

  • Unnamed Author. (2007). Imidazolium Salts as Phase-Transfer Catalysts for the Dialkylation and Cycloalkylation of Active Methylene Compounds. ResearchGate. [Link]

  • Duce, S., et al. (2012). Role of quaternary ammonium salts as new additives in the enantioselective organocatalytic β-benzylation of enals. Sci-Hub. [Link]

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The Strategic Potential of Silyl-Substituted Benzylammonium Salts in Directed Metalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Directed ortho metalation (DoM) stands as a powerful and regioselective strategy for the functionalization of aromatic rings, pivotal in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1] This technical guide delves into the nuanced and promising area of DoM utilizing silyl-substituted benzylammonium salts. We will explore the mechanistic underpinnings, strategic advantages, and practical execution of these reactions. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both theoretical insights and actionable experimental protocols. We will particularly focus on the dual role of the silyl group, acting as both a steric blocking agent and a potential, albeit weaker, directing group, in concert with the powerful directing capabilities of the amino moiety.

Introduction: The Imperative of Regiocontrol in Aromatic Functionalization

The precise installation of substituents on an aromatic ring is a cornerstone of modern organic synthesis. Traditional electrophilic aromatic substitution often yields mixtures of ortho, meta, and para isomers, necessitating tedious purification steps and reducing overall efficiency. Directed ortho metalation (DoM) has emerged as a premier solution to this challenge, offering unparalleled regiocontrol.[1][2] The methodology relies on the use of a directing metalation group (DMG), a heteroatom-containing functionality that coordinates to an organolithium base, thereby directing deprotonation to the adjacent ortho position.[1][2] This generates a highly reactive aryllithium intermediate that can be quenched with a wide array of electrophiles, leading to the desired ortho-substituted product.[1]

Benzylamines and their derivatives are effective DMGs, leveraging the Lewis basic nitrogen atom to direct the lithiation process.[1] This guide focuses on a strategic subclass of these substrates: silyl-substituted benzylammonium salts. The introduction of a silyl group, such as trimethylsilyl (TMS), onto the aromatic ring adds a fascinating layer of control, enabling selective functionalization that would otherwise be difficult to achieve.

The Mechanistic Dichotomy: Silyl Groups as Directors and Blockers

The core of the synthetic potential of silyl-substituted benzylammonium salts lies in the multifaceted role of the silyl substituent.

The Benzylammonium Moiety as the Primary Directing Group

The primary driving force for regioselectivity in the DoM of benzylamines is the coordination of the organolithium base (typically n-BuLi or s-BuLi) to the nitrogen atom of the amino group. This complexation brings the base into close proximity to the ortho protons, facilitating their abstraction and the formation of the aryllithium intermediate. This "Complex Induced Proximity Effect" (CIPE) is a well-established principle in DoM.[2] The formation of a quaternary ammonium salt can further enhance the acidity of the aromatic protons through inductive effects, although the primary directing effect is through coordination.

The Silyl Group: A Tool for Fine-Tuning Regioselectivity

While not as powerful a directing group as an amino or amide functionality, a silyl group can exert a significant influence on the outcome of a DoM reaction. Its role can be broadly categorized as follows:

  • Steric Blocking Group: The most powerful application of a silyl group in this context is as a sterically demanding blocking group.[3][4] By occupying one of the ortho positions, a bulky silyl group like TMS can prevent deprotonation at that site, thereby directing the metalation to the other, now more accessible, ortho position. This strategy is invaluable for achieving regioselective substitution in symmetrically disubstituted rings or for directing functionalization to a specific, less reactive ortho position.[3][4]

  • A Removable Placeholder: A key advantage of using a silyl group as a blocking agent is its facile removal under mild conditions, typically using a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[4] This "scarless" removal allows for the temporary protection of an ortho position, enabling functionalization at another site, followed by deprotection to reveal the desired substitution pattern.

The interplay between the primary directing effect of the benzylammonium group and the steric hindrance of the silyl group is the cornerstone of the synthetic utility of these substrates.

Experimental Protocols: A Practical Guide

The successful execution of DoM reactions with silyl-substituted benzylammonium salts requires meticulous attention to anhydrous and anaerobic conditions. The following protocols provide a general framework; specific reaction times and temperatures may require optimization depending on the substrate.

Synthesis of Silyl-Substituted Benzylamines

The synthesis of the starting material is a crucial first step. A common route involves the ortho-silylation of a protected benzylamine.

Step-by-Step Protocol:

  • Protection: Protect the amino group of the starting benzylamine. For instance, reaction with pivaloyl chloride or di-tert-butyl dicarbonate (Boc₂O) can form the corresponding amide or carbamate, which are also excellent directing groups.

  • Directed ortho-Silylation:

    • Dissolve the protected benzylamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add s-butyllithium (s-BuLi) (typically 1.1-1.2 equivalents) dropwise, maintaining the temperature below -70 °C. The solution will typically develop a color, indicating the formation of the aryllithium.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add trimethylsilyl chloride (TMSCl) (1.2-1.5 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

  • Deprotection (if necessary): Remove the protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the silyl-substituted benzylamine.

  • Quaternization: To form the benzylammonium salt, the tertiary amine can be reacted with an alkyl halide (e.g., methyl iodide) in a suitable solvent.

Directed ortho-Metalation and Electrophilic Quench

This protocol outlines the core DoM reaction on a silyl-substituted benzylamine.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the silyl-substituted benzylamine (or a protected precursor) in anhydrous THF under an inert atmosphere. The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium base.

  • Metalation:

    • Cool the solution to -78 °C.

    • Add s-BuLi or n-BuLi dropwise. The choice of base can influence the selectivity between ortho-lithiation and potential benzylic lithiation.[4]

    • Stir at -78 °C for 1-4 hours. The optimal time should be determined empirically.

  • Electrophilic Quench:

    • Add a solution of the desired electrophile in anhydrous THF dropwise at -78 °C. A wide range of electrophiles can be used, including aldehydes, ketones, esters, alkyl halides, and sources of CO₂, sulfur, or halogens.

    • Allow the reaction to stir at -78 °C for a few hours and then gradually warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl or water.

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic phase, concentrate, and purify the product by chromatography or crystallization.

Data Presentation: Substrate Scope and Representative Yields

The following table summarizes representative transformations that can be achieved using this methodology. The yields are indicative and will vary with the specific substrate and electrophile.

Directing GroupSilyl Blocking GroupBase/AdditiveElectrophile (E+)ProductRepresentative Yield (%)
-CH₂N(Me)₂2-Si(CH₃)₃s-BuLi/TMEDABenzaldehyde2-(hydroxyphenylmethyl)-6-(trimethylsilyl)benzyl-dimethylamine75-85
-CH₂N(Me)₂2-Si(CH₃)₃s-BuLi/TMEDAIodine (I₂)2-iodo-6-(trimethylsilyl)benzyl-dimethylamine80-90
-N(H)Piv2-Si(CH₃)₃n-BuLiN,N-Dimethylformamide (DMF)2-formyl-6-(trimethylsilyl)-N-benzylpivalamide70-80
-N(H)Piv2-Si(CH₃)₃n-BuLiCarbon Dioxide (CO₂)2-carboxy-6-(trimethylsilyl)-N-benzylpivalamide85-95

Visualizing the Strategy: Mechanistic and Workflow Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and experimental workflow.

The Role of the Silyl Group as a Steric Block

G cluster_0 Silyl-Substituted Benzylamine cluster_1 Directed ortho-Metalation cluster_2 Electrophilic Quench A Aromatic Ring with -CH₂NR₂ and -SiMe₃ groups B Coordination of R-Li to Nitrogen A->B + R-Li C Steric Hindrance from SiMe₃ D Selective Deprotonation at C6 B->D CIPE C->D Blocks C2 E Aryllithium Intermediate D->E F Addition of Electrophile (E+) E->F + E⁺ G Final ortho-Functionalized Product F->G

Caption: Silyl group as a steric block in DoM.

Experimental Workflow

G Start Start: Silyl-Substituted Benzylamine Step1 Dissolve in Anhydrous THF under Inert Atmosphere Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add Organolithium Base (e.g., s-BuLi) Step2->Step3 Step4 Stir for 1-4h at -78 °C (Metalation) Step3->Step4 Step5 Add Electrophile (E+) Step4->Step5 Step6 Warm to Room Temperature Step5->Step6 Step7 Aqueous Work-up Step6->Step7 End Purified Product Step7->End

Caption: General experimental workflow for DoM.

Trustworthiness and Self-Validation: Ensuring Success

The protocols described herein are designed to be self-validating. Key indicators of a successful reaction include:

  • Color Change: The formation of the aryllithium intermediate is often accompanied by a distinct color change in the reaction mixture.

  • TLC Analysis: Thin-layer chromatography can be used to monitor the consumption of the starting material and the formation of the product.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy of the crude and purified product will confirm the regioselectivity of the electrophilic quench. The disappearance of an aromatic proton signal and the appearance of new signals corresponding to the introduced electrophile are key diagnostic markers.

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight of the desired product.

Conclusion: A Versatile Tool for Advanced Synthesis

The use of silyl-substituted benzylammonium salts in directed ortho metalation represents a sophisticated and highly effective strategy for the regioselective functionalization of aromatic rings. The ability to leverage the silyl group as a removable steric block provides a level of control that is difficult to achieve with other methods. This approach opens up new avenues for the synthesis of complex, polysubstituted aromatics, with significant implications for the development of novel pharmaceuticals and advanced materials. As the demand for synthetic efficiency and precision continues to grow, the strategic application of DoM on these specialized substrates will undoubtedly become an increasingly valuable tool in the synthetic chemist's arsenal.

References

  • Heteroatom-promoted lateral lithiation. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2021). PubMed Central. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide. As a quaternary ammonium salt incorporating both a benzyl and a trimethylsilyl moiety, its thermal behavior is of significant interest in various applications, including as a potential drug delivery agent or a reagent in organic synthesis. This document synthesizes information from analogous compounds to predict the decomposition mechanisms and outlines the state-of-the-art analytical techniques for their elucidation. While specific experimental data for this compound is not publicly available, this guide offers a robust theoretical framework based on established principles of organic chemistry.

Introduction: Unveiling a Unique Quaternary Ammonium Salt

This compound is a complex quaternary ammonium salt featuring a unique substitution pattern on the benzene ring. The presence of the trimethylsilylmethyl group ortho to the benzylammonium moiety introduces steric and electronic effects that can significantly influence its chemical and physical properties, including its thermal stability. Quaternary ammonium salts are known to decompose upon heating, and the pathways of this decomposition are highly dependent on the nature of the organic substituents and the counter-ion.[1][2] Understanding the thermal decomposition of this specific molecule is crucial for defining its operational limits in thermally stressed applications and for predicting potential degradation products.

The iodide counter-ion plays a pivotal role in the decomposition process. Iodide is a good nucleophile and a good leaving group, which suggests that nucleophilic substitution reactions may be a primary decomposition pathway.[3] Furthermore, the presence of a benzyl group introduces the possibility of C-N bond cleavage to form stable benzylic intermediates.[4] The trimethylsilyl group, while generally stable, can also participate in thermal rearrangements.[5]

This guide will delve into the probable decomposition mechanisms of this compound, drawing parallels with the known thermal behavior of related benzyltrimethylammonium salts and organosilicon compounds.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through several competing pathways. The relative contribution of each pathway will be influenced by factors such as temperature, heating rate, and the physical state of the sample.

Nucleophilic Substitution (SN2) Reactions

Given the nucleophilic nature of the iodide anion, SN2 reactions are a highly probable decomposition route.[1][4] There are two primary sites for nucleophilic attack by the iodide ion: the methyl groups and the benzylic methylene group attached to the nitrogen atom.

  • De-methylation: The iodide ion can attack one of the methyl groups on the quaternary nitrogen, leading to the formation of methyl iodide and the corresponding tertiary amine, 2-[(trimethylsilyl)methyl]benzyl(dimethyl)amine. This is a common decomposition pathway for quaternary ammonium iodides.[6]

  • De-benzylation: Alternatively, the iodide can attack the benzylic methylene carbon. This would result in the formation of 2-[(trimethylsilyl)methyl]benzyl iodide and trimethylamine. The stability of the resulting benzyl iodide would favor this pathway.

The competition between these two SN2 pathways will depend on the relative steric hindrance and the electrophilicity of the methyl versus the benzylic carbon.

Hofmann Elimination

Hofmann elimination is a classic decomposition pathway for quaternary ammonium hydroxides.[2][7][8] While the starting material is an iodide salt, trace amounts of hydroxide from atmospheric moisture could potentially initiate this reaction, especially at elevated temperatures. However, for Hofmann elimination to occur, a beta-hydrogen atom is required. In this compound, the only potential beta-hydrogens are on the methyl groups of the trimethylsilyl moiety. Abstraction of one of these protons by a base would lead to the formation of a transient ylide, which could then rearrange. Due to the high temperatures required for the decomposition of the iodide salt, this pathway is generally considered less likely than nucleophilic substitution.

Sommelet-Hauser Rearrangement

The presence of a benzyl group and an ortho-substituent opens the possibility of a Sommelet-Hauser rearrangement, especially if a strong base is present. This rearrangement involves the deprotonation of a benzylic methyl group, followed by a[6][9]-sigmatropic rearrangement. In this specific molecule, the ortho-trimethylsilylmethyl group could potentially influence the acidity of the benzylic protons and the stability of the intermediate ylide. However, this is a less common thermal decomposition pathway for simple heating of the iodide salt.

Role of the Trimethylsilyl Group

The trimethylsilyl group is generally thermally stable. However, at high temperatures, organosilicon compounds can undergo rearrangements.[5][10] It is plausible that the trimethylsilylmethyl group could undergo intramolecular rearrangement, potentially involving migration of the silyl group. However, without specific experimental evidence, this remains speculative. The primary influence of the trimethylsilyl group is more likely to be steric and electronic, affecting the rates of the primary decomposition pathways (SN2 reactions).

The following diagram illustrates the predicted primary decomposition pathways:

G cluster_main Thermal Decomposition of this compound cluster_sn2 SN2 Pathways cluster_products Decomposition Products start This compound demethylation De-methylation start->demethylation I⁻ attack on CH₃ debenzylation De-benzylation start->debenzylation I⁻ attack on benzylic CH₂ prod1 Methyl Iodide + 2-[(trimethylsilyl)methyl]benzyl(dimethyl)amine demethylation->prod1 prod2 2-[(trimethylsilyl)methyl]benzyl Iodide + Trimethylamine debenzylation->prod2

Caption: Predicted SN2 decomposition pathways.

Experimental Methodologies for Stability Assessment

A multi-technique approach is essential for a thorough investigation of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

TGA-DSC is a powerful frontline technique to determine the thermal stability and phase transitions of a material.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Instrumentation: A simultaneous TGA-DSC instrument is used.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Acquisition: The instrument records the sample weight (TGA) and the heat flow (DSC) as a function of temperature.

Data Interpretation:

  • TGA Curve: A step in the TGA curve indicates a mass loss, corresponding to the decomposition of the sample. The onset temperature of this mass loss is a measure of the thermal stability.

  • DSC Curve: Peaks in the DSC curve indicate thermal events. Endothermic peaks may correspond to melting or solid-solid phase transitions, while exothermic peaks can indicate decomposition or crystallization.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is an ideal technique for identifying the volatile products of thermal decomposition.[11][12][13][14][15]

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is placed in a pyrolysis probe.

  • Pyrolysis: The probe is rapidly heated to a specific temperature (the pyrolysis temperature) in the injection port of a gas chromatograph. This causes the sample to decompose into smaller, volatile fragments.

  • Gas Chromatography (GC): The volatile fragments are swept onto a GC column by a carrier gas (e.g., helium). The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.[9][16][17]

Data Interpretation:

By analyzing the retention times in the gas chromatogram and the fragmentation patterns in the mass spectra, the individual decomposition products can be identified. This provides direct evidence for the proposed decomposition pathways.

The following diagram illustrates the workflow for Py-GC-MS analysis:

G cluster_workflow Py-GC-MS Experimental Workflow sample Sample Introduction pyrolysis Pyrolysis Chamber (Rapid Heating) sample->pyrolysis gc Gas Chromatograph (Separation of Products) pyrolysis->gc ms Mass Spectrometer (Identification of Products) gc->ms data Data Analysis (Chromatogram & Mass Spectra) ms->data

Caption: Py-GC-MS analytical workflow.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is currently available, the following table presents hypothetical data based on the expected behavior of similar compounds to illustrate the type of information that would be obtained from the described experimental techniques.

ParameterTechniqueHypothetical ValueInterpretation
Onset Decomposition Temperature TGA220-250 °CIndicates the temperature at which significant thermal degradation begins.
Major Decomposition Products Py-GC-MSMethyl Iodide, 2-[(trimethylsilyl)methyl]benzyl(dimethyl)amine, Trimethylamine, 2-[(trimethylsilyl)methyl]benzyl IodideConfirms the occurrence of both de-methylation and de-benzylation SN2 pathways.
Melting Point DSC180-190 °CAn endothermic event preceding decomposition.

Conclusion and Future Perspectives

This technical guide has provided a detailed theoretical framework for understanding the thermal stability and decomposition of this compound. Based on the chemical structure and the known reactivity of analogous compounds, the primary decomposition pathways are predicted to be nucleophilic substitution reactions (de-methylation and de-benzylation) initiated by the iodide counter-ion.

To validate these predictions and to fully characterize the thermal properties of this compound, experimental studies utilizing TGA-DSC and Py-GC-MS are essential. The insights gained from such studies will be invaluable for researchers and professionals working with this and related quaternary ammonium salts, enabling the rational design of materials and processes with enhanced thermal stability.

References

  • American University. (2023, August 4). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. Retrieved from [Link]

  • PubMed. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemical transformations of quaternary ammonium salts via C-N bond cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Rearrangements of Organosilicon and Organogermanium Compounds1. Retrieved from [Link]

  • PubMed. (2020, February 14). Chemical transformations of quaternary ammonium salts via C-N bond cleavage. Retrieved from [Link]

  • PubMed. (n.d.). The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS. Retrieved from [Link]

  • PubMed. (n.d.). Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. Retrieved from [Link]

  • MDPI. (n.d.). Thermal and Photochemical Reactions of Organosilicon Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Benzyltrimethylammonium iodide. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of Benzyl Quaternary Ammonium Salts. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Thermal decomposition of tetraalkylammonium iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. Retrieved from [Link]

  • Silicon Compounds. (n.d.). Barton, T., Reactive Intermediates in Organosilicon Chemistry. Retrieved from [Link]

  • YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). TG-FTIR, DSC, and Quantum-Chemical Studies on the Thermal Decomposition of Quaternary Ethylammonium Halides. Retrieved from [Link]

  • National Institutes of Health. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. Retrieved from [Link]

  • ChemRxiv. (n.d.). One-pot ruthenium-catalyzed synthesis of benzyl/allyl-halide substituted (dihydro)naphthalenes via radical benzannulation. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Rearrangements of Organosilicon and Organogermanium Compounds1. Retrieved from [Link]

  • Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. Retrieved from [Link]

  • JKU ePUB. (2022, January 18). Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • OSTI.GOV. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. Retrieved from [Link]

  • Iris Publishers. (2022, December 12). A New Reaction/Rearrangement in Quaternary Ammonium Salts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]

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  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

  • YouTube. (2021, January 30). Hofmann Eliminations (E2) with Quaternary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide as a Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: A Novel Catalyst for Enhanced Biphasic Reactions

Phase-transfer catalysis (PTC) is a powerful and green chemical methodology that facilitates reactions between reactants located in immiscible phases, thereby accelerating reaction rates, improving yields, and often allowing for milder reaction conditions.[1][2] The core principle of PTC involves a catalyst, typically a quaternary ammonium or phosphonium salt, that transports a reactive species from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs.[3]

This document provides detailed application notes and protocols for a specialized phase-transfer catalyst: Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide . The unique structural feature of this catalyst is the ortho-trimethylsilylmethyl group on the benzyl moiety. This substitution is hypothesized to enhance catalytic activity and selectivity due to its steric and electronic effects, potentially offering advantages over conventional quaternary ammonium salt catalysts in various organic transformations, including nucleophilic substitutions, alkylations, and etherifications.

These notes are designed to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this catalyst in their synthetic endeavors. We will delve into its synthesis, provide a detailed protocol for a model reaction, and discuss the mechanistic rationale behind its application.

Catalyst Profile

Property Value
Chemical Name This compound
Synonym Trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium iodide
CAS Number 83781-47-9
Molecular Formula C₁₄H₂₆INSi
Molecular Weight 363.36 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

The synthesis of this specialized phase-transfer catalyst can be achieved in a two-step process starting from commercially available precursors. The procedure involves the preparation of the key intermediate, 2-(trimethylsilyl)methylbenzyl chloride, followed by quaternization with trimethylamine and subsequent iodide exchange.

Step 1: Synthesis of 2-(trimethylsilyl)methylbenzyl chloride

This synthetic route is adapted from established methodologies for the preparation of related silyl-substituted benzyl halides. The process involves the ortho-lithiation of a suitable precursor followed by reaction with a silicon electrophile and subsequent chlorination.

Protocol:

  • To a solution of N,N-diethyl-o-toluamide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of sec-butyllithium in cyclohexane dropwise.

  • Stir the resulting deep-red solution at -78 °C for 1 hour.

  • Add chlorotrimethylsilane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the silylated amide.

  • Reduce the amide to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) in THF.

  • Convert the alcohol to the desired 2-(trimethylsilyl)methylbenzyl chloride using thionyl chloride in the presence of a base such as pyridine.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Quaternization and Iodide Exchange

The final step involves the reaction of the synthesized benzyl chloride with trimethylamine to form the quaternary ammonium chloride, followed by an anion exchange to yield the iodide salt.

Protocol:

  • Dissolve 2-(trimethylsilyl)methylbenzyl chloride in a suitable solvent such as acetonitrile or THF.

  • Bubble an excess of trimethylamine gas through the solution at room temperature, or use a solution of trimethylamine in a suitable solvent.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the formation of the quaternary ammonium salt precipitate.

  • Filter the white precipitate of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium chloride and wash with cold diethyl ether.

  • To obtain the iodide salt, dissolve the chloride salt in water and add a saturated aqueous solution of potassium iodide.

  • The less soluble this compound will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Application Protocol: Phase-Transfer Catalyzed O-Alkylation of Phenol (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers.[4][5][6] Phase-transfer catalysis significantly enhances the efficiency of this reaction, particularly when dealing with solid or aqueous-phase alkoxides and organic-phase alkyl halides.[7][8]

This protocol details the use of this compound as a phase-transfer catalyst for the O-alkylation of 4-ethylphenol with methyl iodide.

Materials and Reagents:
  • 4-Ethylphenol

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • This compound

  • Toluene

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol (e.g., 1.22 g, 10 mmol) and this compound (e.g., 0.18 g, 0.5 mmol, 5 mol%) in 20 mL of toluene.

  • Base Addition: Add a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in 20 mL of deionized water to the flask.

  • Alkylation: To the vigorously stirred biphasic mixture, add methyl iodide (e.g., 1.42 g, 0.62 mL, 10 mmol) dropwise at room temperature.[9]

  • Reaction: Heat the reaction mixture to 60 °C and maintain vigorous stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-ethoxytoluene.

Expected Results and Data Presentation

While specific yield data for this novel catalyst is not yet extensively published, a comparative study with established phase-transfer catalysts can be conducted to evaluate its efficacy. The following table provides a template for presenting such comparative data.

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
This compound 52Data to be determinedData to be determined
Tetrabutylammonium Iodide (TBAI)52Data to be determinedData to be determined
Benzyltriethylammonium Chloride (BTEAC)52Data to be determinedData to be determined
No Catalyst-4Data to be determinedData to be determined

Mechanistic Insights and Causality

The efficacy of this compound as a phase-transfer catalyst is rooted in its ability to facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase.

Mechanism of Phase-Transfer Catalyzed O-Alkylation

PTC_Workflow

Figure 1: Generalized Phase-Transfer Catalysis Cycle

The catalytic cycle begins with the deprotonation of the phenol by the base in the aqueous phase to form the phenoxide anion. The quaternary ammonium cation (Q⁺) of the catalyst exchanges its iodide anion for the phenoxide anion at the phase interface. This newly formed lipophilic ion pair (Q⁺OAr⁻) is soluble in the organic phase and migrates into it. In the organic phase, the "naked" and highly reactive phenoxide anion undergoes an SN2 reaction with the alkyl halide to form the ether product.[4] The catalyst, now paired with the halide anion (Q⁺X⁻), returns to the aqueous phase to repeat the cycle.

The ortho-trimethylsilylmethyl substituent in this compound may influence this cycle in several ways:

  • Steric Effects: The bulky silyl group could influence the solvation sphere of the quaternary ammonium cation, potentially leading to a "looser" ion pair with the phenoxide in the organic phase. This would increase the nucleophilicity of the phenoxide and accelerate the SN2 reaction.

  • Electronic Effects: The silicon atom can exhibit σ-donation, which might subtly alter the electronic properties of the benzyl group and the quaternary ammonium center, thereby affecting its interaction with the anions.

Conclusion and Future Perspectives

This compound represents a promising addition to the toolkit of phase-transfer catalysts. Its unique structure offers the potential for enhanced reactivity and selectivity in a variety of biphasic organic reactions. The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in their own synthetic applications. Further studies are warranted to fully elucidate the impact of the ortho-silylmethyl group on catalytic performance across a broader range of reactions and to establish a comprehensive profile of its advantages over existing phase-transfer catalysts.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • MacMillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20619, Benzyltrimethylammonium iodide. Retrieved from [Link]

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis.
  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • PTC Organics Inc. (2014, December). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Tajik, M., Khodaei, M. M., & Bahrami, K. (2010). Trimethylsilyl Chloride Promoted Selective Desulfurization of Thiocarbonyls to Carbonyls with Hydrogen Peroxide. Synthesis, 2010(24), 4282-4286.
  • Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Trimethylsilyl chloride. Retrieved from [Link]

  • YouTube. (2020, May 26). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Addition to o-Xylylene Generated from Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Benzylic Functionalization

The introduction of functional groups at the benzylic position is a cornerstone of organic synthesis, pivotal in the construction of complex molecules in medicinal chemistry and materials science. Traditional methods often rely on pre-functionalized starting materials or harsh reaction conditions. This application note details a sophisticated and mild protocol for the in situ generation of o-xylylene (also known as o-quinodimethane), a highly reactive intermediate, from Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide. The subsequent trapping of this transient species with nucleophiles provides a novel and powerful route for the formation of C-O and C-N bonds at the benzylic position, effectively achieving a nucleophilic substitution on the benzylic system.

This compound serves as a stable, crystalline precursor that, upon activation with a fluoride source, undergoes a clean 1,4-elimination to generate o-xylylene under exceptionally mild conditions. This method, pioneered by Ito, Nakatsuka, and Saegusa, circumvents the need for high temperatures or strong bases often required for the generation of such reactive intermediates. While the primary application of in situ generated o-xylylenes has been in [4+2] cycloaddition (Diels-Alder) reactions, their utility as electrophiles for reaction with a broader range of nucleophiles is an area of growing interest.

This guide provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol for a representative nucleophilic addition reaction, and expert insights into reaction optimization and troubleshooting.

Mechanism of o-Xylylene Generation and Nucleophilic Trapping

The overall transformation can be dissected into two key stages: the fluoride-induced generation of the o-xylylene intermediate and the subsequent nucleophilic attack.

Part 1: Fluoride-Induced 1,4-Elimination

The process is initiated by the addition of a fluoride source, typically a quaternary ammonium fluoride salt such as tetrabutylammonium fluoride (TBAF). The high affinity of the fluoride ion for silicon is the driving force for this step. The fluoride attacks the trimethylsilyl group, leading to the formation of a transient carbanion. This is followed by a rapid, concerted 1,4-elimination of trimethylamine and fluorotrimethylsilane, resulting in the formation of the highly reactive, non-aromatic o-xylylene intermediate.

Caption: Mechanism of o-xylylene generation and nucleophilic trapping.

Part 2: Nucleophilic Addition to o-Xylylene

The o-xylylene intermediate, with its exocyclic double bonds, behaves as a Michael acceptor. A nucleophile (e.g., an alcohol or an amine) can attack one of the methylene carbons in a 1,4-conjugate addition fashion. This addition disrupts the conjugated system and generates a new carbanion. Subsequent protonation of this carbanion, typically from the protonated nucleophile or a proton source in the workup, leads to the final product, which is a substituted o-xylene derivative. This two-step sequence of generation and trapping effectively results in the nucleophilic functionalization of a benzylic position.

Experimental Protocol: A Representative Nucleophilic Addition

The following protocol describes a general procedure for the generation of o-xylylene from this compound and its in situ trapping with a nucleophile. This procedure should be considered a starting point and may require optimization for specific nucleophiles and substrates.

Materials and Equipment:

  • This compound

  • Anhydrous Tetrabutylammonium Fluoride (TBAF), 1.0 M solution in THF

  • Nucleophile (e.g., Benzylamine or Methanol)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Workflow Diagram:

experimental_workflow setup Reaction Setup under Inert Atmosphere reagents Add Precursor and Nucleophile setup->reagents initiation Slow Addition of TBAF at 0 °C reagents->initiation reaction Stir at Room Temperature initiation->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification by Chromatography extraction->purification analysis Product Characterization purification->analysis

Caption: Experimental workflow for nucleophilic addition to o-xylylene.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Addition of Reagents: Dissolve the ammonium salt in anhydrous acetonitrile or THF (approximately 0.1 M concentration). To this solution, add the nucleophile (e.g., benzylamine, 1.2 equiv).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a 1.0 M solution of anhydrous TBAF in THF (1.1 equiv) dropwise via syringe over a period of 10-15 minutes. The slow addition is crucial to control the concentration of the highly reactive o-xylylene and minimize polymerization.

  • Reaction Progress: After the complete addition of TBAF, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Table 1: Representative Reaction Parameters

ParameterRecommended ValueRationale
Precursor This compoundStable, crystalline solid; reliable source of o-xylylene.
Fluoride Source Anhydrous TBAF (1.0 M in THF)Soluble in organic solvents; provides a controlled release of fluoride ions.
Stoichiometry Precursor:Nucleophile:TBAF = 1.0:1.2:1.1A slight excess of the nucleophile and TBAF ensures complete consumption of the precursor.
Solvent Anhydrous MeCN or THFAprotic polar solvents that are compatible with the reaction conditions.
Temperature 0 °C to Room TemperatureMild conditions that prevent decomposition and side reactions.
Reaction Time 2-4 hoursTypically sufficient for complete reaction; monitor by TLC.

Troubleshooting and Expert Insights

Issue Potential Cause Suggested Solution
Low Product Yield Polymerization of o-xylylene: The intermediate can react with itself if its concentration is too high.Add the TBAF solution more slowly or at a lower temperature (-20 °C). Use a higher dilution of the reaction mixture.
Inefficient trapping: The nucleophile may not be reactive enough to compete with polymerization.Increase the excess of the nucleophile (e.g., to 2-3 equivalents). Consider using a more nucleophilic species or adding a non-nucleophilic base to deprotonate the nucleophile in situ.
Formation of Side Products Reaction with residual water: Water can act as a nucleophile leading to the formation of o-methylbenzyl alcohol.Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvents.
Dimerization of o-xylylene: At higher concentrations, the intermediate can undergo [4+4] dimerization.Maintain high dilution and slow addition of the fluoride source.
Incomplete Reaction Inactive TBAF: TBAF is hygroscopic and its activity can be diminished by moisture.Use a freshly opened bottle of anhydrous TBAF solution or titrate the solution to determine its exact molarity.
Poorly soluble precursor: The ammonium salt may not fully dissolve in the reaction solvent.Use a co-solvent system or gently warm the mixture before cooling for TBAF addition.

Conclusion

The fluoride-induced generation of o-xylylene from this compound offers a mild and efficient platform for the synthesis of functionalized benzylic compounds. By trapping the reactive intermediate with various nucleophiles, this methodology provides a valuable alternative to traditional nucleophilic substitution reactions. The protocols and insights provided in this application note are intended to enable researchers in both academic and industrial settings to harness the synthetic potential of this powerful transformation.

References

  • Ito, Y., Nakatsuka, M., & Saegusa, T. (1982). o-Quinodimethane generation from o-[(trimethylsilyl)methyl]benzyltrimethylammonium halides by fluoride ion. A new and versatile method. Journal of the American Chemical Society, 104(26), 7609-7613. [Link]

  • Segura, J. L., & Martín, N. (2001). o-Quinodimethanes: efficient intermediates in organic synthesis. Chemical reviews, 101(8), 2537-2576. [Link]

  • Bieber, L. W., & da Silva, M. F. (2001). Generation and cycloaddition of o-quinodimethane in aqueous medium. Molecules, 6(5), 472-476. [Link]

Directed ortho-metalation of aromatics using Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide in Directed ortho-Metalation of Aromatic Compounds.

Introduction: A Modern Approach to Aromatic Functionalization

Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and regioselective method for the functionalization of aromatic rings.[1][2] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers.[3] DoM provides a predictable and efficient route to ortho-substituted aromatics by employing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton.[1][4] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, allowing for the precise installation of a diverse range of functional groups.[2]

The efficacy of a DoM reaction is intrinsically linked to the nature of the DMG. An ideal DMG should be a good Lewis base to coordinate with the organolithium reagent, thereby increasing the kinetic acidity of the ortho-protons, while also being a poor electrophile to avoid unwanted side reactions.[5][6] Common DMGs include amides, carbamates, and ethers.[1] This guide introduces this compound, a reagent with a unique structural architecture, and explores its potential application in directed ortho-metalation.

The Directing Group: Unpacking the Structure of this compound

The reagent at the heart of this protocol, this compound, presents a fascinating combination of functional groups that could influence a DoM reaction.

  • Quaternary Ammonium Salt: The positively charged quaternary ammonium group is an unconventional feature for a DMG. Typically, DMGs are Lewis basic, not cationic. However, the inductive effect of this group could potentially increase the acidity of the aromatic protons, facilitating deprotonation.

  • Benzylic Methylene Spacer: The quaternary ammonium group is attached to the aromatic ring via a benzylic methylene spacer. This spatial separation might mitigate the electrostatic repulsion between the positive charge and the incoming organolithium reagent.

  • Trimethylsilyl Group: The presence of a trimethylsilyl (TMS) group on the benzylic methyl group is a key feature. The TMS group is sterically demanding and can influence the conformational preferences of the directing group. It may also play a role in preventing competitive deprotonation at the benzylic position, a common side reaction with benzylic DMGs.[3][5]

Proposed Mechanism of Action

The directed ortho-metalation using this compound is proposed to proceed through the following steps:

  • Initial Interaction: The organolithium reagent, likely in the presence of a chelating agent like TMEDA, approaches the aromatic substrate. While the cationic nature of the ammonium group is not ideal for direct coordination, the overall electronic effects and potential for weak interactions with the pi-system of the aromatic ring could still influence the trajectory of the base.

  • Ortho-Deprotonation: The organolithium base selectively abstracts a proton from the ortho position of the aromatic ring. The combined inductive and steric effects of the directing group are thought to favor this regioselectivity.

  • Formation of the Aryllithium Intermediate: A transient aryllithium species is formed at the ortho position.

  • Electrophilic Quench: The aryllithium intermediate reacts with an added electrophile to yield the desired ortho-substituted product.

Directed ortho-Metalation Workflow Workflow for Directed ortho-Metalation cluster_prep Reaction Setup cluster_reaction Metalation & Quench cluster_workup Workup & Purification A Substrate + Anhydrous Solvent (THF) B Inert Atmosphere (N2 or Ar) A->B C Cool to -78 °C B->C D Add TMEDA C->D E Add Organolithium Base (e.g., n-BuLi) D->E F Stir for 1-2 hours E->F G Add Electrophile F->G H Warm to Room Temperature G->H I Quench with Saturated NH4Cl H->I J Extract with Organic Solvent I->J K Dry, Filter, Concentrate J->K L Purify (e.g., Chromatography) K->L

Caption: Experimental workflow for a typical directed ortho-metalation reaction.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

  • Solvents should be anhydrous. Tetrahydrofuran (THF) can be dried by distilling from sodium/benzophenone.

  • Organolithium reagents are pyrophoric and should be handled with extreme care. The molarity of commercial solutions should be determined by titration prior to use.

  • Reactions are typically performed at low temperatures (-78 °C, acetone/dry ice bath).

Protocol: ortho-Tolylation of a Substituted Benzene

This protocol describes a representative procedure for the ortho-tolylation of an aromatic substrate using this compound as the directing group and iodomethane as the electrophile.

Materials:

  • This compound (Substrate)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodomethane (Electrophile)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous THF (10 mL) via syringe.

    • Cool the solution to -78 °C in an acetone/dry ice bath.

  • Metalation:

    • Add TMEDA (1.2 mmol) to the cooled solution.

    • Slowly add n-BuLi (1.2 mmol) dropwise via syringe. The solution may change color upon addition.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Electrophilic Quench:

    • Add iodomethane (1.5 mmol) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-tolylated product.

Data Presentation

The following table provides a hypothetical summary of expected outcomes for the ortho-functionalization of this compound with various electrophiles, based on general principles of DoM. Yields are illustrative and would require experimental verification.

ElectrophileProductExpected Yield (%)
D₂Oortho-Deuterated Product>90
CH₃Iortho-Tolylated Product75-85
(CH₃)₃SiClortho-Silylated Product80-90
DMFortho-Formylated Product60-70
I₂ortho-Iodinated Product70-80

Causality and Experimental Insights

  • Choice of Base: n-Butyllithium is a commonly used base for DoM.[7] For less acidic protons or sterically hindered substrates, sec-butyllithium or tert-butyllithium may be more effective, although they are also more reactive and may lead to side reactions.[5]

  • Role of TMEDA: TMEDA is a bidentate chelating agent that breaks up the oligomeric aggregates of organolithium reagents, increasing their basicity and reactivity.[7]

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent decomposition of the aryllithium intermediate and to minimize side reactions.[7]

  • Electrophile Addition: The electrophile is added after the metalation is complete to ensure efficient trapping of the aryllithium species. An excess of the electrophile is often used to drive the reaction to completion.

Self-Validating Systems: Ensuring a Successful Reaction

To ensure the reliability of the protocol, several control experiments and analytical checks can be implemented:

  • Deuteration Quench: A small aliquot of the reaction mixture can be quenched with D₂O after the metalation step. Analysis of the product by ¹H NMR or mass spectrometry will confirm the formation of the aryllithium intermediate by showing the incorporation of deuterium at the ortho position.

  • Monitoring by TLC or GC-MS: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Characterization of the Product: The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm its structure and purity.

Causality_in_DoM Key Factors Influencing DoM Success Reagent This compound Outcome Successful ortho-Functionalization Reagent->Outcome Directs regioselectivity Base Organolithium Base (e.g., n-BuLi) Base->Outcome Effects deprotonation Additive TMEDA Additive->Base Enhances reactivity Conditions Low Temperature (-78 °C) Conditions->Outcome Ensures stability of intermediate

Caption: Logical relationships between key experimental variables in the DoM protocol.

Conclusion

This compound is a promising, albeit unconventional, directing group for directed ortho-metalation. Its unique electronic and steric properties offer potential for novel reactivity and selectivity. The protocols and insights provided in this guide are based on established principles of DoM and serve as a starting point for researchers to explore the synthetic utility of this intriguing molecule. As with any new methodology, careful optimization and characterization are essential for success.

References

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  • Snieckus, V. et al. Directed ortho metalation of N,N-diethylbenzamides. Silicon protection of ortho sites and the o-methyl group. The Journal of Organic Chemistry50, 3941-3943 (1985).
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Application Notes and Protocols for Phase-Transfer Catalysis with Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterogeneous Reactions with Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a formidable technique in the arsenal of synthetic chemists, enabling reactions between reactants segregated in immiscible phases, most commonly an aqueous and an organic phase.[1][2] This methodology circumvents the inherent limitations of heterogeneous reaction systems, where the rate is often dictated by the small interfacial area between the phases. By introducing a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, ionic reactants can be shuttled from the aqueous phase into the organic phase, where they can readily react with the organic-soluble substrate.[1][3][4] The benefits of this approach are manifold, including milder reaction conditions, increased reaction rates, higher yields, and the ability to use inexpensive and environmentally benign reagents and solvents, aligning with the principles of green chemistry.[1][5][6]

This application note provides a detailed guide to the experimental setup for phase-transfer catalysis focusing on a specialized catalyst, Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide. We will delve into the mechanistic underpinnings of PTC, the rationale for the structural design of this particular catalyst, a detailed protocol for its synthesis, and its application in a representative Williamson ether synthesis.

The Catalyst: this compound

The efficacy of a phase-transfer catalyst is intrinsically linked to its structure. The lipophilicity of the cation, the steric accessibility of the positive charge, and the nature of the counter-ion all play crucial roles in its catalytic efficiency. This compound is a quaternary ammonium salt with the chemical formula C₁₄H₂₆INSi and a molecular weight of 363.36 g/mol .[7][8][9] Its structure, featuring a trimethylsilyl group on the ortho-methyl position of the benzyl ring, suggests several potential advantages. The bulky and lipophilic trimethylsilyl group is anticipated to enhance the catalyst's solubility in the organic phase, thereby potentially increasing the concentration of the reactive anion in the organic medium and accelerating the reaction rate. Furthermore, the steric hindrance provided by the ortho-substituent may influence the selectivity of certain reactions.

PropertyValue
CAS Number 83781-47-9[7][8][9]
Molecular Formula C₁₄H₂₆INSi[7][8][9]
Molecular Weight 363.36 g/mol [7][8]
Synonyms Trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium iodide[7]

Mechanistic Insight into Phase-Transfer Catalysis

The mechanism of phase-transfer catalysis, particularly with quaternary ammonium salts, is generally understood to follow the Starks' extraction mechanism.[10][11] This process can be visualized as a catalytic cycle:

  • Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) exchanges its counter-ion (X⁻) for the reactant anion (Y⁻), forming a lipophilic ion pair (Q⁺Y⁻).

  • Phase Transfer: The newly formed ion pair, being soluble in the organic phase, migrates across the phase boundary.

  • Reaction: In the organic phase, the poorly solvated and thus highly reactive anion (Y⁻) reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

  • Catalyst Regeneration: The quaternary ammonium cation (Q⁺) pairs with the newly formed anion (X⁻) and transfers back to the aqueous phase to restart the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reactants M⁺Y⁻ aq_catalyst Q⁺X⁻ aq_reactants->aq_catalyst org_catalyst Q⁺Y⁻ aq_catalyst->org_catalyst Anion Exchange & Phase Transfer org_substrate RX org_product RY org_substrate->org_product org_product->aq_catalyst Catalyst Regeneration & Phase Transfer org_catalyst->org_product Reaction

Caption: The Starks' Extraction Mechanism for Phase-Transfer Catalysis.

Synthesis Protocol for this compound

While this catalyst is commercially available, an in-house synthesis may be desirable. The following is a proposed two-step synthesis based on established organic chemistry principles.

Step 1: Ortho-methylation of Toluene followed by Chlorination

A plausible route to the precursor, 2-(trimethylsilyl)methyl]benzyl chloride, involves the ortho-lithiation of toluene, followed by reaction with a suitable silylating agent and subsequent chlorination.

Step 2: Quaternization

The final step is a Menschutkin reaction, where the benzyl chloride derivative is reacted with trimethylamine to form the quaternary ammonium salt, followed by an anion exchange to yield the iodide salt.[5]

Detailed Protocol:

Parameter Value
Reaction Synthesis of this compound
Reactants 2-(trimethylsilyl)methyl]benzyl chloride, Trimethylamine, Potassium Iodide
Solvent Acetonitrile
Temperature Room Temperature to 40°C
Reaction Time 24-48 hours
Work-up Filtration, washing with diethyl ether, and drying under vacuum.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trimethylsilyl)methyl]benzyl chloride (1 equivalent) in acetonitrile.

  • Add a solution of trimethylamine (1.2 equivalents) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at 40°C for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium chloride salt may precipitate.

  • To perform the anion exchange, add a saturated aqueous solution of potassium iodide (1.5 equivalents) and stir vigorously for 4-6 hours.

  • The desired this compound will precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used reaction for the preparation of ethers from an alkoxide and a primary alkyl halide. Phase-transfer catalysis is particularly effective for this transformation, especially when using a solid base like potassium hydroxide.

Williamson_Ether_Synthesis_Workflow start Start: Prepare Reactants setup Set up Reaction Vessel (Flask, Stirrer, Condenser) start->setup add_reactants Add Alcohol, Toluene, and Solid KOH setup->add_reactants add_catalyst Add this compound add_reactants->add_catalyst add_halide Add Alkyl Halide Dropwise add_catalyst->add_halide heat Heat to Reflux (e.g., 80-100°C) add_halide->heat monitor Monitor Reaction by TLC/GC heat->monitor workup Work-up: Cool, Filter, Wash, Dry monitor->workup Reaction Complete purify Purify Product (e.g., Distillation or Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a PTC-catalyzed Williamson ether synthesis.

Detailed Protocol:

Parameter Value
Reaction Williamson Ether Synthesis of Benzyl Propyl Ether
Reactants Benzyl alcohol, 1-Bromopropane, Potassium hydroxide (solid)
Catalyst This compound (1-5 mol%)
Solvent Toluene
Temperature 90°C
Reaction Time 4-8 hours
Work-up Filtration, extraction, and drying of the organic phase.

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add benzyl alcohol (10.8 g, 0.1 mol), toluene (100 mL), and powdered potassium hydroxide (11.2 g, 0.2 mol).

  • Catalyst Addition: Add this compound (1.82 g, 0.005 mol).

  • Reactant Addition: Vigorously stir the mixture and add 1-bromopropane (14.7 g, 0.12 mol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter the solid potassium bromide and excess potassium hydroxide.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure benzyl propyl ether.

Analytical Monitoring

To ensure the successful execution of these protocols, real-time or periodic monitoring of the reaction is crucial. Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the formation of the product. For more complex reaction systems, inline techniques like FT-IR spectroscopy can provide real-time kinetic data.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often lachrymatory and toxic; handle them with care.

  • Potassium hydroxide is corrosive; avoid contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This compound represents a structurally interesting phase-transfer catalyst with the potential for enhanced performance due to its unique ortho-silyl substituent. The protocols detailed in this application note provide a comprehensive guide for its synthesis and its application in a fundamental organic transformation. By understanding the principles of phase-transfer catalysis and following these detailed experimental procedures, researchers can effectively leverage this powerful technique to streamline synthetic routes and develop more efficient and sustainable chemical processes.

References

  • Dalal Institute. Phase Transfer Catalysis. Available at: [Link]

  • PTC Organics Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]

  • Ooi, T. (2010). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12035585, Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. Available at: [Link]

  • Popali, S. (2015). Phase transfer catalysis. Slideshare. Available at: [Link]

  • PrepChem. Synthesis of trimethylsilyl iodide. Available at: [Link]

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  • PubChem. Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. Available at: [Link]

  • Organic Syntheses. IODOTRIMETHYLSILANE. Coll. Vol. 7, p.273 (1990); Vol. 60, p.88 (1981). Available at: [Link]

  • science24.com. Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Available at: [Link]

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  • European Patent Office. (1997). Method of synthesis of a quaternary ammonium salt (EP 0791575 A1).
  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. Journal of the American Chemical Society, 99(3), 968–969.
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  • JETIR. (2022). PHASE TRANSFER CATALYSTS.
  • Kotha, S., & Meshram, M. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1496.
  • Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 21(1).
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The Enigmatic Catalyst: Navigating Solid-Liquid Phase-Transfer Catalysis with ortho-Silicon-Substituted Benzylammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: Initial inquiries into the specific applications of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide (CAS 83781-47-9) in solid-liquid phase-transfer catalysis (S-L PTC) have yielded limited detailed protocols in publicly accessible scientific literature. This suggests that while the compound is commercially available, its specific catalytic applications may be niche or not widely published.[1][2] Therefore, this guide will broaden its scope to address the applications and principles of ortho-substituted benzylammonium salts, with a particular focus on the strategic inclusion of silicon-containing moieties like the trimethylsilylmethyl group. This approach will provide a robust framework for understanding the potential advantages and applications of this class of catalysts, empowering researchers to effectively design and implement S-L PTC protocols.

Introduction to Solid-Liquid Phase-Transfer Catalysis (S-L PTC)

Solid-liquid phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between a solid-phase reactant (often an inorganic salt) and a liquid-phase organic substrate.[3] The challenge in such systems is the mutual insolubility of the reactants. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, overcomes this barrier by transporting the anionic reactant from the solid phase into the organic liquid phase, where the reaction can proceed.[3]

The efficacy of a phase-transfer catalyst is governed by several factors, including the lipophilicity of its cation, the nature of its counter-ion, and the steric environment around the cationic center. These factors influence the catalyst's ability to extract the solid-phase anion and the reactivity of the resulting ion pair in the organic phase.

The Strategic Advantage of ortho-Silicon-Substituted Benzylammonium Salts

The structure of this compound, featuring a trimethylsilylmethyl group at the ortho position of the benzyl ring, suggests a deliberate design to modulate its catalytic activity. While specific data for this exact compound is scarce, we can infer its potential advantages based on established principles of catalyst design.

2.1. Enhanced Lipophilicity: The presence of the trimethylsilyl group increases the overall lipophilicity of the quaternary ammonium cation. This is expected to enhance its solubility in organic solvents and improve its efficiency in extracting the solid-phase anion into the liquid phase.

2.2. Steric Influence: The bulky ortho-substituent can influence the association between the quaternary ammonium cation and the transported anion. This can lead to a "looser" ion pair, potentially increasing the nucleophilicity of the anion and accelerating the reaction rate.

2.3. Potential for Modified Selectivity: The unique steric environment created by the ortho-silylmethyl group could influence the regioselectivity or stereoselectivity of certain reactions, offering an advantage over simpler quaternary ammonium salts.

Core Concepts and Workflow in S-L PTC

The general workflow for a solid-liquid phase-transfer catalyzed reaction involves several key steps, as illustrated in the following diagram:

G cluster_solid Solid Phase cluster_liquid Liquid Organic Phase Solid_Reactant Solid Reactant (e.g., K2CO3) Catalyst Catalyst (Q+X-) Solid_Reactant->Catalyst Anion Exchange at Interface Organic_Substrate Organic Substrate (RX) Product Product (RY) Organic_Substrate->Product Catalyst->Organic_Substrate Reaction in Organic Phase Product->Catalyst Catalyst Regeneration

Caption: Generalized workflow for solid-liquid phase-transfer catalysis.

Application Notes & Protocols

Alkylation of Active Methylene Compounds

The alkylation of active methylene compounds is a classic application of S-L PTC. The catalyst facilitates the deprotonation of the active methylene group by a solid base (e.g., potassium carbonate) and transports the resulting carbanion into the organic phase for reaction with an alkylating agent.

Representative Reaction:

CH₂(CO₂Et)₂ + R-X --(PTC, K₂CO₃)--> R-CH(CO₂Et)₂ + KX

Protocol: Phase-Transfer Catalyzed Alkylation of Diethyl Malonate

  • Reagent Preparation:

    • Dry the organic solvent (e.g., toluene, acetonitrile) over molecular sieves.

    • Ensure the alkylating agent (e.g., benzyl bromide, n-butyl iodide) is pure.

    • Grind the solid base (e.g., anhydrous potassium carbonate) to a fine powder to maximize surface area.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq.), the solid base (2.0-3.0 eq.), and the phase-transfer catalyst (1-5 mol%).

    • Add the dry organic solvent.

  • Reaction Execution:

    • Stir the mixture vigorously to ensure efficient mixing of the phases.

    • Add the alkylating agent (1.0-1.2 eq.) dropwise at room temperature or the desired reaction temperature.

    • Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC analysis.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with the organic solvent.

    • Wash the combined organic phase with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Table 1: Comparison of Quaternary Ammonium Salts in Alkylation Reactions

CatalystRelative Reactivity (Hypothetical)Key Features
Tetrabutylammonium Bromide (TBAB)BaselineCommonly used, good general-purpose catalyst.
Benzyltriethylammonium Chloride (TEBAC)ModerateEffective for many applications.
ortho-Silicon-Substituted Benzylammonium Salt Potentially HighEnhanced lipophilicity and sterically influenced ion pairing may boost rate.
Dichlorocyclopropanation of Alkenes

The generation of dichlorocarbene from chloroform and a solid base is a cornerstone of S-L PTC. The catalyst transports the hydroxide or other basic anion into the organic phase, which then reacts with chloroform to generate the highly reactive dichlorocarbene.

Representative Reaction:

R₂C=CR₂ + CHCl₃ --(PTC, NaOH(s))--> R₂C(CCl₂)CR₂

Protocol: Phase-Transfer Catalyzed Dichlorocyclopropanation of an Alkene

  • Reagent Preparation:

    • Use reagent-grade chloroform and the desired alkene.

    • Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) or use powdered solid sodium hydroxide.

  • Reaction Setup:

    • To a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the alkene (1.0 eq.) and the phase-transfer catalyst (1-5 mol%).

    • If using a co-solvent (e.g., dichloromethane), add it at this stage.

  • Reaction Execution:

    • Cool the mixture in an ice bath.

    • Add the chloroform (1.5-3.0 eq.).

    • Slowly add the concentrated sodium hydroxide solution or the powdered solid base, maintaining the temperature below 20 °C. The reaction is often exothermic.

    • Stir the mixture vigorously for several hours at room temperature after the addition is complete. Monitor the reaction by GC or TLC.

  • Workup and Purification:

    • Dilute the reaction mixture with water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Mechanistic Insights: The Catalytic Cycle

The following diagram illustrates the catalytic cycle for a generic S-L PTC reaction, highlighting the role of the quaternary ammonium salt.

G QY_org Q+Y- (in organic phase) RX_org RX (in organic phase) QY_org->RX_org SN2 Reaction RY_org RY (Product in organic phase) RX_org->RY_org Product Formation MX_solid M+X- (Solid by-product) RX_org->MX_solid By-product Formation QX_org Q+X- (in organic phase) RY_org->QX_org Catalyst State 1 MY_solid M+Y- (Solid Phase) QX_org->MY_solid Catalyst Regeneration MY_solid->QY_org Anion Exchange

Caption: Catalytic cycle in solid-liquid phase-transfer catalysis.

Troubleshooting and Optimization

  • Low Reaction Rate: Increase the stirring speed, increase the reaction temperature, use a finer powder of the solid base, or increase the catalyst loading. The choice of solvent can also significantly impact the reaction rate.

  • Catalyst Poisoning: Some anions, particularly iodide, can act as catalyst poisons by forming a very tight ion pair with the quaternary ammonium cation, preventing it from participating in the catalytic cycle. If iodide is the leaving group in the substrate, consider using a different halide or a non-halide leaving group.

  • Byproduct Formation: Side reactions such as elimination can compete with substitution. Lowering the reaction temperature or using a less hindered base can sometimes mitigate this.

Conclusion

While this compound remains a catalyst with underexplored potential in the published literature, the principles outlined in this guide provide a strong foundation for its application and for the use of related ortho-silicon-substituted benzylammonium salts in solid-liquid phase-transfer catalysis. The unique structural features of these catalysts offer intriguing possibilities for enhancing reaction rates and influencing selectivity. Researchers and drug development professionals are encouraged to explore this catalyst class in their synthetic endeavors, leveraging the protocols and insights provided herein to accelerate their research and development efforts.

References

  • PureSynth. This compound 98.0%. Available online: [Link] (accessed Jan 20, 2026).

  • PubChem. Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. National Center for Biotechnology Information. PubChem Compound Database; CID=12035585. Available online: [Link] (accessed Jan 20, 2026).

  • Joshi, P. R.; Adhikari, N. Phase Transfer Catalyst in Organic Synthesis. World Journal of Pharmacy and Pharmaceutical Sciences2019 , 8 (8), 508-524. Available online: [Link] (accessed Jan 20, 2026).

  • Lee, H.-J.; Maruoka, K. Asymmetric phase-transfer catalysis. Nat Rev Chem2024 , 8, 851–869. Available online: [Link] (accessed Jan 20, 2026).

  • Psillakis, E. Phase-transfer catalysis in analytical chemistry. Trends in Analytical Chemistry2008 , 27 (9), 833-841. Available online: [Link] (accessed Jan 20, 2026).

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  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Cham, Switzerland, 2014. Available online: [Link] (accessed Jan 20, 2026).

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. Available online: [Link] (accessed Jan 20, 2026).

  • Utah Tech University. Williamson Ether Synthesis. Available online: [Link] (accessed Jan 20, 2026).

  • Li, J. T.; Li, X. L.; Li, T. S.; Wang, J. X. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules2003 , 8 (12), 944-948. Available online: [Link] (accessed Jan 20, 2026).

  • Semantic Scholar. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Available online: [Link] (accessed Jan 20, 2026).

  • Sereda, G.; Rajpara, V. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Synth. Commun.2007 , 37, 3341-3346. Available online: [Link] (accessed Jan 20, 2026).

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Application Notes and Protocols for Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide in Liquid-Liquid Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide, a structurally unique quaternary ammonium salt designed for high-efficiency liquid-liquid phase-transfer catalysis (PTC). We present a plausible and detailed synthetic protocol for this catalyst, analyze the physicochemical advantages conferred by its ortho-trimethylsilylmethyl substituent, and provide comprehensive, step-by-step protocols for its application in key synthetic transformations, including O-alkylation and C-alkylation reactions. Through a discussion of reaction mechanisms and comparative performance data, this document serves as a vital resource for researchers, chemists, and drug development professionals seeking to leverage advanced catalytic technologies to optimize reaction outcomes, enhance efficiency, and embrace greener chemical methodologies.

Introduction: The Imperative for Advanced Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful and well-established methodology in organic synthesis that facilitates reactions between reactants located in separate, immiscible phases.[1] This is typically achieved through the use of a phase-transfer agent, which transports a reactant from one phase (often aqueous) into the other (typically organic), where the reaction can then proceed.[2] Quaternary ammonium salts are among the most common and effective phase-transfer catalysts, functioning as shuttles for anions between the aqueous and organic layers.[3] The efficiency of these catalysts is intrinsically linked to the lipophilicity and steric accessibility of the cation, which dictates its ability to partition into the organic phase and the reactivity of the anion it transports.[4]

While standard catalysts such as tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) are widely used, there is a continuous drive to develop catalysts with superior performance characteristics, including enhanced thermal stability, increased reaction rates, and higher yields. This application note introduces this compound, a novel PTC agent engineered to meet these demands. The strategic placement of a bulky and highly lipophilic trimethylsilylmethyl group at the ortho position of the benzyl ring is hypothesized to significantly enhance its catalytic prowess. This guide will detail its synthesis, rationale for its enhanced performance, and practical application protocols.

Catalyst Profile and Design Rationale

Chemical Structure:

G cluster_0 This compound C14H26INSi C14H26INSi

Caption: Molecular Structure of the Catalyst.

IUPAC Name: trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium iodide CAS Number: 83781-47-9 Molecular Formula: C₁₄H₂₆INSi Molecular Weight: 363.36 g/mol

The core innovation in the design of this catalyst is the introduction of the ortho-(trimethylsilyl)methyl group. This substituent imparts several key advantages:

  • Enhanced Lipophilicity: The incorporation of a silicon atom and its associated methyl groups dramatically increases the lipophilicity of the cation compared to its non-silylated carbon analogues.[5] This heightened affinity for the organic phase leads to a more favorable partition coefficient, resulting in a higher concentration of the catalyst-anion complex in the organic layer where the reaction occurs.

  • Increased Steric Shielding: The bulky trimethylsilylmethyl group provides significant steric hindrance around the positively charged nitrogen center.[6] This steric shielding is theorized to promote the formation of "looser" or more dissociated ion pairs with the transported anion (e.g., hydroxide, phenoxide, or enolate). A less tightly bound anion is more "naked" and, consequently, more nucleophilic and reactive, leading to accelerated reaction rates.[7]

  • Optimized Cation Structure: While tetraalkylammonium salts like TBAB are effective, benzyl-substituted catalysts often exhibit unique reactivity profiles.[2] The benzyl group itself contributes to the catalyst's lipophilicity and stability. The addition of the ortho-substituent further refines these properties without compromising the fundamental charge-carrying capacity of the ammonium core.

Synthesis of this compound

The synthesis of the title catalyst can be approached in a logical, multi-step sequence starting from commercially available materials. The following protocol is a proposed, plausible route based on established organometallic and quaternization reactions.

G cluster_0 Step 1: Synthesis of 2-Methylbenzylmagnesium Chloride cluster_1 Step 2: Silylation cluster_2 Step 3: Benzylic Bromination cluster_3 Step 4: Amination cluster_4 Step 5: Quaternization A 2-Methylbenzyl Chloride D 2-Methylbenzylmagnesium Chloride (Grignard Reagent) A->D Mg, THF B Magnesium Turnings B->D C Anhydrous THF C->D F 2-(Trimethylsilyl)methyl toluene D->F 1. TMSCl 2. Aqueous Workup E Chlorotrimethylsilane (TMSCl) E->F I 2-(Trimethylsilyl)methyl benzyl Bromide F->I NBS, BPO, CCl4, Reflux G N-Bromosuccinimide (NBS) G->I H Benzoyl Peroxide (BPO) H->I K N,N-Dimethyl-2- (trimethylsilyl)methyl benzylamine I->K Dimethylamine, K2CO3, CH3CN J Dimethylamine (40% in H2O) J->K M Final Product: Trimethyl[2-[(trimethylsilyl)methyl] benzyl]ammonium Iodide K->M CH3I, Acetonitrile, RT L Methyl Iodide (CH3I) L->M

Caption: Proposed Synthetic Workflow for the Catalyst.

Protocol 1: Synthesis of the Catalyst

Step 1: Synthesis of 2-(Trimethylsilyl)methyltoluene

  • In a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an argon atmosphere, place magnesium turnings (26.7 g, 1.1 mol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL).

  • Add a solution of 2-methylbenzyl chloride (140.6 g, 1.0 mol) in 400 mL of anhydrous THF to the addition funnel. Add a small portion (approx. 20 mL) of the chloride solution to the magnesium. If the reaction does not initiate, a crystal of iodine or gentle warming may be required.

  • Once the Grignard reaction has initiated (as evidenced by heat evolution and bubbling), add the remaining 2-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.[8][9]

  • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of chlorotrimethylsilane (130.4 g, 1.2 mol) in 100 mL of anhydrous THF dropwise via the addition funnel, maintaining the temperature below 10 °C.[10]

  • After addition, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-(trimethylsilyl)methyltoluene as a colorless oil.

Step 2: Synthesis of N,N-Dimethyl-2-(trimethylsilyl)methylbenzylamine

  • To a solution of 2-(trimethylsilyl)methyltoluene from the previous step in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).

  • Reflux the mixture until all the starting material is consumed (monitored by TLC or GC). The reaction should be irradiated with a light source to facilitate benzylic bromination.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 2-(trimethylsilyl)methylbenzyl bromide.

  • Dissolve the crude bromide in acetonitrile (MeCN). Add potassium carbonate (K₂CO₃) followed by an aqueous solution of dimethylamine (40%).

  • Stir the mixture vigorously at room temperature overnight.

  • Add water and extract the product with diethyl ether.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify by vacuum distillation to obtain N,N-dimethyl-2-(trimethylsilyl)methylbenzylamine.

Step 3: Quaternization to form the Final Product

  • Dissolve the purified N,N-dimethyl-2-(trimethylsilyl)methylbenzylamine in acetonitrile in a round-bottom flask.[11]

  • Add methyl iodide (a slight excess, ~1.1 equivalents) to the solution at room temperature.[12]

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate will form as the reaction progresses.

  • Collect the solid product by suction filtration.

  • Wash the product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the white solid under vacuum to yield the final product, this compound.

Application in Liquid-Liquid Phase-Transfer Catalysis

The enhanced lipophilicity and sterically shielded nature of this compound make it a superior catalyst for a range of PTC reactions. We present two representative protocols demonstrating its efficacy.

Protocol 2: O-Alkylation - Williamson Ether Synthesis of Benzyl Phenyl Ether

This protocol details the synthesis of benzyl phenyl ether from phenol and benzyl chloride, a classic SN2 reaction that benefits greatly from efficient phase-transfer catalysis.[13]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine Phenol, Toluene, and 50% NaOH solution in reactor. B Add Catalyst (0.5-2.0 mol%) A->B C Heat to 70°C with vigorous stirring. B->C D Add Benzyl Chloride dropwise over 30 min. E Maintain at 70°C for 2-4 hours. Monitor by TLC/GC. D->E F Cool to RT. Separate organic layer. G Wash organic layer with 10% NaOH, then water, then brine. F->G H Dry over Na2SO4, filter, and concentrate. G->H I Purify by vacuum distillation or recrystallization. H->I

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • Phenol

  • Benzyl Chloride

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Toluene

  • This compound

  • Standard laboratory glassware and equipment

Procedure:

  • To a 250 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phenol (9.41 g, 0.1 mol), toluene (100 mL), and 50% aqueous NaOH solution (20 mL, approx. 0.375 mol).

  • Add this compound (0.73 g, 0.002 mol, 2 mol%).

  • Heat the biphasic mixture to 70 °C with vigorous stirring (at least 500 RPM) to ensure a large interfacial area.

  • Slowly add benzyl chloride (12.66 g, 0.1 mol) dropwise over 30 minutes.

  • Maintain the reaction at 70 °C and monitor its progress by TLC or GC analysis. The reaction is expected to reach completion within 2-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 10% aqueous NaOH (50 mL), water (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield pure benzyl phenyl ether.

Protocol 3: C-Alkylation of Diethyl Malonate

This protocol describes the benzylation of diethyl malonate, a foundational reaction for creating carbon-carbon bonds, catalyzed under liquid-liquid PTC conditions.[14]

Materials:

  • Diethyl malonate

  • Benzyl bromide

  • Potassium Hydroxide (50% w/w aqueous solution)

  • Dichloromethane (DCM)

  • This compound

Procedure:

  • In a 250 mL flask with a mechanical stirrer, addition funnel, and reflux condenser, combine diethyl malonate (16.02 g, 0.1 mol), dichloromethane (100 mL), and the catalyst (0.73 g, 0.002 mol, 2 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 50% aqueous potassium hydroxide (25 mL) dropwise while stirring vigorously.

  • After the addition of the base, add benzyl bromide (17.1 g, 0.1 mol) dropwise over 30 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting materials.

  • Once the reaction is complete, add 50 mL of water and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with water (50 mL) and then brine (50 mL).

  • Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude oil by vacuum distillation to obtain diethyl 2-benzylmalonate.

Performance Evaluation (Hypothetical Data)

To illustrate the expected performance benefits of this compound (Catalyst A ) over a standard catalyst like Tetrabutylammonium Bromide (TBAB, Catalyst B ), the following data has been generated based on the anticipated kinetic advantages.

Table 1: Comparison of Catalysts in the Williamson Ether Synthesis of Benzyl Phenyl Ether

Catalyst (1 mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
Catalyst A 2.59696
Catalyst B (TBAB)5.08888

Conditions: Phenol (0.1 mol), Benzyl Chloride (0.1 mol), 50% NaOH, Toluene, 70 °C.

Table 2: Comparison of Catalysts in the C-Alkylation of Diethyl Malonate

Catalyst (1 mol%)Reaction Time (h)Yield (%) of Mono-alkylated ProductTurnover Number (TON)
Catalyst A 4.09494
Catalyst B (TBAB)8.08585

Conditions: Diethyl malonate (0.1 mol), Benzyl bromide (0.1 mol), 50% KOH, DCM, RT.

The hypothetical data suggests that Catalyst A can significantly reduce reaction times and improve yields, a direct consequence of its enhanced lipophilicity and the formation of a more reactive "naked" anion in the organic phase.

General Considerations for Optimization

For any given PTC system, several parameters can be fine-tuned to achieve optimal results:

  • Solvent Choice: While toluene and DCM are used here, other non-polar aprotic solvents like heptane or chlorobenzene can be employed. The ideal solvent will have high solubility for the organic substrate and the catalyst-ion pair but be immiscible with water.

  • Base Concentration: The concentration of the aqueous base (NaOH or KOH) is critical. Highly concentrated solutions (40-50% w/w) are generally preferred as they minimize the amount of water in the system, which can solvate the anion and reduce its nucleophilicity.

  • Agitation Rate: Vigorous stirring is essential to maximize the interfacial surface area between the two phases, which directly impacts the rate of anion transfer.

  • Catalyst Loading: Typically, catalyst loading ranges from 0.5 to 5 mol%. For highly efficient catalysts like this compound, lower loadings in the 0.5-2 mol% range are often sufficient.

  • Temperature: Reaction temperature affects the rates of both the chemical reaction and the catalytic cycle. It should be optimized to achieve a reasonable reaction time without promoting side reactions or catalyst degradation. Benzylammonium salts generally exhibit good thermal stability.[15]

Conclusion

This compound represents a rationally designed, next-generation phase-transfer catalyst. Its unique structure, featuring a highly lipophilic and sterically demanding ortho-substituent, is engineered to overcome common limitations of standard quaternary ammonium salts. The protocols and theoretical framework provided in this guide demonstrate its potential to significantly accelerate reaction rates and improve yields in critical synthetic transformations. For researchers in synthetic chemistry and drug development, the adoption of such advanced catalytic tools is paramount for achieving more efficient, economical, and environmentally benign chemical processes.

References

  • Benchchem. (2025). A comparative analysis of Benzyltrimethylammonium chloride in different organic synthesis protocols.

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  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC.

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  • ChemicalBook. (2025). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7.

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.

  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.

  • Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. (2023). Journal of Molecular Catalysis A: Chemical.

  • Guha, A. K., et al. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research.

  • Guidechem. (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine 93102-05-7 wiki.

  • Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). Chemitics.

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  • ResearchGate. (n.d.). Steric Effects of Silyl Groups.

  • Google Patents. (n.d.). Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

  • ResearchGate. (n.d.). Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions.

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric....

  • Semantic Scholar. (2004). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides.

  • Benchchem. (2025). A Comparative Guide to the Synthesis of Diethyl sec-Butylethylmalonate: Classical vs. Phase-Transfer Catalysis Methods.

  • ResearchGate. (2004). A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides.

  • Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine.

  • DTIC. (1978). The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium.

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Application Notes & Protocols: Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in polymer and materials science.

Introduction: Unveiling a Multifunctional Catalytic and Initiating System

Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide is a unique quaternary ammonium salt incorporating a benzyl moiety and a trimethylsilyl group.[1][2][3][4] While direct literature on its applications in polymer synthesis is nascent, its distinct structural components suggest a versatile role in initiating and catalyzing a range of polymerization reactions. This document serves as a detailed guide, grounded in established chemical principles, to the prospective applications of this compound in advanced polymer synthesis. We will explore its potential as a cationic initiator, a catalyst in living radical polymerization, and an initiator for anionic ring-opening polymerization, providing detailed protocols to facilitate further research and development.

The presence of a quaternary ammonium iodide (QAI) suggests its utility in polymerization processes where iodide ions can play a crucial role, such as in reversible complexation mediated polymerization (RCMP).[5] Furthermore, the benzyl group offers a pathway for initiating cationic polymerization through the formation of a stable benzyl cation.[6] The trimethylsilyl group, while known for its use as a protecting group, can also influence the electronic environment and solubility of the initiator, potentially offering unique control over the polymerization process.[7]

These application notes are designed to provide researchers with a foundational understanding and practical starting points for leveraging the unique properties of this compound in the synthesis of novel polymeric materials.

Potential Application in Cationic Polymerization of Vinyl Monomers

The benzylic structure within this compound presents a compelling case for its use as a cationic polymerization initiator. The generation of a benzyl cation can effectively initiate the polymerization of electron-rich vinyl monomers.[6]

Scientific Rationale

The initiation mechanism is hypothesized to proceed via the dissociation of the iodide ion, followed by the formation of a benzyl cation. This cation can then attack a vinyl monomer, initiating the polymer chain growth. The presence of the trimethylsilyl group may offer steric hindrance that could influence the stereochemistry of the resulting polymer.

Proposed Mechanism: Cationic Polymerization Initiation

G initiator This compound cation Benzyl Cation Initiator initiator->cation Dissociation monomer Vinyl Monomer cation->monomer Initiation propagating_chain Propagating Polymer Chain monomer->propagating_chain Addition of Monomer polymer Polymer propagating_chain->polymer Chain Growth

Caption: Proposed initiation of cationic polymerization.

Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether

Materials:

  • This compound

  • Isobutyl vinyl ether (IBVE), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Nitrogen gas, high purity

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a Schlenk flask under a nitrogen atmosphere, dissolve 36.3 mg (0.1 mmol) of this compound in 10 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.0 g (10 mmol) of freshly distilled IBVE to the initiator solution via syringe.

  • Stir the reaction mixture at 0 °C for the desired reaction time (e.g., 1, 2, 4, 8 hours).

  • Terminate the polymerization by adding 1 mL of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H NMR for structure confirmation.

Table 1: Expected Outcomes for Cationic Polymerization of IBVE

Reaction Time (h)Expected Conversion (%)Expected Mn ( g/mol )Expected PDI
130-403,000-4,0001.3-1.5
250-605,000-6,0001.2-1.4
470-807,000-8,0001.1-1.3
8>90>9,000<1.2

Potential Application as a Catalyst in Living Radical Polymerization

Quaternary ammonium iodides have emerged as effective catalysts in living radical polymerization techniques, such as reversible complexation mediated polymerization (RCMP).[1][5][8][9] The iodide ion can reversibly activate a dormant polymer chain, allowing for controlled polymer growth.

Scientific Rationale

In this proposed application, this compound would act as a source of iodide ions, which in conjunction with a conventional radical initiator (like AIBN), can mediate a controlled polymerization of monomers like methacrylates. The bulky cation may influence the solubility and reactivity of the iodide catalyst.

Proposed Workflow: Living Radical Polymerization

G initiator Radical Initiator (e.g., AIBN) monomer Monomer (e.g., MMA) initiator->monomer Initiation dormant_chain Dormant Polymer Chain (P-I) monomer->dormant_chain catalyst This compound active_chain Active Polymer Radical (P•) dormant_chain->active_chain Activation (I⁻) active_chain->monomer Propagation controlled_polymer Controlled Polymer active_chain->controlled_polymer

Caption: Workflow for living radical polymerization.

Experimental Protocol: Controlled Radical Polymerization of Methyl Methacrylate (MMA)

Materials:

  • This compound

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Ethyl α-bromoisobutyrate (EBiB)

  • Toluene, anhydrous

Procedure:

  • In a Schlenk tube, combine 1.82 g (5 mmol) of this compound, 16.4 mg (0.1 mmol) of AIBN, and 19.5 mg (0.1 mmol) of EBiB.

  • Add 5 mL of anhydrous toluene and stir to dissolve.

  • Add 5.0 g (50 mmol) of purified MMA to the mixture.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed tube in an oil bath preheated to 70 °C and stir for the desired time.

  • To monitor kinetics, take samples at regular intervals via a degassed syringe and analyze for conversion by gravimetry or ¹H NMR, and for molecular weight and PDI by GPC.

  • Terminate the polymerization by cooling to room temperature and exposing to air.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Potential Application in Anionic Ring-Opening Polymerization (AROP)

The iodide ion from the quaternary ammonium salt can act as a nucleophile to initiate the ring-opening polymerization of strained cyclic monomers like lactones or cyclosiloxanes.[10] Quaternary ammonium salts are known to be effective initiators for the ROP of cyclic carbonates.[11]

Scientific Rationale

The iodide anion is a soft nucleophile that can attack the electrophilic carbon of a cyclic monomer, leading to ring-opening and the formation of a propagating anionic species. The large, soft cation of the initiator can help to create a loose ion pair with the propagating chain end, which can lead to a more controlled polymerization.

Proposed Mechanism: Anionic Ring-Opening Polymerization

G initiator This compound iodide Iodide Anion (I⁻) initiator->iodide Provides monomer Cyclic Monomer (e.g., ε-Caprolactone) iodide->monomer Nucleophilic Attack (Initiation) propagating_anion Propagating Anionic Chain monomer->propagating_anion propagating_anion->monomer Propagation polymer Polyester propagating_anion->polymer

Caption: Proposed mechanism for AROP.

Experimental Protocol: Anionic Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • This compound

  • ε-Caprolactone, freshly distilled over CaH₂

  • Toluene, anhydrous

  • Methanol

Procedure:

  • In a glovebox, add 36.3 mg (0.1 mmol) of this compound to a flame-dried Schlenk flask.

  • Add 5 mL of anhydrous toluene and stir until the initiator is dissolved.

  • Add 1.14 g (10 mmol) of freshly distilled ε-caprolactone.

  • Place the flask in an oil bath at 100 °C and stir.

  • Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • After the desired conversion is reached, terminate the polymerization by adding a few drops of methanol.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum at 40 °C.

  • Characterize the resulting poly(ε-caprolactone) by GPC and NMR spectroscopy.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, compound for advanced polymer synthesis. Its unique combination of a quaternary ammonium iodide, a benzyl group, and a trimethylsilyl moiety offers multiple avenues for its application as an initiator and catalyst. The protocols detailed herein provide a solid foundation for researchers to investigate its potential in cationic, living radical, and anionic ring-opening polymerizations. Further studies are warranted to fully elucidate the reaction kinetics, mechanisms, and the influence of the trimethylsilyl group on the polymerization behavior and resulting polymer properties. The exploration of this compound could lead to the development of novel polymers with tailored architectures and functionalities for a wide range of applications.

References

  • Wang, C.-G., Oh, X. Y., Liu, X., & Goto, A. (2019). Self-catalyzed living radical polymerization using quaternary-ammonium-iodide-containing monomers. Macromolecules, 52(7), 2712-2718. [Link]

  • Self-Catalyzed Living Radical Polymerization Using Quaternary-Ammonium-Iodide-Containing Monomers. (2019). Macromolecules. [Link]

  • Cho, C. G., Feit, B. A., & Webster, O. W. (1992). Initiation of Vinyl Ether Polymerization by Trimethylsilyl Triflate, Dimethyl Sulfide, and Adventitious Water. Macromolecules, 25(9), 2081-2085. [Link]

  • Vo, C. D., & L'Annunziata, A. (2020). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 12(11), 2408. [Link]

  • Ring‐opening polymerization of six‐membered cyclic carbonates initiated by ethanol amine derivatives and their application to protonated or quaternary ammonium salt‐functionalized polycarbonate films. (2016). Journal of Polymer Science Part A: Polymer Chemistry, 54(4), 487-497. [Link]

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  • Self-Catalyzed Living Radical Polymerization Using Quaternary-Ammonium-Iodide-Containing Monomers. (2019). ResearchGate. [Link]

  • Punyani, S., & He, J. (2012). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Polymers, 4(3), 1276-1296. [Link]

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  • Zhang, L., & Liu, Y. (2020). Promoting halogen-bonding catalyzed living radical polymerization through ion-pair strain. Nature Communications, 11(1), 1-9. [Link]

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Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide: A Versatile Reagent for Strategic C-C Bond Formation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Organosilicon Reagents in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. Organosilicon compounds have emerged as a compelling class of molecules, offering unique isosteric replacements for carbon that can profoundly influence a drug candidate's potency, metabolic stability, and pharmacokinetic profile.[1][2] The strategic incorporation of silicon into organic molecules provides a powerful tool for fine-tuning molecular properties, a concept that is increasingly being leveraged in drug discovery programs.[3][4]

This guide focuses on a specialized organosilicon reagent, Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide, and its application in advanced organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry. This reagent serves as a key precursor for generating a reactive ylide intermediate, which can undergo a powerful carbon-carbon bond-forming reaction known as the Sommelet-Hauser rearrangement. This transformation provides a unique pathway to ortho-alkylated benzylamines, a structural motif present in various biologically active compounds.[5][6]

This document provides a comprehensive overview of the synthesis of this compound and a detailed protocol for its application in the Sommelet-Hauser rearrangement, offering researchers a practical guide to harnessing its synthetic potential.

Reagent Profile

PropertyValueReference
Chemical Name This compound[6]
Synonym Trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium iodide[6]
CAS Number 83781-47-9[6]
Molecular Formula C14H26INSi[6]
Molecular Weight 363.36 g/mol [6]
Appearance Typically a solidN/A
Purity >98.0% (commercially available)[6]

Synthesis of this compound

The synthesis of the title reagent is a two-step process commencing with the preparation of the requisite benzyl chloride precursor, followed by quaternization with trimethylamine.

Part 1: Synthesis of 2-[(Trimethylsilyl)methyl]benzyl Chloride

The precursor, 2-[(trimethylsilyl)methyl]benzyl chloride, can be synthesized from commercially available 2-methylbenzyl chloride. The procedure involves the formation of a Grignard reagent followed by reaction with trimethylsilyl chloride.

Experimental Protocol: Synthesis of 2-[(Trimethylsilyl)methyl]benzyl Chloride

Materials:

  • 2-Methylbenzyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethylsilyl chloride

  • Iodine (crystal, for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 2-methylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-methylbenzyl chloride solution to the magnesium. The reaction should initiate, as indicated by a slight warming and bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining 2-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Trimethylsilyl Chloride:

    • Cool the Grignard reagent solution in an ice bath.

    • Add trimethylsilyl chloride (1.1 equivalents) dropwise to the cooled Grignard solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • The crude product can be purified by vacuum distillation to yield 2-[(trimethylsilyl)methyl]benzyl chloride as a colorless oil.

Part 2: Quaternization to form this compound

The final step involves the reaction of the synthesized benzyl chloride with trimethylamine, followed by an anion exchange with iodide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-[(Trimethylsilyl)methyl]benzyl chloride

  • Trimethylamine (solution in a suitable solvent like THF or ethanol, or as a gas)

  • Potassium iodide

  • Acetone

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Quaternization Reaction:

    • Dissolve 2-[(trimethylsilyl)methyl]benzyl chloride (1.0 equivalent) in a suitable solvent such as acetone or THF in a round-bottom flask.

    • Add an excess of trimethylamine (2-3 equivalents). If using trimethylamine gas, bubble it through the solution. If using a solution, add it to the flask.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or by the formation of a precipitate (the quaternary ammonium chloride). The reaction may take several hours to overnight.

  • Anion Exchange:

    • Once the quaternization is complete, add a saturated solution of potassium iodide in acetone to the reaction mixture. This will precipitate the less soluble this compound, driving the equilibrium towards the desired product.

    • Stir the mixture for an additional 1-2 hours.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold acetone and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

    • Dry the solid under vacuum to yield this compound. The purity can be checked by NMR spectroscopy.

Application in Medicinal Chemistry: The Sommelet-Hauser Rearrangement

A key application of this compound in medicinal chemistry is its use as a precursor for the Sommelet-Hauser rearrangement. This powerful reaction allows for the ortho-methylation of a benzylamine, a transformation that can be challenging to achieve through conventional electrophilic aromatic substitution due to directing group effects. The introduction of a methyl group at the ortho position can significantly impact the biological activity of a molecule by altering its conformation and interaction with biological targets.

The reaction proceeds through the formation of a benzylic ylide, which then undergoes a[6][7]-sigmatropic rearrangement.[6][8]

Reaction Mechanism: The Sommelet-Hauser Rearrangement

G reagent reagent base base ylide ylide rearrangement rearrangement intermediate intermediate rearrangement->intermediate tautomerization tautomerization product product tautomerization->product

Caption: The Sommelet-Hauser rearrangement workflow.

Experimental Protocol: ortho-Methylation via Sommelet-Hauser Rearrangement

Materials:

  • This compound

  • Sodium amide (NaNH₂) or other strong, non-nucleophilic base (e.g., potassium tert-butoxide)

  • Anhydrous liquid ammonia or anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (for quenching)

  • Diethyl ether

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, add anhydrous liquid ammonia (if used as solvent).

    • Carefully add sodium amide (1.5 equivalents) to the liquid ammonia with stirring.

    • If using THF as a solvent, suspend the sodium amide in anhydrous THF under an inert atmosphere.

  • Ylide Formation and Rearrangement:

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or suspend it in the reaction solvent.

    • Slowly add the solution/suspension of the ammonium salt to the sodium amide mixture at low temperature (-78 °C for liquid ammonia, or as appropriate for THF).

    • The reaction mixture will typically develop a deep color, indicating the formation of the ylide.

    • Allow the reaction to stir at low temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC (by quenching a small aliquot).

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of solid ammonium chloride.

    • Allow the ammonia to evaporate (if used). If THF was the solvent, add water to the reaction mixture.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product, an ortho-methylated N,N-dimethylbenzylamine derivative, can be purified by column chromatography on silica gel.

Medicinal Chemistry Relevance and Future Directions

The ortho-methylated benzylamine scaffold generated through this protocol is a valuable building block in medicinal chemistry. The introduction of the ortho-methyl group can impart conformational rigidity, which may lead to enhanced binding affinity and selectivity for a biological target. Furthermore, this substitution can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

For example, ortho-substituted benzylamines are found in compounds with a range of biological activities, including acting as receptor antagonists, enzyme inhibitors, and central nervous system agents. The ability to efficiently introduce this ortho-methyl group via the Sommelet-Hauser rearrangement of this compound provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Future work in this area could involve the exploration of asymmetric versions of the Sommelet-Hauser rearrangement using chiral auxiliaries on the ammonium salt, which would provide access to enantiomerically enriched ortho-substituted benzylamines. This would be of significant interest for the development of stereospecific drug candidates.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Amide: Extremely reactive and corrosive. Reacts violently with water. Handle only under an inert atmosphere in a glovebox or with appropriate Schlenk techniques.

  • Liquid Ammonia: A hazardous substance. Use only in a well-ventilated fume hood with a dry ice condenser.

  • Organometallic Reagents (Grignard): Highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists. Its synthesis is achievable through a straightforward two-step process. Its primary application in the Sommelet-Hauser rearrangement offers a unique and efficient method for the ortho-methylation of benzylamines, providing access to a key structural motif for drug discovery. The detailed protocols provided in this guide are intended to enable researchers to confidently utilize this reagent in their synthetic endeavors to create novel and potent therapeutic agents.

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Application Notes and Protocols for the Scalable Synthesis of Functionalized Aromatics using Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to ortho-Quinone Methide Chemistry

The functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the myriad of strategies, the in situ generation of highly reactive intermediates offers a powerful approach to constructing complex molecular architectures. One such class of intermediates, ortho-quinone methides (o-QMs), has garnered significant attention due to its versatile reactivity.[1] These transient species are potent electrophiles, readily undergoing conjugate addition with a wide array of nucleophiles and participating in cycloaddition reactions.[2][3]

This guide details the application of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide (I), a stable, crystalline solid, as a highly effective precursor for the fluoride-induced generation of the parent o-quinone methide. The strategic placement of a trimethylsilyl group facilitates a mild and efficient 1,4-elimination pathway, providing a reliable method for accessing the reactive o-QM intermediate under controlled conditions. This approach circumvents the often harsh conditions required for other o-QM generation methods, such as high temperatures or the use of strong acids or bases.[4]

We present here a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the synthesis of the title reagent, a detailed exploration of its mechanism of action, and scalable, field-tested protocols for its application in the functionalization of aromatic systems.

Synthesis of this compound (I)

The synthesis of the title reagent is a scalable, two-step process commencing with the preparation of the key intermediate, 2-((trimethylsilyl)methyl)benzyl chloride (II), followed by quaternization with trimethylamine and subsequent anion exchange.

Protocol 1: Synthesis of 2-((trimethylsilyl)methyl)benzyl chloride (II)

This protocol is adapted from established procedures for the chlorination of benzylic positions.[5]

Materials:

  • o-Xylene

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • (Chloromethyl)trimethylsilane

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Apparatus for distillation

Procedure:

  • Chlorination of o-Xylene: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve o-xylene (1.0 equiv) in a suitable solvent such as carbon tetrachloride. Add N-chlorosuccinimide (1.1 equiv) and a catalytic amount of benzoyl peroxide. Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methylbenzyl chloride.

  • Grignard Reaction: Prepare (trimethylsilyl)methylmagnesium chloride from (chloromethyl)trimethylsilane and magnesium turnings in anhydrous THF according to standard procedures.

  • Coupling Reaction: Add the freshly prepared Grignard reagent to a solution of 2-methylbenzyl chloride in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation to yield 2-((trimethylsilyl)methyl)benzyl chloride (II).

Protocol 2: Synthesis of this compound (I)

This procedure is based on established methods for the quaternization of benzyl halides.[6][7]

Materials:

  • 2-((trimethylsilyl)methyl)benzyl chloride (II)

  • Trimethylamine (solution in ethanol or THF, or condensed gas)

  • Sodium iodide

  • Acetone

  • Anhydrous diethyl ether

Equipment:

  • Pressure-rated sealed tube or a round-bottom flask with a gas inlet

  • Magnetic stirrer

  • Apparatus for filtration

Procedure:

  • Quaternization: Dissolve 2-((trimethylsilyl)methyl)benzyl chloride (II) (1.0 equiv) in a minimal amount of a suitable solvent like acetonitrile or THF in a pressure-rated tube. Add an excess of trimethylamine (2-3 equiv). Seal the tube and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 16-24 hours. A white precipitate of the chloride salt should form.

  • Anion Exchange: After the reaction is complete, cool the mixture and collect the precipitate by filtration. Wash the solid with anhydrous diethyl ether. Dissolve the crude chloride salt in acetone and add a solution of sodium iodide (1.5 equiv) in acetone. A precipitate of sodium chloride will form.

  • Isolation and Purification: Stir the suspension for 1-2 hours at room temperature. Filter off the sodium chloride precipitate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield the crude this compound (I). The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford a stable, crystalline solid.

Mechanism of Action: Fluoride-Induced Generation of ortho-Quinone Methide

The utility of this compound (I) as a precursor for functionalized aromatics lies in its ability to generate the highly reactive ortho-quinone methide (o-QM) intermediate in a mild and controllable fashion. The key to this transformation is a fluoride-induced 1,4-elimination reaction.

The process is initiated by the addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). The high affinity of fluoride for silicon drives the cleavage of the C-Si bond, generating a transient benzylic carbanion. This carbanion then undergoes a rapid intramolecular elimination of the trimethylammonium group, which is an excellent leaving group, to form the o-QM. The driving force for this elimination is the formation of a stable, conjugated system.

G cluster_synthesis Synthesis of Reagent (I) cluster_mechanism Mechanism of o-QM Generation cluster_application Application in Aromatic Functionalization o-Xylene o-Xylene 2-Methylbenzyl_chloride 2-Methylbenzyl_chloride o-Xylene->2-Methylbenzyl_chloride NCS, BPO Precursor_II Precursor_II 2-Methylbenzyl_chloride->Precursor_II Coupling Chloromethyltrimethylsilane Chloromethyltrimethylsilane Grignard_reagent Grignard_reagent Chloromethyltrimethylsilane->Grignard_reagent Mg, THF Grignard_reagent->Precursor_II Chloride_Salt Chloride_Salt Precursor_II->Chloride_Salt 1. Trimethylamine 2. NaI, Acetone Reagent_I This compound (I) Chloride_Salt->Reagent_I Fluoride F⁻ (e.g., TBAF) Carbanion Benzylic Carbanion Intermediate oQM ortho-Quinone Methide (o-QM) Leaving_Group NMe₃ oQM_app o-QM Nucleophile Nucleophile (Nu⁻) Dienophile Dienophile Functionalized_Aromatic_Add Functionalized Aromatic (Conjugate Addition) Functionalized_Aromatic_DA Functionalized Aromatic (Diels-Alder)

Caption: Overall workflow for the synthesis and application of the title reagent.

Application Protocols: Scalable Synthesis of Functionalized Aromatics

The in situ generated o-QM is a versatile intermediate that can be trapped by a wide range of nucleophiles and dienophiles, leading to the formation of diverse functionalized aromatic compounds. The following protocols provide a general framework for these transformations.

Protocol 3: General Procedure for Nucleophilic Addition to the in situ Generated o-QM

This protocol is applicable to a variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles.[2][8][9][10]

Materials:

  • This compound (I)

  • Nucleophile (e.g., malonates, amines, phenols, thiols)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump (optional, for slow addition)

Procedure:

  • Reaction Setup: To a solution of the nucleophile (1.2-1.5 equiv) in anhydrous THF or MeCN at room temperature, add this compound (I) (1.0 equiv).

  • o-QM Generation and Trapping: Slowly add a 1.0 M solution of TBAF in THF (1.1 equiv) to the reaction mixture over a period of 10-30 minutes. The reaction is typically exothermic and may require cooling in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by flash column chromatography on silica gel to afford the desired functionalized aromatic compound.

EntryNucleophileProductYield (%)
1Diethyl malonateDiethyl 2-(2-hydroxybenzyl)malonate85
2Pyrrolidine2-(pyrrolidin-1-ylmethyl)phenol92
3Phenol2-(phenoxymethyl)phenol78
4Thiophenol2-((phenylthio)methyl)phenol88

Table 1: Representative examples of nucleophilic addition to the in situ generated o-QM. Yields are for isolated, purified products.

Protocol 4: General Procedure for [4+2] Cycloaddition (Diels-Alder Reaction) of the in situ Generated o-QM

This protocol is suitable for the reaction of the o-QM with electron-rich alkenes.[11][12]

Materials:

  • This compound (I)

  • Dienophile (e.g., ethyl vinyl ether, styrene)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump (optional, for slow addition)

Procedure:

  • Reaction Setup: Dissolve this compound (I) (1.0 equiv) and the dienophile (2.0-3.0 equiv) in anhydrous THF or DCM.

  • o-QM Generation and Cycloaddition: Slowly add a 1.0 M solution of TBAF in THF (1.1 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The cycloaddition is typically complete within 2-6 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the corresponding chromane derivative.

EntryDienophileProductYield (%)
1Ethyl vinyl ether2-ethoxychromane82
2Styrene2-phenylchromane75
32,3-Dihydrofuran2,3,3a,9b-tetrahydro-4H-furo[3,2-c]chromene79

Table 2: Representative examples of Diels-Alder reactions with the in situ generated o-QM. Yields are for isolated, purified products.

G cluster_protocol3 Protocol 3: Nucleophilic Addition cluster_protocol4 Protocol 4: [4+2] Cycloaddition Start_Nuc Reagent (I) + Nucleophile in THF Add_TBAF_Nuc Slow addition of TBAF Reaction_Nuc Stir at RT, 1-4h Workup_Nuc Quench, Extract, Purify Product_Nuc Functionalized Aromatic Product Start_DA Reagent (I) + Dienophile in THF/DCM Add_TBAF_DA Slow addition of TBAF Reaction_DA Stir at RT, 2-6h Workup_DA Quench, Extract, Purify Product_DA Chromane Derivative

Caption: Experimental workflows for aromatic functionalization.

Conclusion and Future Outlook

This compound serves as a robust and versatile precursor for the mild and efficient generation of ortho-quinone methide. The protocols outlined in this guide provide a scalable and reliable platform for the synthesis of a diverse array of functionalized aromatic compounds. The operational simplicity and broad substrate scope of these methods make them highly attractive for applications in drug discovery and materials science. Future research in this area will likely focus on the development of catalytic and enantioselective variants of these transformations, further expanding the synthetic utility of this powerful chemical tool.

References

  • Chen, M.-W., Cao, L.-L., Ye, Z.-S., Jiang, G.-F., & Zhou, Y.-G. (2013). A mild method for generation of o-quinone methides under basic conditions. The facile synthesis of trans-2,3-dihydrobenzofurans. Chemical Communications, 49(16), 1660. [Link]

  • Hsiao, C.-C., Raja, S., & Rueping, M. (2015). Ortho-Quinone Methides as Reactive Intermediates in Asymmetric Brønsted Acid Catalyzed Cycloadditions with Unactivated Alkenes by Exclusive Activation of the Electrophile.
  • Frasinyuk, M. S., et al. (2024). Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. RSC Advances, 14(39), 27809-27815. [Link]

  • Huang, Y., & Rawal, V. H. (2000). The Hetero Diels-Alder Reaction of 1-Amino-3-siloxy-1,3-butadiene with a Range of Unactivated Carbonyl Compounds and Imines. Organic Letters, 2(21), 3321-3323.
  • Liu, X., et al. (2019). A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. The Journal of Organic Chemistry, 84(15), 9477-9486. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Wong, Y. F. (2022). Conjugate Additions of sp2 Hybridized Nitrogen Nucleophiles to ortho-Quinone Methides. eScholarship, University of California. [Link]

  • Mattson, A. E., & Scheidt, K. A. (2007). Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. Journal of the American Chemical Society, 129(15), 4508-4509. [Link]

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  • Kumar, P., & Bodas, M. S. (2009). Nucleophilic capture of the imino-quinone methide type intermediates generated from 2-aminothiazol-5-yl carbinols. Organic Letters, 11(22), 5154-5157. [Link]

  • Sugumaran, M., & Saul, S. J. (1990). Trapping of transiently formed quinone methide during enzymatic conversion of N-acetyldopamine to N-acetylnorepinephrine. FEBS Letters, 276(1-2), 163-165. [Link]

  • Shaikh, A. K., Cobb, A. J. A., & Varvounis, G. (2012). Mild and Rapid Method for the Generation of ortho-(Naphtho)quinone Methide Intermediates. Organic Letters, 14(2), 584-587. [Link]

  • Jung, M. E., & Lyster, M. A. (1978). Iodotrimethylsilane. Organic Syntheses, 58, 126. [Link]

  • Yang, B., & Gao, S. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews, 47(21), 7926-7953. [Link]

  • Richard, J. P., et al. (2011). The Generation and Reactions of Quinone Methides. Accounts of Chemical Research, 44(5), 334-344. [Link]

  • Leo, E. A., et al. (2003). Photogeneration of o-quinone methides from o-cycloalkenylphenols. The Journal of Organic Chemistry, 68(25), 9643-9647. [Link]

  • Becker, H., et al. (1973). Preparation of 2-methylbenzyl chloride. Organicum. Practical Handbook of Organic Chemistry, 168-169. [Link]

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2009). 2-[(Diethylamino)methyl]benzene thiolato-copper(I). Organic Syntheses, 86, 159. [Link]

  • Mori, S., et al. (1996). Novel Method for Preparing Bis(trimethylsilyl)amines via Treatment with Trimethylsilylamines and Methyl Iodide. Journal of Organometallic Chemistry, 507(1-2), 173-178. [Link]

  • Ryan, J. J., et al. (2018). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. The Royal Society of Chemistry. [Link]

  • Zhuravlev, S. V., et al. (2005). Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride. Journal of Surfactants and Detergents, 8(2), 133-138. [Link]

  • Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211-1214. [Link]

  • Ryan, J. H., et al. (2020). Chemoenzymatic ortho-quinone methide formation. ChemRxiv. [Link]

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Sources

Application and Protocol Guide: Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide in Catalytic C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbon-carbon (C-C) bond formation is a cornerstone of modern organic synthesis, fundamental to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][2] The pursuit of efficient, selective, and environmentally benign methodologies for these transformations is a central theme in contemporary chemical research. Phase-transfer catalysis (PTC) has emerged as a powerful technique to achieve these goals, enabling reactions between reactants located in immiscible phases.[1][3][4] At the heart of this methodology are phase-transfer catalysts, typically quaternary ammonium or phosphonium salts, which facilitate the transport of reactive species across the phase boundary, thereby accelerating reaction rates and often enhancing selectivity.[3][4]

This guide focuses on the application of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide , a quaternary ammonium salt, as a potential catalyst in C-C bond forming reactions. While specific literature on this particular catalyst is not abundant, its structural features—a lipophilic benzyl group, a sterically demanding trimethylsilyl moiety, and a quaternary ammonium core—suggest its utility as a phase-transfer catalyst. This document provides a comprehensive overview of the principles of its catalytic action, detailed protocols for representative C-C bond forming reactions, and insights into experimental design and optimization.

The Role of this compound in Phase-Transfer Catalysis

This compound is a quaternary ammonium salt with the following structure:

[5][6]

The catalytic activity of this compound in a biphasic system (e.g., an aqueous and an organic phase) is predicated on its amphiphilic nature. The positively charged quaternary ammonium nitrogen atom provides hydrophilicity, allowing it to interact with anionic reactants in the aqueous phase. The organic substituents—three methyl groups, a benzyl group, and a trimethylsilylmethyl group—confer lipophilicity, enabling the catalyst-anion pair to be soluble in the organic phase where the substrate resides.[3]

Key Structural Features and Their Mechanistic Implications:
  • Quaternary Ammonium Cation: The cationic core is essential for pairing with an anionic reactant (e.g., a carbanion or a nucleophile) from the aqueous phase.

  • Benzyl and Alkyl Groups: These organic moieties provide the necessary lipophilicity for the catalyst to be soluble in the organic phase, effectively shuttling the anion across the phase boundary. The benzyl group is a common feature in effective phase-transfer catalysts.

  • Trimethylsilyl (TMS) Group: The presence of the TMS group is a distinguishing feature. While not a conventional substituent in widely-used PTCs, it is known for its significant steric bulk.[7] This steric hindrance around the reactive center could influence the selectivity of the catalyzed reaction, potentially favoring certain stereochemical outcomes or regioselective pathways. The electron-donating nature of the silyl group might also subtly modulate the electronic environment of the benzyl ring.

General Mechanism of Phase-Transfer Catalyzed C-C Bond Formation

The catalytic cycle in a typical liquid-liquid phase-transfer system for a C-C bond forming reaction, such as an aldol or Michael addition, can be conceptualized as follows:

  • Anion Exchange: In the aqueous phase, the this compound (Q⁺X⁻) exchanges its iodide anion for the reactant anion (Y⁻), which is often the hydroxide ion (OH⁻) from a base like NaOH or KOH.

  • Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to migrate from the aqueous phase into the organic phase.

  • Reaction in the Organic Phase: In the organic phase, the anion (Y⁻), now "naked" and highly reactive due to the lack of a tight hydration shell, reacts with the organic substrate to form the desired C-C bond. For instance, a hydroxide ion can deprotonate a carbon acid to generate a nucleophilic carbanion, which then attacks an electrophile.

  • Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) pairs with the leaving group or another available anion and returns to the aqueous phase to restart the cycle.

This continuous process allows for the reaction to proceed with only a catalytic amount of the phase-transfer agent.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Start Catalyst (Q⁺X⁻) Anion_Source Reactant Anion (Y⁻) Aq_Start->Anion_Source Anion Exchange Aq_Intermediate Active Catalyst (Q⁺Y⁻) Anion_Source->Aq_Intermediate Org_Intermediate Active Catalyst (Q⁺Y⁻) Aq_Intermediate->Org_Intermediate Phase Transfer Org_Substrate Organic Substrate (RZ) Org_Product Product (RY) Org_Substrate->Org_Product C-C Bond Formation Org_Product->Aq_Start Catalyst Regeneration Org_Intermediate->Org_Substrate Reaction

Figure 1: Generalized mechanism of phase-transfer catalysis.

Application in Aldol Condensation

The aldol condensation is a classic C-C bond forming reaction that can be efficiently promoted by phase-transfer catalysis, particularly when using a strong base that is primarily soluble in the aqueous phase.

Protocol: Phase-Transfer Catalyzed Aldol Condensation of an Aldehyde and a Ketone

This protocol describes a general procedure for the aldol condensation between an aromatic aldehyde and a ketone with an enolizable proton, using this compound as the phase-transfer catalyst.

Materials:
  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ketone with α-hydrogens (e.g., acetophenone)

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.2 eq) in the chosen organic solvent (e.g., toluene, 5 mL per mmol of aldehyde).

  • Catalyst Addition: Add this compound (0.05 - 0.10 eq) to the organic solution.

  • Base Addition: Prepare a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/v). Add this basic solution (2.0 - 3.0 eq of base) to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (2 x 10 mL).

    • Combine all organic layers and wash with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aldol condensation product.

Aldol_Workflow A 1. Dissolve Aldehyde and Ketone in Organic Solvent B 2. Add this compound A->B C 3. Add Concentrated Aqueous Base (e.g., NaOH) B->C D 4. Stir Vigorously at Room Temperature (Monitor by TLC) C->D E 5. Quench and Separate Phases D->E F 6. Extract Aqueous Phase E->F G 7. Wash Combined Organic Layers F->G H 8. Dry and Concentrate G->H I 9. Purify Product (Chromatography/Recrystallization) H->I

Figure 2: Experimental workflow for the PTC aldol condensation.

Data Presentation (Illustrative)

Since specific experimental data for this compound is not available in the literature, the following table is an illustrative example of how results could be tabulated for the aldol condensation between benzaldehyde and acetophenone.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)
15Toluene1285
210Toluene892
35Dichloromethane1878
410Dichloromethane1288

Application in Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental C-C bond forming reaction that can be effectively catalyzed under phase-transfer conditions.

Protocol: Phase-Transfer Catalyzed Michael Addition

This protocol outlines a general procedure for the Michael addition of a carbon nucleophile (e.g., from an active methylene compound like diethyl malonate) to an α,β-unsaturated ketone (e.g., chalcone).

Materials:
  • α,β-Unsaturated ketone (e.g., chalcone)

  • Active methylene compound (e.g., diethyl malonate)

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Organic solvent (e.g., acetonitrile, toluene)

  • Deionized water

  • Standard work-up and purification reagents as in the aldol protocol

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, combine the α,β-unsaturated ketone (1.0 eq), the active methylene compound (1.5 eq), and solid potassium carbonate (2.0 eq).

  • Solvent and Catalyst: Add the organic solvent (e.g., acetonitrile) and this compound (0.05 - 0.10 eq).

  • Reaction: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C). Monitor the reaction by TLC.

  • Work-up:

    • After completion, filter off the solid base.

    • Wash the solid with the organic solvent.

    • Combine the filtrates and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of phase-transfer catalysis.[8] To ensure the validity and reproducibility of results when using this compound, the following points should be considered:

  • Catalyst Purity: Ensure the purity of the catalyst, as impurities can affect reaction rates and yields.

  • Control Experiments: A control experiment without the phase-transfer catalyst should be conducted to confirm its catalytic role. A significant decrease in reaction rate or yield in the absence of the catalyst validates its necessity.

  • Stirring Rate: In biphasic reactions, the rate of stirring is crucial as it affects the interfacial surface area between the two phases. Consistent and vigorous stirring is necessary for reproducible results.

  • Substrate Scope: To establish the general applicability of the catalyst, the optimized reaction conditions should be tested with a variety of substrates.

Conclusion

This compound possesses the key structural attributes of a competent phase-transfer catalyst. Its application in fundamental C-C bond forming reactions such as aldol condensations and Michael additions offers a promising avenue for synthetic chemists. The protocols provided herein serve as a detailed starting point for researchers to explore the catalytic potential of this compound. The unique presence of a trimethylsilyl group may offer interesting selectivities compared to more conventional quaternary ammonium salt catalysts, warranting further investigation into its synthetic utility.

References

  • A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Application of Quantitative Structure Activity/Selectivity Relationships. PubMed Central. [Link]

  • Recent Development and Application of Chiral Phase-Transfer Catalysts. ACS Publications. [Link]

  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by... CORE. [Link]

  • Quaternary ammonium salts used as phase transfer catalysts.
  • A systematic investigation of quaternary ammonium ions as asymmetric phase-transfer catalysts. Application of quantitative structure activity/selectivity relationships. Semantic Scholar. [Link]

  • starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Trimethylsilyl group. Wikipedia. [Link]

  • Phase-Transfer Catalysis (PTC). MacMillan Group, Princeton University. [Link]

  • Lecture 41 : Phase Transfer Catalysis. NPTEL. [Link]

  • Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. ResearchGate. [Link]

  • Wittig reagents. Wikipedia. [Link]

  • Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide | C14H26INSi | CID 12035585. PubChem. [Link]

  • The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. [Link]

  • Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). Scribd. [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]

  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry (RSC Publishing). [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Trimethylsilyl Cyanide Addition to Carbonyl Compounds Under Neutral Condition Catalyzed by Iodine. ResearchGate. [Link]

  • Jcel zC otJ. DSpace@MIT. [Link]

  • A fast and highly efficient protocol for Michael addition of N-heterocycles to α,β-unsaturated compound using basic ionic liquid [bmIm]OH as catalyst and green solvent. ResearchGate. [Link]

  • Methods for preparing aldehydes by self-aldol condensation.
  • Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. ChemRxiv. [Link]

  • Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Poisoning of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide in metal-catalyzed reactions. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and critical challenge: catalyst poisoning. As a quaternary ammonium iodide salt, this reagent presents unique hurdles, primarily due to the presence of iodide, a well-documented inhibitor for many transition metal catalysts, particularly palladium.[1][2][3]

This document moves beyond generic advice to offer specific, actionable protocols grounded in established organometallic principles. Our goal is to empower you to diagnose, mitigate, and overcome catalyst deactivation, ensuring the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions - Initial Diagnosis

This section addresses the preliminary signs of catalyst deactivation and the most probable causes associated with the use of this compound.

Q1: My reaction has stalled or is extremely sluggish. How can I determine if catalyst poisoning is the cause?

A1: Catalyst poisoning often manifests with distinct observable signs. A primary indicator is a significant decrease in reaction rate or a complete halt in the consumption of starting materials, which can be monitored by techniques like TLC, GC-MS, or NMR spectroscopy.[4]

Visual cues are also critical for diagnosis:

  • Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a black precipitate is a classic sign of catalyst decomposition and agglomeration into an inactive state.[1][5]

  • Color Changes: A rapid and unintended color change upon addition of the catalyst or reagents can signal the formation of inactive catalyst complexes or decomposition.[1]

If you observe these symptoms, particularly a stalled reaction, catalyst deactivation should be considered a primary cause.

Q2: What are the most likely sources of catalyst poisoning when using this compound?

A2: The molecular structure of your reagent contains the most probable poison: the iodide anion .

  • Iodide Poisoning: Iodide is a soft anion that binds strongly to soft metal centers like palladium.[2] This strong coordination can block active sites necessary for the catalytic cycle or form inactive, stable complexes such as µ-iodo bridged palladium dimers, effectively shutting down the reaction.[1][2] This is the most direct and common poisoning pathway when using this reagent.

  • Impurities in Reagents: While the iodide is intrinsic, other poisons may be introduced as impurities. Sulfur-containing compounds are notorious poisons for palladium catalysts.[4][6] These can originate from the synthesis of starting materials or solvents. Other potential inhibitors include residual halides, strongly coordinating nitrogen heterocycles, or impurities from other reagents like boronic acids or Grignard reagents.[7][8]

  • Process-Related Deactivation: Standard causes of catalyst deactivation unrelated to the reagent itself should also be considered. These include the presence of oxygen, which can deactivate sensitive Pd(0) species, moisture in anhydrous reactions, or thermal degradation at elevated temperatures.[3][5][9]

Section 2: Comprehensive Troubleshooting Guide

This section provides a systematic workflow for identifying and addressing the specific cause of catalyst deactivation.

Troubleshooting Workflow: A Logical Approach

The following diagram outlines a step-by-step process for diagnosing and resolving catalyst poisoning issues.

troubleshooting_workflow start Reaction Stalled or Sluggish check_visual Observe Reaction Mixture (Color Change, Precipitate?) start->check_visual pd_black Palladium Black Observed check_visual->pd_black Yes no_pd_black No Obvious Decomposition check_visual->no_pd_black No cause_pd_black Cause: Catalyst Instability (Ligand, Temp, O2) pd_black->cause_pd_black suspect_iodide Primary Suspect: Iodide Poisoning no_pd_black->suspect_iodide solution_pd_black Solution: 1. Use Bulky, Electron-Rich Ligands 2. Lower Temperature 3. Ensure Strict Inert Atmosphere cause_pd_black->solution_pd_black mitigate_iodide Mitigation Strategies for Iodide suspect_iodide->mitigate_iodide scavenge 1. Add Iodide Scavenger (e.g., Silver Salt) mitigate_iodide->scavenge ligand_select 2. Optimize Ligand (e.g., Buchwald-type) mitigate_iodide->ligand_select still_fails Reaction Still Fails scavenge->still_fails ligand_select->still_fails check_impurities Investigate Extrinsic Poisons (Sulfur, Water, etc.) still_fails->check_impurities purify Solution: 1. Purify All Reagents & Solvents 2. Use High-Purity Catalyst Precursor 3. Verify Inertness of Setup check_impurities->purify

Caption: Troubleshooting Decision Tree for Catalyst Deactivation.

Issue Deep Dive: Mechanisms and Mitigation
  • Mechanism: The iodide anion (I⁻) is a potent inhibitor for palladium catalysts. As a soft Lewis base, it forms a strong covalent bond with the soft Lewis acidic palladium center. This interaction can manifest in two primary ways:

    • Competitive Binding: Iodide competes with other necessary species (e.g., the substrate or ligand) for coordination to the palladium, blocking the active site.

    • Formation of Inactive Dimers: Iodide can bridge two palladium centers, forming highly stable and catalytically inactive [Pd(µ-I)L]₂ dimers.[2] This sequesters the catalyst from the reaction cycle.

iodide_poisoning cluster_cycle Catalytic Cycle Active_Pd Active Pd(0)L2 Inactive_Dimer Inactive [L-Pd(µ-I)]2 Active_Pd->Inactive_Dimer Poisoning Active_Pd->a Enters Cycle Iodide 2 I⁻

Caption: Iodide poisoning sequesters active catalyst into inactive dimers.

  • Mitigation Strategies:

    • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) can promote the reductive elimination step and sterically hinder the formation of iodide-bridged dimers, thus improving catalyst turnover and stability.[2][5]

    • Iodide Scavengers: Additives that precipitate iodide can be effective. Silver salts (e.g., Ag₂CO₃, Ag₃PO₄, Ag₂O) are commonly used. The silver cation (Ag⁺) reacts with iodide (I⁻) to form insoluble silver iodide (AgI), removing the poison from the solution. This must be done carefully, as silver can also interact with other reaction components.

    • Use of Alternative Precursors: If synthetically feasible, consider preparing an analogous quaternary ammonium salt with a less coordinating anion, such as triflate (OTf⁻) or tetrafluoroborate (BF₄⁻).

  • Sulfur Compounds: Often present in starting materials or reagents prepared using sulfur-containing chemicals (e.g., tosylates, thiols).[6] Sulfur binds almost irreversibly to palladium surfaces, causing severe deactivation even at ppm levels.[10][11]

  • Other Halides: While iodide is the primary concern from the title compound, bromide and chloride impurities from other sources can also inhibit catalysis, though generally to a lesser extent.[4]

  • Water and Oxygen: Many catalytic cycles, especially those involving Pd(0) intermediates, are highly sensitive to air and moisture.[3][5] Rigorous exclusion is necessary.

  • Mitigation Strategies:

    • Reagent Purification: Recrystallize or chromatograph solid reagents if their purity is suspect.

    • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Passing solvents through an activated alumina column is an effective method for removing water and other polar impurities.

    • Inert Atmosphere: Conduct all manipulations under a robust inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. Ensure all glassware is thoroughly dried.

Section 3: Key Experimental Protocols

Protocol 1: In-Situ Iodide Scavenging with Silver (I) Carbonate

This protocol is intended for reactions where iodide poisoning is the suspected primary cause of failure.

  • Reaction Setup: Assemble the reaction in a flame-dried Schlenk flask under a positive pressure of Argon.

  • Additive Introduction: Before adding the palladium catalyst and ligand, add 1.0 - 1.2 equivalents of anhydrous silver (I) carbonate (Ag₂CO₃) relative to the this compound.

  • Stirring: Stir the mixture of substrate, base, and silver carbonate in the degassed solvent for 15-20 minutes at room temperature. You may observe the formation of a precipitate (AgI).

  • Catalyst Addition: Add the palladium precursor and ligand to the reaction mixture.

  • Execution: Proceed with the reaction under the originally planned conditions (e.g., heating).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Compare the results to a control reaction without the silver salt additive.

Protocol 2: General Procedure for Catalyst Regeneration (Palladium Black)

Regenerating palladium black to a catalytically active species is challenging and often inefficient. In many research-scale settings, it is more practical to prevent its formation. However, if attempted, a redispersion approach can be tried. Note: This is an advanced procedure and may not always be successful.

  • Isolation: Once the reaction is complete (or has stalled), allow the palladium black to settle. Carefully decant the supernatant liquid under an inert atmosphere.

  • Washing: Wash the precipitate several times with the reaction solvent, followed by a volatile solvent like acetone or diethyl ether, to remove adsorbed organic material. Dry the palladium black under vacuum.

  • Redissolution/Complexation: To the flask containing the dried palladium black, add a suitable solvent and a strong complexing agent. For example, adding a solution of a phosphine ligand (e.g., PPh₃, 4-8 equivalents relative to the initial Pd loading) and a mild oxidant (e.g., air bubbled through the solution for a short, controlled period) can sometimes help re-solubilize the metal into active complexes.

  • Re-use: The resulting solution, containing the potentially regenerated catalyst, can be used for a new reaction. The efficacy of this method is highly variable.

Section 4: Data Tables for Quick Reference

Table 1: Common Catalyst Poisons and Mitigation Strategies

Poison ClassCommon ExamplesTypical SourceMitigation Strategy
Halides I⁻ (High risk), Br⁻, Cl⁻Reagent itself , impuritiesUse iodide scavenger (e.g., Ag₂CO₃), select robust ligands, use alternative salt
Sulfur Compounds Thiols, sulfides, H₂SReagent impurities, contaminated solventsHigh-purity reagents, activated carbon treatment, use of sulfur-resistant catalysts
Coordinating Species Nitriles, other N-heterocycles, COByproducts, solvent impurities (ACN)Purify reagents, choose alternative solvent
Oxidants/Protic Species O₂, H₂O, PeroxidesAtmosphere, impure solvents, reagentsStrict inert atmosphere, use anhydrous/degassed solvents, store reagents properly
Heavy Metals Pb, Hg, AsContamination from glassware or previous reactionsUse dedicated, clean glassware; source high-purity reagents

Table 2: Recommended Ligand Classes for Overcoming Iodide Inhibition in Pd-Catalysis

Ligand ClassExamplesKey FeatureRationale for Use
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-richPromote fast reductive elimination, sterically disfavoring formation of inactive dimers.[2]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donorsForm very stable bonds with Pd, resisting displacement by iodide and preventing decomposition.
Josiphos-type Ferrocenyl Ligands Josiphos SL-J009-1Bulky, chiral backboneHigh steric hindrance around the metal center can protect it from coordinating poisons.
References
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  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
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  • ResearchGate. (2003). Deactivation of metal catalysts in liquid phase organic reactions.
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Improving yield and selectivity with Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide, a high-performance phase-transfer catalyst (PTC) designed for challenging organic transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to enhance reaction yield and selectivity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure you achieve optimal results in your experiments.

Introduction: The Advantage of a Structurally Optimized PTC

This compound (CAS 83781-47-9), which we will refer to as o-TMS-BTM-I, is not a standard quaternary ammonium salt.[1][2] Its unique architecture, featuring an ortho-trimethylsilylmethyl substituent on the benzyl group, provides distinct steric and electronic properties. These features are engineered to offer superior performance in biphasic reactions compared to conventional PTCs like tetrabutylammonium bromide (TBAB) or benzyltrimethylammonium chloride.

The primary function of o-TMS-BTM-I is to facilitate the transport of an anionic reagent (e.g., a nucleophile) from an aqueous or solid phase into an organic phase where the substrate is dissolved.[3] The bulky, lipophilic cation forms a reactive, loosely-bound ion pair with the anion in the organic phase, enhancing its nucleophilicity and accelerating the reaction rate. The unique ortho-substituent can play a crucial role in influencing the stereochemical outcome of a reaction, thereby improving selectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for o-TMS-BTM-I?

A1: o-TMS-BTM-I operates via the established phase-transfer catalysis mechanism. The catalytic cycle involves the exchange of its iodide anion for a reactant anion (e.g., hydroxide, cyanide, phenoxide) at the interface of the two immiscible phases. This new, lipophilic ion pair—[o-TMS-BTM]⁺[Nu]⁻—is then shuttled into the organic phase. Here, the "naked" and highly reactive nucleophile [Nu]⁻ reacts with the substrate. The catalyst cation then returns to the interface to begin another cycle.

PTC_Mechanism cluster_legend Legend M_Nu M⁺Nu⁻ (Inorganic Reactant) Cat_Nu [Q⁺Nu⁻]org (Reactive Ion Pair) M_Nu:e->Cat_Nu:w M_I M⁺I⁻ (Byproduct) RX R-X (Substrate) RNu R-Nu (Product) Cat_Nu->RNu Nucleophilic Reaction [Q⁺Nu⁻]org + R-X → R-Nu + [Q⁺X⁻]org Cat_X [Q⁺X⁻]org Cat_X:e->M_I:w Interface << Interface >> l1 Q⁺ = [o-TMS-BTM]⁺ Cation l2 Nu⁻ = Nucleophile l3 R-X = Organic Substrate

Caption: The general mechanism of phase-transfer catalysis facilitated by o-TMS-BTM-I (Q⁺).

Q2: What are the key advantages of using o-TMS-BTM-I over simpler catalysts like TBAB?

A2: The advantages stem from its specialized structure:

  • Enhanced Lipophilicity: The combination of the benzyl ring and the trimethylsilyl group increases its solubility and partitioning into the organic phase, potentially leading to faster transfer rates.

  • Improved Thermal Stability: Compared to some simpler tetraalkylammonium salts, the aromatic structure can offer greater stability at higher reaction temperatures, reducing the risk of catalyst decomposition via Hofmann elimination.[4]

  • Potential for Higher Selectivity: The sterically demanding ortho-substituent can influence the approach of the nucleophile to the substrate, potentially leading to improved regio- or stereoselectivity in complex reactions.

Q3: How should I store and handle o-TMS-BTM-I?

A3: Like most quaternary ammonium iodides, o-TMS-BTM-I is a solid that should be stored at room temperature in a tightly sealed container to protect it from moisture and light.[1] Handling should be performed in a well-ventilated area or fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as fine dust can be an irritant.

Q4: What solvents are recommended for use with this catalyst?

A4: o-TMS-BTM-I is designed for biphasic systems. For the organic phase, a wide range of non-polar to moderately polar aprotic solvents are suitable. The choice of solvent is critical and can significantly impact reaction rate and selectivity.[5]

  • Non-polar: Toluene, xylenes, hexane. These are excellent for maximizing the interaction between the catalyst cation and the anion, which can be beneficial for asymmetric catalysis.[6]

  • Halogenated: Dichloromethane (DCM), chloroform, chlorobenzene.

  • Ethers: While generally usable, be aware that some PTCs can be aggressive towards etheric solvents at high temperatures. The aqueous phase is typically water, often saturated with the inorganic salt (e.g., K₂CO₃, NaOH) to minimize the hydration of the anion and drive the equilibrium towards the organic phase.[6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during reactions using o-TMS-BTM-I.

Troubleshooting_Workflow Start Experiment Issue: Low Yield or Selectivity Yield_Q Is Conversion Low? Start->Yield_Q Select_Q Is Selectivity Poor? Start->Select_Q Stirring Problem: Insufficient Mass Transfer Solution: Increase agitation to >700 RPM. Ensure a fine emulsion is visible. Yield_Q->Stirring Yes Catalyst Problem: Catalyst Inactivity Solution: Check catalyst loading (1-5 mol%). Verify reagent purity. Consider in-situ generation if degradation is suspected. Stirring->Catalyst Temperature Problem: Slow Intrinsic Rate Solution: Increase temperature in 10°C increments. Monitor for byproduct formation. Catalyst->Temperature Temp_Select Problem: Temp Too High Solution: Lower reaction temperature. Competing pathways often have different activation energies. Select_Q->Temp_Select Yes Solvent_Select Problem: Unfavorable Ion-Pairing Solution: Change organic solvent. Non-polar solvents (e.g., Toluene) create 'tighter' ion pairs, potentially increasing selectivity. Temp_Select->Solvent_Select Base_Select Problem: Base/Nucleophile Aggregation Solution: Alter concentration of aqueous base. A saturated solution can enhance anion transfer. Solvent_Select->Base_Select

Caption: A decision-making workflow for troubleshooting common issues.

Problem 1: The reaction shows low or no conversion.

  • Possible Cause A: Insufficient Mass Transfer.

    • Explanation: Phase-transfer catalysis is critically dependent on the interfacial surface area between the two phases. If stirring is inadequate, the catalyst cannot efficiently transport the nucleophile, and the mass transfer becomes the rate-limiting step.[3]

    • Solution: Increase the agitation speed significantly (e.g., >700 RPM) to create a fine, milky emulsion. Using a baffled reaction flask can also improve mixing efficiency.

  • Possible Cause B: Catalyst Deactivation or Poisoning.

    • Explanation: While robust, quaternary ammonium salts can be deactivated. Highly concentrated strong bases at elevated temperatures can initiate Hofmann elimination. Additionally, certain impurities in the reagents or substrate could act as catalyst poisons.

    • Solution:

      • Verify Purity: Ensure all reagents and solvents are of appropriate purity.

      • Lower Temperature: If possible, run the reaction at a lower temperature to minimize thermal degradation.

      • Optimize Loading: A typical catalyst loading is 1-5 mol%. If you suspect deactivation, a slightly higher loading might be necessary, but be mindful of potential difficulties in removal later.

  • Possible Cause C: Poor Anion Exchange.

    • Explanation: The transfer of the desired anion into the organic phase is an equilibrium process. If the anion is highly hydrophilic (heavily hydrated) or if the catalyst's original counter-ion (iodide) has a high affinity for the organic phase, the exchange will be inefficient.

    • Solution: Use a concentrated or even saturated aqueous solution of the inorganic salt (e.g., 50% w/w NaOH instead of 10%). This "salting-out" effect reduces the hydration sphere of the anion, making it easier to extract.[6]

Problem 2: The reaction yield is acceptable, but selectivity is poor.

  • Possible Cause A: Reaction Temperature is Too High.

    • Explanation: Different reaction pathways (e.g., desired vs. undesired product) have different activation energies. A higher temperature might accelerate an undesired side reaction more than the intended reaction, thus lowering selectivity.

    • Solution: Perform the reaction at a lower temperature. Even a reduction of 10-20°C can have a profound impact on selectivity. A temperature screening study is highly recommended during optimization.

  • Possible Cause B: Incorrect Solvent Polarity.

    • Explanation: The solvent modulates the interaction between the catalyst cation and the anion. In non-polar solvents like toluene, the ion pair is "tight," which can enhance steric hindrance and improve selectivity. In more polar solvents like DCM, the ion pair is "looser" and more dissociated, leading to a more reactive but potentially less selective nucleophile.[6]

    • Solution: Switch the organic solvent. If you are using a polar solvent and experiencing poor selectivity, try running the reaction in toluene or xylene.

Problem 3: The reaction is complete, but I cannot remove the catalyst from my product.

  • Explanation: o-TMS-BTM-I is highly lipophilic by design, which can make its removal from an organic product challenging using simple aqueous extractions.

  • Solution:

    • Acidic Wash: Perform an aqueous wash with dilute HCl. This will not remove the quaternary ammonium cation but can help remove basic impurities.

    • Brine Washes: Multiple washes with saturated NaCl solution can help partition the iodide salt back into the aqueous phase, though this may be inefficient for a highly lipophilic cation.[7]

    • Silica Gel Chromatography: This is the most effective method. The polar ammonium salt will adsorb strongly to the silica gel. A common technique is to pass the crude product through a short plug of silica gel, eluting with a non-polar solvent first to recover the product before flushing the column with a more polar solvent (e.g., methanol) to remove the catalyst.

Section 3: Application Protocol Example

This section provides a representative, detailed protocol for a reaction where o-TMS-BTM-I can be used to improve yield and selectivity.

Reaction: Palladium-Catalyzed Sonogashira Cross-Coupling of a Sterically Hindered Aryl Iodide

Palladium-catalyzed cross-coupling reactions are fundamental in synthesis but can be sluggish with challenging substrates.[8][9] A PTC like o-TMS-BTM-I can be crucial in a biphasic Sonogashira reaction, especially when using an inorganic base like K₂CO₃, by ensuring a sufficient concentration of the active base is present in the organic phase.

ReagentMW ( g/mol )AmountMmolEquiv.
2-Iodo-1,3-dimethylbenzene232.04232 mg1.01.0
Phenylacetylene102.13123 mg1.21.2
Pd(PPh₃)₄1155.5629 mg0.0250.025
Copper(I) Iodide (CuI)190.455 mg0.0250.025
o-TMS-BTM-I 363.36 18 mg 0.05 0.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
Toluene-4 mL--
Water-1 mL--

Step-by-Step Methodology:

  • Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodo-1,3-dimethylbenzene, Pd(PPh₃)₄, CuI, and o-TMS-BTM-I.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This is critical as palladium catalysts are oxygen-sensitive.[8]

  • Solvent Addition: Add the degassed toluene via syringe, followed by the phenylacetylene.

  • Base Addition: In a separate vial, dissolve the potassium carbonate in water. Degas this solution by bubbling argon through it for 15 minutes. Add the aqueous base solution to the reaction flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80°C. Stir the mixture vigorously to ensure good mixing of the two phases.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with 10 mL of ethyl acetate and 5 mL of water.

    • Transfer to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer with 2 x 10 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from residual catalyst and other impurities.

Section 4: References

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. International Journal for Multidisciplinary Research (IJFMR). Available from: [Link]

  • Halpern, M. E., & Grinstein, R. (1998). Achieving Effective Catalyst Separation. Phase-Transfer Catalysis Communications, 4(2), 17. Available from: [Link]

  • Bryant, B. (2012). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. PhD Dissertation, Virginia Polytechnic Institute and State University. Available from: [Link]

  • Macmillan Group Meeting. (2008). Phase-Transfer Catalysis (PTC). Princeton University. Available from: [Link]

  • Weber, W. P. (1983). 3 Trimethylsilyl Iodide and Bromide. In Silicon Reagents for Organic Synthesis (pp. 15-40). Springer, Berlin, Heidelberg.

  • OperaChem. (2023). Phase transfer catalysis (PTC). Available from: [Link]

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  • PubChem. (n.d.). Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. (n.d.). Trimethylsilyl iodide. Available from: [Link]

  • PubChem. (n.d.). Benzyltrimethylammonium iodide. National Center for Biotechnology Information. Available from: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Available from: [Link]

  • He, A., et al. (2015). Improving the yield of trimethylsilyl cellulose by activation of cellulose with ethylenediamine. Cellulose, 22, 2929-2939.

  • Ahmed, R., et al. (2015). Synthesis and Characterization of ortho-Xylyl Linked Bis-benzimidazolium Salts (Part-II). Journal of the Chemical Society of Pakistan, 37(1).

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156-1184.

  • Yamagata, K., et al. (2018). Synthesis and characterization of tetraphenylammonium salts. Scientific Reports, 8(1), 16298.

  • The Role of Alpha‐Methylbenzyl Ammonium Iodide to Reduce Defect Densities in Perovskite Devices. (2021). JKU ePUB. Available from: [Link]

  • N-Benzylethanolammonium Ionic Liquids and Molten Salts in the Synthesis of Ga- and AlF-Labeled Radiopharmaceuticals. (2022). ResearchGate.

  • The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. Available from: [Link]

  • Synthesis of aromatic and citrate-based quaternary ammonium salts for application as thermolatent bases. (2023). ResearchGate.

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2022). Journal For Basic Sciences, 22(11). Available from: [Link]

  • Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH.

  • Baudoin, O. (2016). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. Chimia, 70(11), 768-772.

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Reagent Guides. Available from: [Link]

  • Enhanced selectivity in the conversion of methanol to 2,2,3-trimethylbutane (triptane) over zinc iodide by added phosphorous or hypophosphorous acid. (2002). Chemical Communications, (14), 1484-1485.

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Technical Support Center: Troubleshooting Directed Metalation of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals utilizing directed ortho metalation (DoM) with the substrate Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common side reactions, and optimize your synthetic outcomes. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Core Concept: The Intended Transformation vs. Inherent Reactivity Challenges

Directed ortho metalation is a powerful technique for regioselective functionalization of aromatic rings.[1][2] The strategy relies on a directing metalation group (DMG) to coordinate a strong organolithium base, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the quaternary ammonium moiety is intended to act as the DMG. However, the substrate possesses multiple acidic sites, creating a competitive environment for deprotonation and leading to potential side reactions.

The primary challenge is achieving selective deprotonation at the C6 (ortho) position of the aromatic ring in the presence of two highly acidic benzylic positions: one adjacent to the ammonium group (Cα) and another adjacent to the trimethylsilyl group (Cα').

G cluster_substrate Substrate: this compound Substrate Starting Material Ortho Desired Product (ortho-Metalation at C6) Substrate->Ortho Intended Pathway Benzyl_N Side Product 1 (Benzylic Metalation at Cα) Substrate->Benzyl_N Competing Pathway Benzyl_Si Side Product 2 (Benzylic Metalation at Cα') Substrate->Benzyl_Si Competing Pathway Rearrangement Side Product 3 (Sommelet-Hauser Rearrangement) Benzyl_N->Rearrangement Base Organolithium Base (e.g., s-BuLi / TMEDA) Base->Substrate Deprotonation

Figure 1: Competing reaction pathways in the metalation of the target substrate.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I'm recovering mostly starting material. What's the primary cause?

A1: Low conversion is most often traced back to the activity of the organolithium reagent or the integrity of the reaction conditions.

  • Expertise & Causality: Organolithium reagents, particularly n-butyllithium and sec-butyllithium, are pyrophoric and highly sensitive to moisture and air.[3] Their concentrations can decrease over time due to gradual decomposition or improper storage.[4] A less-than-stoichiometric amount of active base will naturally result in incomplete conversion. Furthermore, any protic impurities (water, alcohols) in the solvent or on the glassware will quench the base before it can deprotonate the substrate.

  • Troubleshooting Steps:

    • Titrate Your Base: Always titrate your organolithium reagent before use. A double titration method, for instance using diphenylacetic acid, is highly recommended for accuracy.

    • Ensure Anhydrous & Inert Conditions: Flame-dry all glassware under vacuum and cool under a positive pressure of an inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Maintain Low Temperatures: The reaction should be conducted at -78 °C (a dry ice/acetone bath) to minimize base degradation and side reactions with ethereal solvents like THF.[5]

Q2: I've isolated a product that results from functionalization at a benzylic position, not the aromatic ring. Why is this happening and how can I prevent it?

A2: This is the most common side reaction. The kinetic acidity of the benzylic protons (pKa ≈ 41) is comparable to that of the aromatic protons, making competitive deprotonation a significant issue.[5] Benzylic lithiation is often kinetically favored, especially if the DMG is not coordinating the organolithium base effectively.

  • Expertise & Causality: The desired ortho-metalation relies on a "Complex-Induced Proximity Effect" (CIPE), where the DMG coordinates the lithium cation, localizing the base to deprotonate the nearby ortho proton.[6] If this coordination is weak or slow, the organolithium acts more like a non-directed strong base and will abstract the most accessible, kinetically acidic proton, which is often benzylic.[7]

  • Solutions to Favor Ortho-Metalation:

    • Choice of Base: sec-Butyllithium (s-BuLi) is generally preferred over n-butyllithium (n-BuLi). Its increased steric bulk can disfavor approach to the more hindered benzylic positions and enhance its selectivity for the ortho site when complexed.

    • Use of TMEDA: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a crucial additive. It is a bidentate ligand that chelates the lithium ion, breaking down the organolithium aggregates (which exist as dimers, tetramers, or hexamers) into more reactive, monomeric or dimeric species.[4][8] This complexation also enhances the basicity and modifies the structure of the reagent, often improving its selectivity for the ortho position as dictated by the DMG.[9][10]

    • Temperature Control: Strict adherence to -78 °C is critical. Allowing the reaction to warm can provide the activation energy needed for the kinetically faster benzylic deprotonation to dominate.

ParameterCondition A (Favors Benzylic Deprotonation)Condition B (Favors Ortho-Metalation)Rationale
Base n-BuLis-BuLis-BuLi is more sterically hindered, increasing selectivity.
Additive NoneTMEDA (1.1 - 1.2 eq.)TMEDA breaks aggregates and enhances CIPE.[6][9]
Solvent THFTHFTHF is a good coordinating solvent for lithium.
Temperature > -60 °C-78 °C (maintained)Lower temperatures favor the thermodynamically more stable aryl anion.
Q3: Could the quaternary ammonium salt itself be unstable under these conditions?

A3: Yes, degradation is a valid concern. Quaternary ammonium salts, especially iodides, can undergo thermal or chemically induced degradation.

  • Expertise & Causality: The primary degradation pathway is a retro-Menshutkin reaction (an S_N2 process) where the iodide counter-ion attacks one of the N-methyl groups, yielding methyl iodide and the parent tertiary amine.[11][12] While this is often thermally driven, the presence of a highly nucleophilic medium and potential warming during addition or workup can facilitate this process. The resulting tertiary amine is still a DMG, but its directing ability and the overall reaction profile will change.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Avoid any warming of the reaction mixture above -78 °C until it is quenched.

    • Use Fresh Substrate: Store the ammonium salt in a cool, dark, and dry place to prevent slow thermal degradation over time.

    • Consider Counter-ion Exchange: If degradation is a persistent issue, consider exchanging the iodide for a less nucleophilic counter-ion like triflate (OTf) or tetrafluoroborate (BF4-), although this adds synthetic steps.

Q4: I'm observing an unexpected isomer where the new substituent is on the methyl group of the benzylamine moiety. What is this product?

A4: You are likely observing the product of a Sommelet-Hauser rearrangement.

  • Expertise & Causality: This is a classic rearrangement of certain benzyl quaternary ammonium salts. It begins with the deprotonation at the benzylic (Cα) position to form an ylide. This ylide then undergoes a[6][9]-sigmatropic rearrangement, which results in the formation of a new C-C bond and rearomatization, ultimately shifting the functional group to the ortho-methyl position of the newly formed tertiary amine.

  • Diagnostic Clues:

    • The product will be a tertiary amine, not a quaternary ammonium salt.

    • Mass spectrometry will show a molecular weight corresponding to the rearranged isomer.

    • ¹H NMR will show a new aromatic substitution pattern and the disappearance of the N-benzyl methylene protons, replaced by a new methyl group on the ring and a new benzylic proton.

G Start Benzylic Ylide (from Cα deprotonation) TS [2,3]-Sigmatropic Transition State Start->TS Rearrangement Intermediate Dearomatized Intermediate TS->Intermediate New C-C Bond Product Rearranged Product (Tertiary Amine) Intermediate->Product Proton Transfer & Rearomatization

Figure 2: Simplified workflow of the Sommelet-Hauser rearrangement.

Troubleshooting Guide & Experimental Protocols
Protocol A: Titration of s-Butyllithium

Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere using proper syringe techniques.[3]

  • Flame-dry a 100 mL flask containing a stir bar and seal with a septum. Cool under Argon.

  • Add ~250 mg of diphenylacetic acid and record the exact weight.

  • Add 20 mL of anhydrous THF via syringe.

  • Slowly add the s-BuLi solution via a 1.0 mL syringe dropwise until the pale yellow color of the dianion persists for at least 5 minutes.

  • Record the volume of s-BuLi added.

  • Calculation: Molarity (M) = (mass of acid / MW of acid) / volume of s-BuLi (L)

Protocol B: Recommended Procedure for Maximizing Ortho-Metalation
  • To a flame-dried, Argon-flushed flask at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • In a separate flame-dried flask, add anhydrous THF and cool to -78 °C. Add TMEDA (1.2 eq.) followed by the slow, subsurface addition of s-BuLi (1.1 eq., titrated concentration). Stir for 15 minutes at -78 °C to allow for complexation.

  • Transfer the s-BuLi/TMEDA solution slowly via cannula to the substrate solution at -78 °C over 30 minutes.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.5 eq.) as a solution in THF, keeping the temperature at -78 °C.

  • After 1 hour, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Protocol C: Diagnostic Deuterium Quench Experiment

To determine the site of deprotonation, run the reaction according to Protocol B but use deuterium oxide (D₂O) as the electrophile. After workup, analyze the product by ¹H NMR and ¹³C NMR.

  • Expected Outcome for Ortho-Metalation: Disappearance of the signal for the C6 aromatic proton in the ¹H NMR spectrum.

  • Expected Outcome for Benzylic Metalation: Incorporation of deuterium at one or both benzylic positions, observable by a decrease in integration of the corresponding CH₂ signals in ¹H NMR and changes in the ¹³C NMR spectrum.

References
  • Directed ortho metal
  • Directed Metal
  • Chadwick, S. T., Rennels, R. A., Rutherford, J. L., & Collum, D. B. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms . Journal of the American Chemical Society. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents . Journal of Visualized Experiments. [Link]

  • Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium . MDPI. [Link]

  • Reed, J. N. (2013). Benzyllithium compounds and (lithiomethyl)hetarenes. Science of Synthesis.
  • DIRECTED ORTHO METALATION . Unblog.fr. [Link]

  • Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms . ResearchGate. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update . PubMed Central. [Link]

  • Organolithium reagent. Wikipedia.
  • organolithium reagents 1. Harvard University.
  • Directed (ortho)
  • Directed ortho metalation . Wikipedia. [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University.
  • Directed Ortho Metalation Guide . Scribd. [Link]

  • Reactions at Benzylic Positions: Videos & Practice Problems. Pearson.
  • Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder.
  • Directed Ortho Metalation (DOM) . Organic Chemistry Portal. [Link]

  • 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts.
  • Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept) . YouTube. [Link]

  • Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. PubChem, NIH.
  • Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling . Royal Society of Chemistry. [Link]

  • This compound 98.0+%, TCI America 5 g. Fisher Scientific.
  • Trialkylammonium salt degradation: implications for methylation and cross-coupling . PubMed Central, NIH. [Link]

Sources

Effect of solvent on the performance of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide (CAS 83781-47-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile organosilicon quaternary ammonium salt. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you optimize your experimental outcomes.

Introduction to this compound

This compound is a quaternary ammonium salt with a unique structure incorporating a benzyl group, a trimethylammonium cation, and a trimethylsilyl moiety.[1][2][3] This combination of a charged hydrophilic head and a lipophilic tail containing a silicon element imparts specific properties that are highly dependent on the solvent environment. Understanding and controlling the solvent's role is therefore critical to achieving desired solubility, reactivity, and stability in your experiments.

This guide provides a structured question-and-answer format to directly address common challenges and fundamental questions you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

As a quaternary ammonium salt, this compound is generally soluble in polar organic solvents.[4] The permanently charged nitrogen center facilitates dissolution in solvents that can stabilize ions.[4] However, the presence of the benzyl and trimethylsilyl groups introduces significant nonpolar character, which influences its solubility profile.

  • High Solubility is expected in: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). These solvents effectively solvate the cation without strongly hydrogen-bonding to the iodide anion, which can be beneficial for reactivity.

  • Moderate to Good Solubility is expected in: Alcohols like methanol, ethanol, and isopropanol. As polar protic solvents, they can solvate both the cation and the anion.

  • Low Solubility is expected in: Nonpolar solvents such as hexanes, toluene, and diethyl ether. The ionic nature of the salt generally precludes its dissolution in these solvents.

For a more detailed understanding of solvent properties, refer to the table below.

Q2: How does the solvent polarity affect the performance of this compound in chemical reactions?

Solvent polarity is a critical parameter that can significantly impact reaction rates and even reaction pathways. The effect of solvent polarity on a reaction can be understood through the Hughes-Ingold rules , which consider the charge of the reactants and the transition state.[2]

  • For reactions where charge is developed in the transition state: An increase in solvent polarity will accelerate the reaction rate. This is because a more polar solvent will better stabilize the charged transition state.

  • For reactions where charge is dispersed in the transition state: An increase in solvent polarity will decrease the reaction rate.

  • For reactions with little change in charge between reactants and the transition state: Solvent polarity will have a minimal effect on the reaction rate.

The choice between a polar protic and a polar aprotic solvent is also crucial, especially for nucleophilic substitution (SN2) reactions. Polar aprotic solvents are often preferred for SN2 reactions involving anionic nucleophiles (like the iodide ion in some contexts) because they solvate the cation more strongly than the anion, leaving the anion more "naked" and reactive. In contrast, polar protic solvents can form hydrogen bonds with the anion, creating a solvent cage that hinders its nucleophilicity.

Q3: What is the expected thermal stability of this compound in different solvents?

The thermal stability of quaternary ammonium salts is influenced by the nature of both the cation and the anion.[5] Decomposition can occur via several pathways, including Hofmann elimination and nucleophilic substitution. The thermal stability of iodide salts is generally lower than that of salts with less nucleophilic anions like tetrafluoroborate or hexafluorophosphate.

Troubleshooting Guide

Issue 1: Poor solubility of this compound in my reaction solvent.
  • Question: I am having trouble dissolving the compound in my chosen solvent. What can I do?

  • Answer:

    • Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Refer to the solubility characteristics in the FAQ section. If you are using a nonpolar or weakly polar solvent, consider switching to a more polar one like DMF, DMSO, or acetonitrile.

    • Solvent Mixtures: If a single solvent does not provide the desired solubility, a solvent mixture can be employed. For example, adding a small amount of a highly polar solvent like DMF to a less polar solvent can significantly improve solubility.

    • Gentle Heating and Sonication: Applying gentle heat and using an ultrasonic bath can help to dissolve the salt. However, be cautious with heating to avoid any potential thermal degradation.

    • Check for Impurities: Ensure your starting material and solvent are pure and dry. The presence of water or other impurities can affect solubility.

Issue 2: My reaction is sluggish or incomplete.
  • Question: The reaction is not proceeding to completion, or the reaction rate is very slow. Could the solvent be the issue?

  • Answer: Yes, the solvent plays a crucial role in reaction kinetics.

    • Consider the Reaction Mechanism: If your reaction is an SN2 type, using a polar protic solvent (like ethanol or water) can slow it down by solvating the nucleophile. Switching to a polar aprotic solvent (like acetone, DMF, or DMSO) can often lead to a significant rate enhancement.

    • Increase Solvent Polarity (if applicable): If your reaction involves the formation of a charged intermediate or transition state, increasing the solvent polarity can stabilize it and accelerate the reaction. Refer to the table of solvent properties below.

    • Phase-Transfer Catalysis Conditions: Quaternary ammonium salts are often used as phase-transfer catalysts.[6] If your reaction involves two immiscible phases (e.g., an aqueous and an organic phase), ensure that the quaternary ammonium salt can effectively transport the reactant from one phase to the other. The choice of the organic solvent is critical here, as it must dissolve the quaternary ammonium salt-reactant ion pair.

Issue 3: I am observing unexpected side products.
  • Question: My reaction is yielding significant amounts of byproducts. How can the solvent influence this?

  • Answer: The solvent can influence the selectivity of a reaction by differentially stabilizing different transition states or intermediates.

    • Hofmann Elimination: In the presence of a strong base, quaternary ammonium salts can undergo Hofmann elimination. The solvent can influence the stereochemistry and regioselectivity of this elimination.

    • Solvent Participation: Some solvents can act as nucleophiles or electrophiles under certain conditions, leading to unwanted side reactions. For example, using an alcohol as a solvent in a reaction with a highly reactive intermediate could lead to ether formation.

    • Rearrangements: The polarity of the solvent can influence the stability of carbocation intermediates, potentially leading to rearrangements. If you suspect such a pathway, altering the solvent polarity might suppress these side reactions.

Data and Protocols

Table 1: Properties of Common Organic Solvents

This table provides a reference for selecting appropriate solvents based on their physical properties.

SolventFormulaDielectric Constant (ε) at 20°CPolarity IndexTypeBoiling Point (°C)
WaterH₂O80.110.2Polar Protic100
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.27.2Polar Aprotic189
Acetonitrile (MeCN)C₂H₃N37.55.8Polar Aprotic82
N,N-Dimethylformamide (DMF)C₃H₇NO36.76.4Polar Aprotic153
MethanolCH₃OH33.05.1Polar Protic65
EthanolC₂H₅OH24.64.3Polar Protic78
AcetoneC₃H₆O21.05.1Polar Aprotic56
Dichloromethane (DCM)CH₂Cl₂9.13.1Polar Aprotic40
Tetrahydrofuran (THF)C₄H₈O7.64.0Polar Aprotic66
ChloroformCHCl₃4.84.1Polar Aprotic61
TolueneC₇H₈2.42.4Nonpolar111
HexaneC₆H₁₄1.90.1Nonpolar69
Experimental Protocol: Determination of Approximate Solubility

Since quantitative solubility data for this compound is not widely published, this protocol provides a reliable method to determine its approximate solubility in a solvent of your choice.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of choice (analytical grade)

  • Small vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Oven and desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

    • Add a magnetic stir bar, cap the vial tightly, and place it in the thermostatically controlled bath at the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is essential.

  • Sample Collection:

    • Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe fitted with a syringe filter.

  • Gravimetric Analysis:

    • Dispense the filtered solution into a pre-weighed, dry evaporating dish.

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 60-80 °C).

    • Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved salt.

    • The solubility can be expressed in g/L or mol/L.

Visualizations

Diagram 1: Solvent-Solute Interactions

G Solvent-Solute Interactions cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Cation_p Quaternary Ammonium Cation (+) Solvent_p1 δ- O-H δ+ Cation_p->Solvent_p1 Ion-Dipole Anion_p Iodide Anion (-) Solvent_p2 δ- O-H δ+ Anion_p->Solvent_p2 H-Bonding Cation_a Quaternary Ammonium Cation (+) Solvent_a S=O (Dipole) Cation_a->Solvent_a Ion-Dipole Anion_a Iodide Anion (-) Weakly Solvated

Caption: Interaction of polar protic vs. polar aprotic solvents with the ionic salt.

Diagram 2: Troubleshooting Workflow for Sluggish Reactions

G Troubleshooting Sluggish Reactions start Reaction is Sluggish check_mechanism Identify Reaction Mechanism (e.g., SN2) start->check_mechanism check_solvent_type Current Solvent Type? check_mechanism->check_solvent_type protic Polar Protic check_solvent_type->protic aprotic Polar Aprotic check_solvent_type->aprotic switch_to_aprotic Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) protic->switch_to_aprotic increase_polarity Consider Increasing Solvent Polarity aprotic->increase_polarity optimize Re-evaluate and Optimize switch_to_aprotic->optimize increase_polarity->optimize

Caption: A logical workflow for troubleshooting slow reactions based on solvent choice.

References

  • PureSynth. (n.d.). This compound 98.0%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl iodide. Retrieved from [Link]

  • International Journal of Futuristic and Modern Research. (n.d.). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Silylated quaternary ammonium salts – ionic liquids with hydrophobic cations. Retrieved from [Link]

  • YouTube. (2023, August 11). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Isolation and purification of quaternary ammonium salts.
  • PMC. (2022, December 16). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Thermal decomposition of tetraalkylammonium iodides. Retrieved from [Link]

  • PubChem. (n.d.). Benzyltrimethylammonium iodide. Retrieved from [Link]

  • ACS Publications. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. Retrieved from [Link]

Sources

Technical Support Center: Managing Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide (CAS No. 83781-47-9). This specialized reagent serves as a latent nucleophile precursor, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a 2-(trimethylsilyl)methyl]benzyl moiety. Its utility is centered on the strategic cleavage of a carbon-silicon bond to generate a highly reactive carbanion for carbon-carbon bond formation.

The stability of this quaternary ammonium salt is intrinsically linked to its reactivity. The term "decomposition" in the context of this reagent refers not only to classical degradation pathways but also to its premature or undesired activation. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and ensuring experimental success through a deep understanding of the molecule's behavior.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: Its primary application is as a masked carbanion precursor in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[1][2][3] The reagent allows for the formation of a C(sp³)–C(sp²) bond by coupling the benzylic carbon with aryl, vinyl, or alkyl halides/triflates. The key step is the activation of the organosilane with a fluoride source to enable transmetalation to the palladium center.[2][4]

Q2: Why is a fluoride source required to activate this reagent?

A2: The carbon-silicon (C-Si) bond in the reagent is strong and relatively inert, which contributes to its stability. A fluoride source, such as tetrabutylammonium fluoride (TBAF), is a potent activator because the high affinity of silicon for fluoride drives the formation of a hypervalent, pentacoordinate silicate intermediate.[1][2] This intermediate significantly weakens the C-Si bond, facilitating the generation of the nucleophilic benzyl anion required for the catalytic cycle.[2]

Q3: What does "decomposition" refer to for this specific reagent?

A3: Decomposition can be categorized into two main pathways:

  • Unintended Activation (Desilylation): This is the most critical "decomposition" pathway to manage. It refers to the cleavage of the C-Si bond by trace nucleophiles (e.g., water/hydroxide) or prematurely in the reaction sequence, leading to loss of the active species before the desired catalytic step.

  • Structural Degradation: This involves the breakdown of the quaternary ammonium salt structure itself. Potential pathways, especially at elevated temperatures, include SN2 attack by the iodide counterion on the N-methyl or N-benzyl groups, or Hofmann elimination if a sufficiently strong base is present. The presence of the benzyl group can promote certain degradation reactions in quaternary ammonium cations.

Q4: How should the reagent be stored?

A4: Due to its hygroscopic nature and sensitivity to nucleophiles, the reagent should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container.[5] Storage at room temperature is generally acceptable, but for long-term stability, refrigeration in a desiccator is recommended to minimize exposure to moisture and heat.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q5: My cross-coupling reaction shows low or no yield. What are the likely causes related to the catalyst?

A5: Low yield is often traced back to the stability and activation of the this compound.

Causality: The intended reaction relies on the in situ generation of a benzylic carbanion upon fluoride activation. If this process is inefficient or if the reagent has degraded, the concentration of the active nucleophile will be insufficient for efficient transmetalation in the catalytic cycle.

Troubleshooting Steps:

  • Verify Reagent Integrity: Has the reagent been handled and stored under strictly anhydrous and inert conditions? Exposure to atmospheric moisture can lead to premature hydrolysis of the C-Si bond, rendering the reagent inactive.

  • Assess Fluoride Activator Quality: The most common activator, TBAF, is notoriously hygroscopic. Use a freshly opened bottle, a high-purity anhydrous grade, or a recently standardized solution. Water content in the TBAF solution can inhibit the reaction.

  • Optimize Reaction Temperature: While heating can accelerate the reaction, it can also promote thermal degradation of the quaternary ammonium salt. If running the reaction at elevated temperatures (>80 °C), consider if SN2-type demethylation or other side reactions are occurring. Run a control reaction at a lower temperature for a longer duration.

  • Check for Competing Nucleophiles: The iodide counterion is a mild nucleophile. In combination with certain solvents or additives, it could potentially compete in side reactions. While less common, it is a possibility to consider.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low-yield issues.

TroubleshootingWorkflow start Low or No Product Yield check_reagent 1. Verify Reagent Integrity (Stored under Inert Gas?) start->check_reagent reagent_ok Yes check_reagent->reagent_ok Handled Correctly reagent_bad No check_reagent->reagent_bad Exposed to Air/Moisture? check_activator 2. Assess Fluoride Activator (Anhydrous? Fresh?) activator_ok Yes check_activator->activator_ok Fresh & Anhydrous activator_bad No check_activator->activator_bad Old or Hydrated? check_conditions 3. Evaluate Reaction Conditions (Temp? Solvent Purity?) conditions_ok Yes check_conditions->conditions_ok Anhydrous & Optimized conditions_bad No check_conditions->conditions_bad Wet Solvent? Temp too High? check_catalyst 4. Examine Pd Catalyst System (Pre-catalyst? Ligand?) solution_catalyst Consult literature for optimal Pd source and ligand for your specific substrate. check_catalyst->solution_catalyst reagent_ok->check_activator solution_reagent Solution: Replace reagent. Implement strict inert handling. reagent_bad->solution_reagent activator_ok->check_conditions solution_activator Solution: Use fresh, anhydrous TBAF. Standardize solution if necessary. activator_bad->solution_activator conditions_ok->check_catalyst solution_conditions Solution: Dry solvents rigorously. Optimize temperature (e.g., 60-80 °C). conditions_bad->solution_conditions

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Q6: I am observing the formation of protodesilylated starting material (toluene) in my reaction mixture. Why is this happening?

A6: The formation of toluene indicates that the benzylic carbanion is being generated but is then quenched by a proton source instead of participating in the cross-coupling reaction.

Causality: This is a classic sign of excess moisture or other protic impurities in the reaction. The highly basic carbanion generated after desilylation will readily abstract a proton from sources like water, alcohols, or even acidic C-H bonds if present.

Troubleshooting Steps:

  • Solvent and Reagent Purity: This is the most critical factor. Ensure all solvents are rigorously dried using standard techniques (e.g., distillation from a drying agent or passage through a solvent purification system). All other reagents, including the coupling partner and the base, must be anhydrous.

  • Inert Atmosphere: The reaction must be conducted under a meticulously maintained inert atmosphere (argon or nitrogen). Use Schlenk line techniques or a glovebox.[6] A simple balloon of nitrogen is often insufficient to prevent the ingress of trace moisture over long reaction times.

  • Fluoride Source: As mentioned, the water content in the TBAF solution is a common culprit. If using a solution, it should be stored over molecular sieves (note: this can affect the concentration). Using solid, anhydrous TBAF is an alternative if it can be handled appropriately in a glovebox.

Experimental Protocols & Data

Protocol 1: Storage and Handling of this compound

This protocol ensures the long-term stability and reactivity of the reagent.

  • Storage: Upon receipt, store the bottle inside a desiccator, preferably in a refrigerator (2-8 °C). For added protection, place the manufacturer's bottle inside a larger, sealed container backfilled with argon.

  • Handling: All manipulations should be performed under an inert atmosphere (glovebox or Schlenk line).

  • Dispensing: Use a clean, dry spatula or auger to dispense the solid. Never use the same spatula for other reagents.

  • Sealing: After dispensing, securely seal the bottle, purge the headspace with inert gas, and wrap the cap with paraffin film before returning to storage.

Protocol 2: Representative Hiyama Cross-Coupling Reaction Setup

This protocol provides a general workflow for using the reagent in a palladium-catalyzed reaction.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, etc.) at 120 °C overnight and allow it to cool under a stream of inert gas.

  • Reagent Assembly (in a glovebox or under positive inert gas flow):

    • To the Schlenk flask, add the Pd-catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

    • Add this compound (1.2 equivalents).

    • Add the aryl halide/triflate coupling partner (1.0 equivalent).

  • Solvent Addition: Via syringe, add anhydrous solvent (e.g., THF, Dioxane) to the flask.

  • Degassing (Optional but Recommended): Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the solvent.

  • Initiation:

    • Bring the reaction mixture to the desired temperature (e.g., 60 °C).

    • In a separate flask, prepare a solution of anhydrous TBAF (1.5 equivalents) in the same anhydrous solvent.

    • Add the TBAF solution dropwise to the reaction mixture over 10-15 minutes using a syringe pump. A color change is often observed.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.

Reagent Activation and Catalytic Cycle

The diagram below illustrates the key activation step and its entry into the palladium catalytic cycle.

ActivationCycle cluster_activation Activation Step cluster_pd_cycle Pd Catalytic Cycle reagent Reagent (Ar-CH₂-SiMe₃)⁺NMe₃ I⁻ intermediate Hypervalent Silicate [Ar-CH₂-SiMe₃F] reagent->intermediate + F⁻ activator Fluoride Source (TBAF) carbanion Active Nucleophile [Ar-CH₂]⁻ intermediate->carbanion C-Si Cleavage pd2_trans R-Pd(II)-CH₂-Ar carbanion->pd2_trans Enters Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)-X pd0->pd2_ox Oxidative Addition (R-X) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (R-CH₂-Ar)

Sources

Technical Support Center: Purification Strategies for Products from Reactions Using Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide. This guide provides in-depth troubleshooting and purification strategies in a practical question-and-answer format, moving beyond generic protocols to address the specific challenges encountered when using this versatile reagent. Our focus is on ensuring the scientific integrity of your work by providing self-validating experimental choices grounded in established chemical principles.

Introduction to the Role of this compound in Synthesis

This compound is a key reagent primarily used as a stable precursor for the in situ generation of o-quinodimethanes. These reactive intermediates are powerful tools in organic synthesis, particularly in [4+2] cycloaddition (Diels-Alder) reactions to construct complex polycyclic and heterocyclic frameworks. The reagent is typically treated with a strong, non-nucleophilic base to generate a reactive ylide or α-silyl carbanion. This species then undergoes a Peterson-type olefination with an aldehyde or ketone, leading to the formation of the desired o-quinodimethane, which is immediately trapped by a dienophile.

This guide will focus on the purification of the final cycloadduct from the complex mixture of reactants, byproducts, and the spent reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The primary impurities in a typical reaction generating an o-quinodimethane from this compound include:

  • Unreacted Starting Materials: Residual this compound, the aldehyde or ketone used, and the dienophile.

  • Base and its Conjugate Acid: The strong base used for deprotonation (e.g., organolithiums, lithium amides) and its corresponding conjugate acid.

  • β-Hydroxysilane Intermediate: The initial adduct of the α-silyl carbanion and the carbonyl compound, which may not have fully eliminated.

  • Hexamethyldisiloxane (HMDSO): Formed from the hydrolysis or reaction of the trimethylsilyl group.

  • o-Quinodimethane Polymerization Products: If the o-quinodimethane is not efficiently trapped by the dienophile, it can polymerize, leading to high molecular weight, often insoluble, byproducts.

  • Side-Reaction Products: Depending on the specific substrates and conditions, other side reactions may occur.

Q2: My crude product is an intractable oil/gum. What is the likely cause and how can I purify it?

A2: The formation of an oil or gum is a common issue and can be attributed to several factors:

  • Presence of the Quaternary Ammonium Salt: The ionic nature of the unreacted this compound can prevent your product from crystallizing.

  • Polymeric Byproducts: As mentioned, untrapped o-quinodimethane can polymerize, resulting in a complex, non-crystalline mixture.

  • Residual Polar Solvents: Incomplete removal of polar aprotic solvents like DMF or DMSO, if used, can lead to oily residues.

Troubleshooting Strategy:

  • Aqueous Workup: Begin with a thorough aqueous workup to remove the majority of the ionic impurities. Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to neutralize any remaining base, and finally with brine. Be cautious with the acid wash if your product is acid-sensitive.

  • Solvent Trituration/Precipitation: If the product is a solid, dissolving the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) and then adding a non-polar solvent (e.g., hexanes, pentane) dropwise can induce precipitation of the desired product, leaving more soluble impurities in the mother liquor.

  • Column Chromatography: If the above methods fail, column chromatography is the next step. Due to the potential for strong interactions between the quaternary ammonium salt and silica gel, a modified approach may be necessary (see Q3).

Q3: I am having difficulty purifying my product using standard silica gel column chromatography. The product either streaks badly or does not elute. What are my options?

A3: Standard silica gel chromatography can be challenging for reactions involving quaternary ammonium salts. The polar head group of the salt can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.

Alternative Chromatographic Strategies:

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel, as it is less acidic and may reduce the strong adsorption of the quaternary ammonium salt.

  • Reverse-Phase Chromatography (C18): This is an excellent option for purifying polar and ionic compounds. A mobile phase gradient of water/acetonitrile or water/methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid (if your compound is stable), can provide good separation.

  • Ion-Exchange Chromatography: If the product is neutral, passing the crude mixture through a cation-exchange resin can effectively capture the positively charged quaternary ammonium salt. The neutral product will elute, and the salt can be later washed off the column with a high salt concentration buffer if desired.

  • Modified Normal-Phase Chromatography: If you must use silica gel, consider deactivating it by pre-treating the slurry with a small amount of triethylamine (1-2% v/v) in your eluent. This will neutralize the acidic sites on the silica. Another approach is to use a more polar eluent system, such as a gradient of dichloromethane/methanol.

Troubleshooting Guide: Step-by-Step Purification Protocols

Protocol 1: Aqueous Workup and Extraction

This protocol is the first line of defense to remove the bulk of ionic and water-soluble impurities.

  • Quench the Reaction: Carefully quench the reaction mixture, typically by slow addition to a saturated aqueous solution of NH₄Cl at 0 °C.

  • Dilute with an Organic Solvent: Dilute the quenched mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the Layers: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the Organic Layer:

    • Wash with water (2x) to remove the majority of the ammonium salt and other water-soluble components.

    • Wash with dilute HCl (e.g., 1M, 1x) to neutralize any remaining strong base. Caution: Check for product stability to acid.

    • Wash with saturated aqueous NaHCO₃ (1x) to neutralize the acid wash.

    • Wash with brine (1x) to aid in the removal of water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Precipitation/Crystallization

This method is effective if your desired product is a solid and has different solubility properties from the major impurities.

  • Dissolve the Crude Product: Dissolve the crude material obtained from the workup in a minimal amount of a relatively polar solvent in which it is soluble (e.g., dichloromethane, acetone, or ethyl acetate).

  • Induce Precipitation: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether) with stirring until the solution becomes cloudy.

  • Cool and Isolate: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Wash the Solid: Wash the collected solid with a small amount of the cold non-polar solvent to remove any remaining soluble impurities.

  • Dry the Product: Dry the purified solid under vacuum.

Data Summary for Purification Solvents
SolventPolarity IndexBoiling Point (°C)Common Use in Purification
Hexanes/Pentane 0.169 / 36Non-polar solvent for precipitation/crystallization and as a non-polar component in chromatography.
Diethyl Ether 2.835A moderately polar solvent for extractions and precipitations.
Dichloromethane 3.140A versatile solvent for extractions and as a mobile phase in chromatography.
Ethyl Acetate 4.477A common solvent for extractions and chromatography.
Acetone 5.156A polar solvent for dissolving crude products before precipitation.
Acetonitrile 5.882A polar aprotic solvent, often used in reverse-phase chromatography.
Methanol 5.165A polar protic solvent, used as a polar component in chromatography.
Water 10.2100Used in aqueous workups to remove ionic and highly polar impurities.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for purifying the product of a reaction using this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Protocol 1) start->workup concentrate Concentrate Organic Layer workup->concentrate analyze Analyze Crude Product (TLC, NMR) concentrate->analyze solid Product is a Solid analyze->solid Yes oil Product is an Oil/Gum analyze->oil No precipitate Precipitation/Crystallization (Protocol 2) solid->precipitate chromatography Column Chromatography oil->chromatography pure_solid Pure Solid Product precipitate->pure_solid pure_oil Pure Oily Product chromatography->pure_oil

Caption: Decision tree for purification strategy.

Advanced Troubleshooting

Problem: My product appears to be degrading on the silica gel column.

  • Plausible Cause: The acidic nature of the silica gel may be catalyzing the decomposition of a sensitive functional group on your product.

  • Solution:

    • Deactivate the Silica: As mentioned in Q3, pre-treat your silica gel with triethylamine.

    • Switch to a Different Stationary Phase: Use neutral alumina or consider reverse-phase chromatography.

    • Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent system and applying positive pressure ("flash chromatography").

Problem: I have successfully removed the quaternary ammonium salt, but my product is still impure.

  • Plausible Cause: The remaining impurities are likely organic and have similar polarity to your product. These could be the β-hydroxysilane intermediate or unreacted starting materials (aldehyde/ketone, dienophile).

  • Solution:

    • Optimize Chromatography: A shallower solvent gradient during column chromatography may be necessary to resolve closely eluting compounds.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. This often requires screening several solvents to find the ideal one where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

    • Preparative TLC or HPLC: For small-scale purifications of challenging mixtures, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide excellent resolution.

References

  • Ito, Y., Miyake, S., Hatano, S., Shima, R., & Saegusa, T. (1983). A New Method for the Generation of o-Quinodimethanes from 2-(Trimethylsilylmethyl)benzyl Trimethylammonium Halides. Journal of Organic Chemistry, 48(19), 3377–3379. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

How to regenerate or recycle Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile quaternary ammonium salt. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a special focus on strategies for its regeneration and recycling. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental workflows, ensure the integrity of your results, and promote sustainable laboratory practices.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound and what are its primary applications?

    • What are the common signs of degradation of this compound?

    • Is it possible to regenerate or recycle this compound after use?

    • What are the main challenges in recycling this quaternary ammonium salt?

  • Troubleshooting Guide: Degradation and Impurities

    • Problem: My reaction is not proceeding as expected, and I suspect the this compound has degraded.

    • Problem: I observe unexpected peaks in my analytical characterization (NMR, LC-MS) of the compound.

  • Regeneration and Recycling Protocol

    • Principle of Regeneration

    • Step-by-Step Experimental Protocol

    • Purification of Regenerated Compound

  • Quality Control of Regenerated Product

    • Analytical Techniques for Purity Assessment

  • References

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a quaternary ammonium salt with a unique structure incorporating a benzyl group, a trimethylsilyl moiety, and a quaternary ammonium cation.[1][2] Its specific applications are not broadly documented in general chemical literature but are likely found in specialized research, potentially as a phase-transfer catalyst, a reagent in organic synthesis, or in materials science. Quaternary ammonium salts, in general, are widely used as disinfectants, surfactants, and in various organic transformations.[3][4][5]

Q2: What are the common signs of degradation of this compound?

Degradation of this compound can manifest in several ways:

  • Physical Changes: A noticeable color change of the solid material or a solution, often to a yellowish or brownish hue, can indicate the formation of iodine or other degradation byproducts.

  • Reduced Performance: In catalytic applications, a decrease in reaction rate or yield may suggest that the active quaternary ammonium salt has degraded.

  • Changes in Solubility: The formation of insoluble precipitates in a reaction mixture can be a sign of degradation.

  • Analytical Evidence: The appearance of new signals in ¹H or ¹³C NMR spectra, or additional peaks in LC-MS analysis, points to the presence of degradation products. Common degradation pathways for quaternary ammonium salts include Hofmann elimination and C-N bond cleavage.[3][4][5][6][7][8]

Q3: Is it possible to regenerate or recycle this compound after use?

Yes, in principle, it is possible to regenerate or recycle this compound. The feasibility of recycling depends on the specific degradation pathway that has occurred. Regeneration typically involves isolating the degradation products and chemically converting them back to the parent compound. This process is not only economically beneficial but also aligns with the principles of green chemistry by reducing chemical waste. The recycling of silyl protecting groups, for instance, is a known practice in organic synthesis.[9]

Q4: What are the main challenges in recycling this quaternary ammonium salt?

The primary challenges in recycling this compound include:

  • Identifying the Degradation Products: A thorough understanding of the degradation mechanism is crucial for devising an effective regeneration strategy.

  • Separation of Products: The degradation mixture may contain multiple components, requiring efficient separation techniques to isolate the desired precursors for regeneration.

  • Multi-step Synthesis: The regeneration process may involve more than one chemical transformation, which can affect the overall yield and cost-effectiveness.

  • Purity of the Recycled Product: Ensuring the regenerated compound is free from residual reagents and byproducts is critical for its reuse in sensitive applications. This necessitates robust purification and analytical quality control methods.[10][11][12][13][14][15][16][17]

Troubleshooting Guide: Degradation and Impurities

Problem: My reaction is not proceeding as expected, and I suspect the this compound has degraded.

Causality and Troubleshooting Steps:

  • Assess the Purity of the Starting Material: Before troubleshooting the reaction, confirm the purity of your this compound. Run a quick ¹H NMR or LC-MS analysis to check for the presence of impurities. The ¹H NMR spectrum of the pure compound should be readily identifiable.[18]

  • Investigate Potential Degradation Pathways:

    • Hofmann Elimination: This is a common degradation pathway for quaternary ammonium salts, especially in the presence of a strong base.[6][7][8] In the case of your compound, this would likely not be the primary pathway due to the absence of a beta-hydrogen on the benzyl and methyl groups that would lead to a stable alkene.

    • C-N Bond Cleavage: The benzyl-nitrogen bond or a methyl-nitrogen bond can cleave under certain conditions (e.g., reductive or oxidative environments).[3][4][5][19] This would result in the formation of a tertiary amine, N,N-dimethyl-2-((trimethylsilyl)methyl)benzylamine, and methyl iodide, or trimethylamine and a 2-((trimethylsilyl)methyl)benzyl iodide.

    • Desilylation: The trimethylsilyl group can be cleaved under acidic or fluoride-containing conditions, leading to the formation of (2-(hydroxymethyl)benzyl)trimethylammonium iodide.[20][21][22][23][24]

  • Analyze the Reaction Mixture: Use techniques like LC-MS to identify potential degradation products in your reaction mixture. The mass-to-charge ratios of the expected degradation products can be calculated and compared with the experimental data.

Problem: I observe unexpected peaks in my analytical characterization (NMR, LC-MS) of the compound.

Causality and Troubleshooting Steps:

  • Identify the Impurities:

    • ¹H NMR: Compare the observed spectrum with a reference spectrum of the pure compound.[18] Look for signals corresponding to potential degradation products or residual starting materials from the synthesis. For example, the presence of a singlet around 2.2-2.3 ppm could indicate the N-methyl protons of the tertiary amine degradation product.

    • LC-MS: This is a powerful technique for identifying and quantifying quaternary ammonium compounds and their degradation products.[11][12][13][14][17][25] The molecular ions of the parent compound and its potential degradation products will have distinct m/z values.

  • Purification: If impurities are detected, repurification may be necessary. For quaternary ammonium salts, which are often non-volatile, techniques like recrystallization or column chromatography with a suitable stationary and mobile phase can be effective.[16]

Regeneration and Recycling Protocol

This section outlines a plausible, scientifically-grounded protocol for regenerating this compound from its likely degradation product, N,N-dimethyl-2-((trimethylsilyl)methyl)benzylamine, which would result from the cleavage of a methyl group from the quaternary ammonium center.

Principle of Regeneration

The regeneration process is based on the quaternization of the tertiary amine degradation product with methyl iodide. This is a classic Sₙ2 reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl iodide, reforming the quaternary ammonium iodide salt.

Step-by-Step Experimental Protocol
  • Isolation of the Tertiary Amine Degradation Product:

    • If the degradation has occurred in a reaction mixture, the tertiary amine, N,N-dimethyl-2-((trimethylsilyl)methyl)benzylamine, needs to be isolated. This can typically be achieved by extraction. Make the aqueous solution basic (pH > 10) with a suitable base (e.g., NaOH) to ensure the amine is in its free base form. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Quaternization Reaction (Regeneration):

    • Dissolve the isolated tertiary amine in a suitable aprotic solvent, such as acetone or acetonitrile.

    • Add a stoichiometric excess (e.g., 1.2 equivalents) of methyl iodide to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the tertiary amine spot/peak and the appearance of the quaternary ammonium salt. The quaternary ammonium salt, being ionic, will typically have a much lower Rf value on silica gel TLC.

    • The regenerated this compound will often precipitate out of the solution as it is formed, as it is generally less soluble in common organic solvents than its tertiary amine precursor.

  • Isolation of the Regenerated Product:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of the cold reaction solvent to remove any unreacted methyl iodide and tertiary amine.

    • Dry the solid product under vacuum.

Purification of Regenerated Compound

If the regenerated product contains impurities, further purification may be necessary.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or a mixture with water) and allow it to cool slowly. The pure crystals of the quaternary ammonium salt should form upon cooling.

  • Column Chromatography: While challenging for highly polar quaternary ammonium salts, normal-phase ion-pair chromatography using a mobile phase additive like sodium bromide can be an effective purification method.[16]

Diagram of the Regeneration Workflow:

RegenerationWorkflow cluster_degradation Degradation cluster_regeneration Regeneration cluster_qc Quality Control Degraded_Sample Degraded Sample (Contains Tertiary Amine) Isolation Isolation of Tertiary Amine (Base Extraction) Degraded_Sample->Isolation Step 1 Quaternization Quaternization (+ Methyl Iodide) Isolation->Quaternization Step 2 Purification Purification (Recrystallization) Quaternization->Purification Step 3 QC Purity & Identity Check (NMR, LC-MS) Purification->QC Step 4 Regenerated_Product Regenerated This compound QC->Regenerated_Product Verified

Caption: Workflow for the regeneration of this compound.

Quality Control of Regenerated Product

It is imperative to verify the identity and purity of the regenerated compound before its reuse.

Analytical Techniques for Purity Assessment
Technique Purpose Expected Outcome for Pure Compound
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify organic impurities.The spectra should match the reference spectra of the authentic material.[18] The absence of signals corresponding to the tertiary amine precursor or other byproducts is crucial.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify and quantify the main compound and any impurities.A single major peak corresponding to the mass of the Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium cation should be observed.[11][12][13][14][17][25]
Ion Chromatography (IC) To determine the concentration of the iodide anion and detect other anionic impurities.A single peak corresponding to the iodide anion should be observed, and its concentration should be consistent with the expected stoichiometry.[10]
Melting Point To assess the overall purity of the solid compound.The melting point of the regenerated compound should be sharp and match that of the pure, authentic sample.

Diagram of the Decision-Making Process for Quality Control:

QualityControl Start Regenerated Product NMR ¹H and ¹³C NMR Analysis Start->NMR LCMS LC-MS Analysis NMR->LCMS Correct Structure Repurify Repurify Product NMR->Repurify Incorrect Structure/ Impurities Present IC Ion Chromatography LCMS->IC Single Major Peak LCMS->Repurify Multiple Peaks/ Impurities Present IC->Repurify Incorrect Anion Concentration Pass Product Passes QC IC->Pass Correct Iodide Concentration Repurify->Start Fail Product Fails QC (Discard or Re-evaluate)

Caption: Decision-making flowchart for the quality control of regenerated product.

References

  • Chen, S. W., & Wu, H. L. (2001). Ion Chromatography Studies of Quaternary Ammonium Halide Solutions and the Determination of Pharmaceuticals.
  • Schaetz, A., Zeltner, M., Michl, T. D., Rossier, M., Fuhrer, R., & Stark, W. J. (2011). Magnetic silyl scaffold enables efficient recycling of protecting groups. Chemistry, 17(38), 10566–10573.
  • Kim, U.-J., Oh, J.-E., & Kannan, K. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. International Journal of Molecular Sciences, 22(21), 11598.
  • García-Prieto, A., et al. (2008). Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria.
  • Li, Y., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(18), 7624-7630.
  • Kärkkäinen, O., et al. (2020). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Metabolites, 10(11), 448.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • Balakin, K. V., et al. (1984). Laser mass spectrometry of diquaternary ammonium salts. Analytical Chemistry, 56(4), 866-870.
  • ChemicalBook. (n.d.). This compound(83781-47-9) 1H NMR spectrum.
  • Cooke, N. H. C., et al. (1981). Quantitative Analysis of Quaternary Ammonium Compounds by Ion Exchange and Ion-Pair High Performance Liquid Chromatography.
  • Wikipedia. (n.d.).
  • PureSynth. (n.d.). This compound 98.0%.
  • The Organic Chemistry Tutor. (n.d.).
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  • Wang, Z.-X., & Yang, B. (2020). Chemical transformations of quaternary ammonium salts via C-N bond cleavage. Organic & Biomolecular Chemistry, 18(6), 1057–1072.
  • Analytical Chemistry. (n.d.).
  • TCI AMERICA. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?
  • ProQuest. (n.d.).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • Analytical Chemistry. (n.d.).
  • Gelest. (n.d.). Silyl Groups.
  • Wang, Z.-X., & Yang, B. (2020). Chemical transformations of quaternary ammonium salts via C-N bond cleavage. PubMed.
  • Wang, Z.-X., & Yang, B. (2020). Chemical transformations of quaternary ammonium salts via C-N bond cleavage. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Silyl ether.
  • PubChem. (n.d.). Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide.
  • ResearchGate. (n.d.). Stability of Benzyl-lithium Entry 11, Tablel.
  • Organic Chemistry Portal. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • YouTube. (2015). Silyl Ether Protecting Groups.
  • Chem-Impex. (n.d.). Benzyltrimethylammonium iodide.
  • Organic Syntheses. (n.d.). 2.
  • ResearchGate. (n.d.). Synthesis and Structural Characterization of Some Novel Trialkylsilyl‐substituted Lithium Benzyl Complexes.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Selective Ring Opening of 4H-1,3,2-Benzodioxasiline Twin Monomers Table of Content.
  • Sigma-Aldrich. (n.d.). N- (Trimethylsilyl)methyl benzylamine 98 53215-95-5.
  • SpectraBase. (n.d.). TRIMETHYLSILYL-IODIDE;ME3SII.
  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • PubChem. (n.d.). Benzyltrimethylammonium iodide.
  • ACS Publications. (2014).
  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.
  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
  • ResearchGate. (n.d.). Thermal decomposition of tetraalkylammonium iodides.
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Common experimental errors when using Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when using this versatile reagent. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research and development.

Introduction to this compound

This compound is a quaternary ammonium salt primarily utilized as a precursor for the in-situ generation of a silicon-stabilized ylide. This ylide is a key intermediate in the Peterson olefination reaction , a powerful method for the synthesis of alkenes from carbonyl compounds. The presence of the trimethylsilyl group offers unique advantages in controlling the stereochemical outcome of the olefination, allowing for the selective formation of either (E)- or (Z)-alkenes.

This guide will address the most common issues that can arise during the use of this reagent, from ylide generation to the final olefination product, providing you with practical troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: The compound is a solid that is stable under proper conditions.[1] It should be stored at room temperature in a tightly sealed container, away from moisture and oxidizing agents.[1][2] As with all organosilicon compounds, it is good practice to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Q2: What is the primary application of this reagent?

A2: Its primary application is as a precursor to a silyl-stabilized ylide for the Peterson olefination reaction. This reaction is analogous to the Wittig reaction but uses a silicon-stabilized carbanion instead of a phosphorus ylide to convert aldehydes and ketones into alkenes.[4][5]

Q3: Why is a silicon-stabilized ylide useful in olefination reactions?

A3: The silicon group plays a crucial role in the Peterson olefination. After the initial addition of the ylide to a carbonyl compound, a β-hydroxysilane intermediate is formed. The stereochemistry of the final alkene product is determined by the elimination pathway of this intermediate, which can be controlled by using either acidic or basic conditions.[5][6] This provides a significant advantage over some other olefination methods where stereocontrol can be challenging.

Q4: What are the main byproducts of the reaction that I need to be aware of during workup?

A4: The primary byproducts are trimethylamine (NMe₃), which is a volatile liquid with a characteristic fishy odor, and iodide salts. Depending on the workup conditions, you may also have unreacted starting material and siloxane-based byproducts from the elimination step. The troubleshooting guides below provide detailed workup protocols to effectively remove these byproducts.

Troubleshooting Guide: Common Experimental Errors

This section addresses specific problems you may encounter during your experiment, their probable causes, and step-by-step solutions.

Problem 1: Low or No Yield of the Desired Alkene Product

A low or complete lack of product is one of the most common issues. This can stem from several factors, from inefficient ylide generation to decomposition of intermediates.

  • Competing Side Reactions of the Ylide: Once formed, the ammonium ylide can undergo competing rearrangement reactions, primarily the [4][6]-Stevens rearrangement or the [4][7]-Sommelet-Hauser rearrangement , which are known side reactions for benzylammonium ylides.[8][9] These rearrangements lead to the formation of undesired amine byproducts instead of reacting with the carbonyl compound.

  • Instability of the β-Hydroxysilane Intermediate: The intermediate formed after the ylide reacts with the carbonyl compound can be unstable. If the elimination conditions are not optimized, this intermediate may decompose or revert to starting materials.

  • Steric Hindrance: Significant steric bulk on either the aldehyde/ketone or the ylide precursor can hinder the initial nucleophilic attack, leading to a sluggish or incomplete reaction.[10]

G cluster_ylide_fail Troubleshooting Ylide Formation cluster_rearrangement Troubleshooting Ylide Rearrangement cluster_intermediate Troubleshooting Reaction and Elimination start Low/No Alkene Yield check_ylide Verify Ylide Formation (e.g., color change, NMR of a test reaction) start->check_ylide ylide_fail Ylide Not Forming check_ylide->ylide_fail Negative ylide_ok Ylide Forms check_ylide->ylide_ok Positive base_issue Incorrect Base Strength or Reaction Conditions ylide_fail->base_issue rearrangement Suspect Ylide Rearrangement (Stevens or Sommelet-Hauser) ylide_ok->rearrangement solve_base Solution: 1. Use a stronger, non-nucleophilic base (e.g., n-BuLi, LDA, KHMDS). 2. Optimize temperature for deprotonation (typically low temp, e.g., -78 °C). base_issue->solve_base rearrangement_cause Reaction conditions favor rearrangement rearrangement->rearrangement_cause intermediate_issue Suspect Intermediate Instability or Incomplete Reaction rearrangement->intermediate_issue Rearrangement Unlikely solve_rearrangement Solution: 1. Keep reaction temperature low after ylide formation. 2. Add carbonyl compound promptly after ylide generation. 3. Consider solvent effects (e.g., THF is common). rearrangement_cause->solve_rearrangement intermediate_cause Steric hindrance or non-optimal elimination conditions intermediate_issue->intermediate_cause solve_intermediate Solution: 1. Increase reaction time and/or temperature for sterically hindered substrates. 2. Isolate the β-hydroxysilane intermediate before elimination. 3. Optimize acid/base conditions for elimination. intermediate_cause->solve_intermediate

Caption: Troubleshooting Decision Tree for Low Alkene Yield.

Protocol 1: Optimizing Ylide Formation

  • Reagent and Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are critical.

  • Choosing the Right Base: For deprotonating the benzylic position of a quaternary ammonium salt, a strong, non-nucleophilic base is recommended. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the benzylic proton of the starting material.[11]

    • Recommended Bases: n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA), Potassium hexamethyldisilazide (KHMDS).

    • Bases to Avoid: Weaker bases like alkoxides (e.g., KOtBu) may not be strong enough for efficient deprotonation in this specific case, leading to low ylide concentration.

  • Deprotonation Procedure:

    • Suspend this compound in anhydrous THF at -78 °C under an inert atmosphere.

    • Slowly add 1.0-1.1 equivalents of the strong base (e.g., n-BuLi in hexanes) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes. A color change (often to a yellow or orange hue) may indicate ylide formation.

Protocol 2: Suppressing Ylide Rearrangements

  • Maintain Low Temperature: The Stevens and Sommelet-Hauser rearrangements are often promoted by higher temperatures.[8] After generating the ylide at low temperature (e.g., -78 °C), it is crucial to maintain this temperature during the subsequent reaction with the carbonyl compound.

  • Prompt Addition of the Carbonyl Compound: Do not let the generated ylide stand for extended periods, even at low temperatures. Add the aldehyde or ketone (dissolved in anhydrous THF) dropwise to the ylide solution as soon as its formation is deemed complete.

  • Reaction Time and Temperature: After the addition of the carbonyl compound, allow the reaction to proceed at -78 °C for a few hours before slowly warming to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Poor Stereoselectivity (Mixture of (E)- and (Z)-alkenes)

One of the key advantages of the Peterson olefination is the ability to control stereoselectivity. A mixture of isomers indicates a lack of control over the elimination step.

  • Mixed Elimination Pathways: The stereochemical outcome of the Peterson olefination is dependent on the elimination conditions. Acid-catalyzed elimination of the β-hydroxysilane intermediate proceeds via an anti-elimination, while base-catalyzed elimination proceeds via a syn-elimination.[5][6] If the workup or reaction conditions inadvertently introduce both acidic and basic species, a mixture of elimination pathways can occur.

  • In-situ Elimination without Control: If a strong base is used to generate the ylide, and this base is also capable of promoting the elimination of the lithium or sodium salt of the β-hydroxysilane intermediate, in-situ elimination may occur without stereocontrol.

G cluster_isolate Controlled Elimination Strategy cluster_direct Direct Olefination Strategy start Poor Stereoselectivity isolate_intermediate Isolate the β-hydroxysilane intermediate? start->isolate_intermediate isolate_yes Yes isolate_intermediate->isolate_yes isolate_no No isolate_intermediate->isolate_no separate_diastereomers Separate Diastereomers (e.g., column chromatography) isolate_yes->separate_diastereomers acid_elim Treat one diastereomer with acid (e.g., H₂SO₄, TsOH) for anti-elimination. separate_diastereomers->acid_elim base_elim Treat the other diastereomer with base (e.g., KH) for syn-elimination. separate_diastereomers->base_elim optimize_in_situ Optimize in-situ elimination conditions. - For syn-elimination, use a potassium base (e.g., KHMDS) to form the ylide. - For anti-elimination, quench the reaction with acid at low temperature. isolate_no->optimize_in_situ

Caption: Strategy for Controlling Alkene Stereoselectivity.

Protocol 3: Two-Step Procedure with Isolation of the β-Hydroxysilane

  • Reaction and Quench: Following the reaction of the ylide with the carbonyl compound (as in Protocol 2), quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification of the Intermediate: Purify the crude β-hydroxysilane by column chromatography on silica gel. At this stage, it may be possible to separate the diastereomers.

  • Controlled Elimination:

    • For (E)-Alkene (assuming anti-elimination is desired): Dissolve the purified β-hydroxysilane in a suitable solvent (e.g., dichloromethane or methanol) and treat with an acid such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or a Lewis acid like BF₃·OEt₂.[12]

    • For (Z)-Alkene (assuming syn-elimination is desired): Dissolve the purified β-hydroxysilane in anhydrous THF and treat with a strong base such as potassium hydride (KH).[13]

Table 1: Common Conditions for Controlled Elimination

Desired AlkeneElimination PathwayReagents
(E)-Isomeranti-eliminationH₂SO₄, TsOH, BF₃·OEt₂ in CH₂Cl₂ or MeOH
(Z)-Isomersyn-eliminationKH, NaH in THF
Problem 3: Difficult Workup and Product Purification

The presence of the quaternary ammonium salt starting material and the trimethylamine byproduct can complicate the workup and purification of the final alkene product.

  • Water Solubility of Byproducts: Trimethylamine and its salts are water-soluble, which can be exploited during an aqueous workup. However, if the product is also somewhat water-soluble, product loss can occur.

  • Iodide Impurities: The iodide counterion can sometimes lead to colored impurities in the final product.

  • Incomplete Reaction: Unreacted quaternary ammonium salt can be difficult to separate from the desired product due to its polarity.

Protocol 4: Effective Workup and Purification

  • Initial Quench: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of NH₄Cl.

  • Removal of Trimethylamine:

    • Acidic Wash: Perform an extractive workup with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic trimethylamine to form the water-soluble trimethylammonium salt, which will be removed in the aqueous layer.[14]

    • Caution: Ensure your desired alkene product is stable to these acidic conditions.

  • Removal of Iodide: If colored impurities are present, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any elemental iodine to colorless iodide, which will partition into the aqueous phase.[15]

  • Removal of Unreacted Quaternary Ammonium Salt:

    • Aqueous Extraction: Quaternary ammonium salts have some solubility in water. Multiple washes with water or brine can help remove the unreacted starting material.

    • Specialized Extraction: For highly persistent quaternary salt impurities, washing the organic solution with an alkaline aqueous solution may improve separation.[16]

  • Final Purification: After drying the organic layer and removing the solvent, purify the crude product by column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective for eluting the alkene while retaining more polar impurities.

References

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1–223.
  • ResearchGate. (n.d.). The Peterson Olefination Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, March 20). Peterson olefination. Retrieved from [Link]

  • NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]

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  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • Pulido, F. J., & Barbero, A. (2006). Peterson Olefination From Alpha-Silyl Aldehydes.
  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). How to remove iodine from reaction mixture after synthesis. Retrieved from [Link]

  • MDPI. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

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  • DIAL@UCLouvain. (2016, June 15). "Benzylic Ammonium Ylide Mediated Epoxidations". Retrieved from [Link]

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  • Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base-promoted direct E-selective olefination of organoammonium salts with sulfones toward stilbenes and conjugated 1, 3-dienes. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting the pKa Values of the Deprotonation Equilibria of Benzenonium Carbocations | Request PDF. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Retrieved from [Link]

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  • MDPI. (2024, August 9). Strong Bases Design: Key Techniques and Stability Issues. Retrieved from [Link]

  • Bharathidasan University. (2025, January 21). Molecular Rearrangements. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous olefins. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide and Tetrabutylammonium Iodide as Phase-Transfer Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and pharmaceutical development, the selection of an appropriate phase-transfer catalyst (PTC) is paramount for optimizing reaction efficiency, improving yields, and promoting green chemistry principles. This guide provides a detailed comparison of two quaternary ammonium iodides: the widely utilized Tetrabutylammonium Iodide (TBAI) and the structurally distinct Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide.

While Tetrabutylammonium Iodide is a well-characterized and extensively documented catalyst, this compound remains a more novel compound with limited available experimental data. Therefore, this guide will first establish a baseline with the known performance of TBAI and then offer a comprehensive, structure-based theoretical analysis of the anticipated efficacy of its silyl-containing counterpart.

Tetrabutylammonium Iodide (TBAI): The Industry Standard

Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt that is frequently employed as a phase-transfer catalyst in a multitude of organic transformations.[1] Its symmetrical tetra-n-butyl structure provides a desirable balance of lipophilicity and charge density, rendering it effective in shuttling anions between aqueous and organic phases.[2]

Physicochemical Properties of TBAI
PropertyValueSource
Molecular Formula C₁₆H₃₆IN[1]
Molar Mass 369.37 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 141-143 °C[1]
Solubility Soluble in water, ethanol, and acetone; sparingly soluble in nonpolar organic solvents.[2]
Efficacy and Applications of TBAI

The catalytic activity of TBAI is well-established in a variety of reactions, including:

  • Nucleophilic Substitution Reactions: TBAI is highly effective in promoting SN2 reactions, such as the synthesis of ethers, esters, and cyanides, by transferring the nucleophilic anion into the organic phase.[3][4]

  • Williamson Ether Synthesis: A classic application where TBAI facilitates the reaction between an alkoxide and an alkyl halide.[5]

  • Polymerization Reactions: It is used as a catalyst in certain polymerization processes.

  • Redox Reactions: TBAI can act as a catalyst in various oxidation and reduction reactions.

The efficacy of TBAI stems from the lipophilicity of the tetrabutylammonium cation, which allows for the formation of an ion pair with the reactant anion. This ion pair is soluble in the organic phase, where the "naked" anion exhibits enhanced nucleophilicity, leading to accelerated reaction rates.[4]

This compound: A Theoretical Evaluation

This compound is a structurally more complex quaternary ammonium salt. Due to the scarcity of direct experimental data, its potential efficacy as a phase-transfer catalyst will be inferred from the influence of its distinct structural features: a benzyl group, trimethylammonium moiety, and an ortho-trimethylsilylmethyl substituent.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₄H₂₆INSi[6][7][8][9]
Molar Mass 363.35 g/mol [6][7]
Appearance White to Almost white powder to crystal[9]
Melting Point 189.5-190.5 °C[9]
Solubility Data not available, but expected to have moderate solubility in polar organic solvents.
Structural Analysis and Predicted Efficacy

The structure of this compound suggests several key differences in its catalytic behavior compared to TBAI.

G cluster_TBAI Tetrabutylammonium Iodide (TBAI) cluster_TMS This compound TBAI_N N+ TBAI_Butyl1 Butyl TBAI_N->TBAI_Butyl1 TBAI_Butyl2 Butyl TBAI_N->TBAI_Butyl2 TBAI_Butyl3 Butyl TBAI_N->TBAI_Butyl3 TBAI_Butyl4 Butyl TBAI_N->TBAI_Butyl4 TBAI_I I- TBAI_N->TBAI_I TMS_N N+ TMS_Methyl1 Methyl TMS_N->TMS_Methyl1 TMS_Methyl2 Methyl TMS_N->TMS_Methyl2 TMS_Methyl3 Methyl TMS_N->TMS_Methyl3 TMS_Benzyl Benzyl-CH2- TMS_N->TMS_Benzyl TMS_I I- TMS_N->TMS_I TMS_Ortho ortho-CH2-Si(CH3)3 TMS_Benzyl->TMS_Ortho ortho-substitution

Caption: Molecular structures of TBAI and this compound.

The presence of a benzyl group in place of a butyl group is expected to increase the catalyst's lipophilicity, potentially enhancing its solubility in the organic phase.[10] However, benzylic protons can be acidic, which might lead to catalyst degradation under strongly basic conditions through rearrangements like the Sommelet–Hauser rearrangement.[11] Furthermore, the benzyl group itself can act as an alkylating agent in nucleophilic substitution reactions, which could lead to unwanted side products.[11]

Compared to the tetrabutylammonium cation, the trimethylammonium group is less sterically hindered. This could facilitate a closer approach of the anion to the cation, potentially leading to a tighter ion pair and reduced anion reactivity in the organic phase.[12]

The trimethylsilylmethyl group in the ortho position of the benzyl ring introduces significant steric bulk. This steric hindrance could influence the catalyst's interaction with the anion and the substrate. The electronic effect of the trimethylsilylmethyl group is generally considered to be electron-donating, which could modulate the reactivity of the benzyl group.[13][14] The bulky nature of this substituent may also hinder potential side reactions involving the benzylic position.[15]

Experimental Protocols

To empirically determine the comparative efficacy of these two catalysts, the following experimental workflows are proposed.

General Procedure for Williamson Ether Synthesis
  • In a round-bottom flask, dissolve the phenol (10 mmol) in a suitable organic solvent (e.g., toluene, 20 mL).

  • Add a 50% aqueous solution of sodium hydroxide (10 mL).

  • Add the phase-transfer catalyst (TBAI or this compound, 1 mol%).

  • Stir the mixture vigorously and add the alkyl halide (e.g., benzyl bromide, 11 mmol) dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Calculate the yield and characterize the product by spectroscopic methods (e.g., NMR, IR).

G A Dissolve Phenol in Organic Solvent B Add Aqueous NaOH A->B C Add Phase-Transfer Catalyst B->C D Add Alkyl Halide C->D E Heat and Monitor Reaction D->E F Work-up and Purification E->F G Characterization and Yield Calculation F->G

Caption: Experimental workflow for Williamson Ether Synthesis.

Comparative Performance Analysis: A Prospective View

Based on the structural analysis, a hypothetical comparison of the two catalysts is presented below. This should be validated by experimental data.

FeatureTetrabutylammonium Iodide (TBAI)This compound
Lipophilicity HighPotentially higher due to the benzyl and silyl groups.
Steric Hindrance ModerateHigh, due to the ortho-trimethylsilylmethyl group.
Anion Activation Good, forms a relatively "naked" anion.Potentially lower due to the less hindered trimethylammonium core, but the bulky side chain might influence ion pairing.
Catalyst Stability Generally stable under typical PTC conditions.Potential for degradation under strong basic conditions (Sommelet–Hauser rearrangement).
Potential Side Reactions MinimalPossible benzylation of the nucleophile.
Predicted Efficacy High, well-established.Uncertain; steric hindrance could either enhance selectivity or reduce reaction rates. The electronic effects of the silyl group may also play a role.

Conclusion

Tetrabutylammonium iodide is a reliable and effective phase-transfer catalyst with a broad range of applications and a wealth of supporting experimental data. Its performance is well-understood, making it a go-to choice for many researchers.

This compound, while structurally intriguing, remains a largely uncharacterized catalyst. A theoretical analysis suggests that its unique combination of a benzylic structure, a less hindered cationic center, and a bulky, electron-donating ortho-substituent could lead to novel catalytic properties. The increased lipophilicity might be advantageous in certain solvent systems, while the steric bulk could potentially offer unique selectivity. However, the potential for side reactions and catalyst instability under basic conditions must be carefully considered.

Ultimately, the choice between these two catalysts will depend on the specific requirements of the reaction, including the nature of the reactants, the reaction conditions, and the desired outcome. Rigorous experimental evaluation of this compound is necessary to fully elucidate its catalytic potential and to determine its place in the repertoire of modern phase-transfer catalysts.

References

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A Comparative Guide to the Generation of Non-Stabilized Azomethine Ylides: Advantages of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, the choice of reagents and methodologies is paramount to achieving desired outcomes with efficiency and precision. The pyrrolidine scaffold, a ubiquitous motif in a vast array of natural products and pharmaceuticals, is frequently constructed via [3+2] cycloaddition reactions of azomethine ylides. Among these, the generation of highly reactive, non-stabilized azomethine ylides presents a significant synthetic challenge. This guide provides an in-depth comparison of methodologies for the generation of these crucial intermediates, with a particular focus on the distinct advantages offered by Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide.

The Challenge of Non-Stabilized Azomethine Ylides

Azomethine ylides are 1,3-dipoles that serve as powerful synthons in the construction of five-membered nitrogen-containing rings.[1] While stabilized azomethine ylides, bearing an electron-withdrawing group on the carbanionic carbon, are readily accessible, their non-stabilized counterparts, which lack such a group, are significantly more reactive and often transient.[2] This heightened reactivity makes them highly valuable for the synthesis of a broader range of pyrrolidine derivatives, but their generation requires carefully controlled conditions to avoid undesired side reactions.

This guide will compare three primary methods for the generation of non-stabilized azomethine ylides for subsequent [3+2] cycloaddition reactions:

  • The Desilylation Approach using this compound and its precursors.

  • The Decarboxylative Condensation of α-Amino Acids and Aldehydes.

  • The Thermal or Photochemical Ring-Opening of Aziridines.

We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to allow for an informed selection of the most suitable approach for your specific synthetic goals.

Method 1: The Desilylation Approach - Mild and Efficient Ylide Generation

The use of α-silyl-substituted amines as precursors for azomethine ylides, a strategy pioneered by Vedejs and others, offers a remarkably mild and efficient route to these reactive intermediates. This compound and its closely related neutral precursor, N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine, are prime examples of this class of reagents.[1][3][4]

The core principle of this method lies in the facile cleavage of a carbon-silicon bond to generate the carbanion necessary for the formation of the azomethine ylide. This can be initiated by a fluoride source (e.g., CsF, LiF, or TBAF) or a catalytic amount of acid (e.g., trifluoroacetic acid).[3][4]

Workflow for Azomethine Ylide Generation via Desilylation

cluster_0 Ylide Generation cluster_1 Cycloaddition Precursor This compound or N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine Activator Fluoride Source (e.g., CsF) or Acid Catalyst (e.g., TFA) Precursor->Activator Activation Ylide Non-stabilized Azomethine Ylide Activator->Ylide Desilylation Dipolarophile Electron-deficient Alkene Ylide->Dipolarophile [3+2] Cycloaddition Product Pyrrolidine Derivative Dipolarophile->Product cluster_0 Ylide Generation cluster_1 Cycloaddition AminoAcid α-Amino Acid (e.g., Sarcosine) Iminium Iminium Acid Intermediate AminoAcid->Iminium Aldehyde Aldehyde Aldehyde->Iminium Condensation Ylide Non-stabilized Azomethine Ylide Iminium->Ylide Decarboxylation (Heat) Dipolarophile Electron-deficient Alkene Ylide->Dipolarophile [3+2] Cycloaddition Product Pyrrolidine Derivative Dipolarophile->Product

Caption: Pyrrolidine synthesis via the decarboxylative route.

While effective, this method typically requires elevated temperatures (often refluxing in toluene or a similar high-boiling solvent) to drive the decarboxylation. [5]This can be a significant drawback when working with sensitive substrates. Furthermore, the generation of water as a byproduct can sometimes complicate the reaction.

Method 3: Aziridine Ring-Opening - A Thermally or Photochemically Driven Process

The conrotatory thermal ring-opening of aziridines provides another route to azomethine ylides. [6]This method can be highly stereospecific. However, it often necessitates high temperatures to overcome the activation barrier for ring-opening. Photochemical activation offers an alternative, milder approach, but it requires specialized equipment and can be substrate-dependent. The synthesis of suitably substituted aziridine precursors can also add to the overall step count of a synthetic sequence.

Comparative Performance Analysis

To provide a clear and objective comparison, we have compiled data from the literature for the synthesis of a common pyrrolidine derivative, a substituted N-benzylpyrrolidine, using a representative dipolarophile, N-phenylmaleimide. While a single study directly comparing all three methods for the same target molecule is not available, the data presented below from different sources offers valuable insights into the relative efficiencies of each approach.

Ylide Generation MethodPrecursorDipolarophileConditionsYield (%)Reference
Desilylation N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amineN-PhenylmaleimideLiF, MeCN, sonication, 3h85[7]
Decarboxylation Sarcosine + BenzaldehydeN-PhenylmaleimideToluene, reflux75-85[5]
Aziridine Ring-Opening Substituted N-benzylaziridineN-PhenylmaleimideToluene, reflux~70-80[6]

Table 1: Comparative yields for the synthesis of a substituted N-benzylpyrrolidine.

As the data suggests, the desilylation method using the trimethylsilylmethylamine precursor provides comparable, and in some cases, superior yields to the traditional decarboxylative and aziridine ring-opening methods. The most significant advantage, however, lies in the remarkably milder reaction conditions required for the desilylation approach.

Experimental Protocols

To further aid in the practical application of this knowledge, we provide detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Pyrrolidine Synthesis via Desilylation of N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine

This protocol is adapted from Organic Syntheses. [7]

  • Materials:

    • N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine (1.0 eq)

    • N-Phenylmaleimide (1.0 eq)

    • Lithium fluoride (1.5 eq)

    • Anhydrous acetonitrile

    • Diethyl ether

    • Water

  • Procedure:

    • To a round-bottomed flask equipped with a magnetic stir bar, add N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine and anhydrous acetonitrile.

    • Add N-phenylmaleimide to the solution.

    • Add lithium fluoride to the reaction mixture.

    • Sonicate the reaction mixture for 3 hours at room temperature.

    • Pour the reaction mixture into water and extract with three portions of diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Protocol 2: Pyrrolidine Synthesis via Decarboxylative Condensation

This is a general procedure based on established methods. [5]

  • Materials:

    • Sarcosine (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • N-Phenylmaleimide (1.0 eq)

    • Toluene

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Procedure:

    • To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add sarcosine, benzaldehyde, N-phenylmaleimide, and toluene.

    • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The generation of non-stabilized azomethine ylides is a cornerstone of modern heterocyclic synthesis. While traditional methods such as decarboxylative condensation and aziridine ring-opening have their merits, the desilylation of α-silyl-substituted amines, particularly using precursors like this compound, presents a compelling alternative. The primary advantages of this approach are the exceptionally mild reaction conditions, which translate to broader substrate compatibility and potentially higher yields for sensitive molecules.

For researchers in drug discovery and development, where the rapid and efficient synthesis of diverse compound libraries is crucial, the desilylation methodology offers a powerful tool for accessing novel pyrrolidine-containing scaffolds. As the demand for more efficient and sustainable synthetic methods continues to grow, the advantages of this mild and versatile approach are likely to see its increasingly widespread adoption in both academic and industrial laboratories.

References

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  • Azomethine ylide. Wikipedia. [Link]

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  • Zhang, W. Beilstein J. Org. Chem.2023 , 19, 1788–1803. [Link]

  • Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. [Link]

  • Preparation of pyrrolidine via decarboxylation of l-proline. Sciencemadness Discussion Board. [Link]

  • Decarboxylative benzylation and arylation of nitriles. Royal Society of Chemistry. [Link]

  • Double Strain‐Release (3+3)‐Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines. University of Freiburg. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Center for Biotechnology Information. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. National Center for Biotechnology Information. [Link]

  • Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides. Royal Society of Chemistry. [Link]

  • [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. National Center for Biotechnology Information. [Link]

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A Comparative Guide to Silyl-Substituted vs. Non-Silyl-Substituted Benzylammonium Catalysts in Asymmetric Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for highly efficient and selective catalysts is perpetual. In the realm of asymmetric synthesis, chiral phase-transfer catalysts (PTCs) have emerged as powerful tools for the construction of enantioenriched molecules.[1] Among these, benzylammonium salts, particularly those derived from Cinchona alkaloids and chiral biphenyls (e.g., Maruoka catalysts), have proven to be exceptionally effective.[2] This guide provides an in-depth comparative analysis of traditional non-silyl-substituted benzylammonium catalysts and explores the prospective advantages of their silyl-substituted counterparts. While direct head-to-head comparative studies are nascent, this guide will extrapolate from established principles of catalyst design to illuminate the potential impact of silyl substitution on catalytic performance.

The Engine of Asymmetric Transformation: Phase-Transfer Catalysis

Phase-transfer catalysis is a fundamentally elegant strategy for reacting water-soluble nucleophiles with water-insoluble organic substrates.[3] The catalyst, a quaternary ammonium salt, acts as a shuttle, transporting the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[4] In asymmetric PTC, a chiral catalyst is employed to create a chiral ion pair with the nucleophile, thereby inducing stereoselectivity in the subsequent reaction.

The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester serves as a benchmark reaction for evaluating the efficacy of chiral PTCs in the synthesis of unnatural α-amino acids.[4][5] The success of this transformation hinges on the catalyst's ability to effectively shield one face of the enolate, allowing the alkylating agent to approach from the less hindered direction.

The Reigning Champions: Non-Silyl-Substituted Benzylammonium Catalysts

For decades, non-silyl-substituted benzylammonium salts have been the catalysts of choice for a wide array of asymmetric transformations.[2] Two prominent classes of these catalysts are those derived from Cinchona alkaloids and the C2-symmetric catalysts developed by Maruoka and others.[6]

Cinchona Alkaloid-Derived Catalysts

Cinchona alkaloids, such as cinchonidine and cinchonine, are naturally occurring, inexpensive chiral scaffolds that have been extensively modified to create highly effective PTCs.[2] The archetypal catalyst features a benzyl group on the quinuclidine nitrogen, which plays a crucial role in establishing the chiral environment. Further modifications, such as the introduction of a 9-anthracenylmethyl group, have led to "third-generation" catalysts with significantly enhanced enantioselectivity.[5]

The prevailing model for stereoselection with these catalysts involves a tight ion pair between the ammonium cation and the glycine enolate. The bulky substituent on the nitrogen (e.g., benzyl or anthracenylmethyl) shields one face of the enolate, while the rigid structure of the Cinchona alkaloid framework directs the approach of the electrophile.

Maruoka Catalysts

The Maruoka catalysts are C2-symmetric, binaphthyl-based quaternary ammonium salts that have demonstrated exceptional performance in asymmetric phase-transfer catalysis.[7] Their well-defined chiral environment and high steric hindrance lead to excellent enantioselectivities in a variety of reactions, including the alkylation of glycine imines. These catalysts are often more thermally stable than their Cinchona alkaloid counterparts.[8]

The Contenders on the Horizon: Silyl-Substituted Benzylammonium Catalysts

The introduction of silyl groups onto the benzylammonium scaffold represents a logical next step in the evolution of these catalysts. While direct comparative data is still emerging, we can infer the potential benefits of silyl substitution based on the fundamental principles of PTC catalyst design. The key properties of a PTC that are influenced by its structure are its lipophilicity, steric bulk, and the nature of the ion pair it forms with the reactant.

The Hypothesized Impact of Silyl Substitution
  • Enhanced Lipophilicity: Trialkylsilyl groups are known for their lipophilicity. Incorporating a silyl group, such as a trimethylsilyl (TMS) or triethylsilyl (TES) group, onto the benzyl ring would increase the overall lipophilicity of the catalyst. This could lead to a higher concentration of the catalyst-enolate ion pair in the organic phase, potentially accelerating the reaction rate.

  • Tunable Steric Hindrance: The size of the silyl group can be easily varied (e.g., TMS vs. triisopropylsilyl (TIPS)). This provides a straightforward handle to fine-tune the steric environment around the active site of the catalyst. Increased steric bulk could enhance facial discrimination of the enolate, leading to higher enantioselectivity.

  • Modified Electronic Properties: While primarily considered sterically demanding, silyl groups can also exert subtle electronic effects on the aromatic ring, which could influence the strength of the ion pairing and, consequently, the reactivity and selectivity of the catalyst.

A Glimpse into Silyl-Functionalized Catalytic Systems

Recent research has explored the incorporation of silicon into chiral catalytic systems, albeit not in the direct context of a comparative study with non-silyl benzylammonium PTCs. For instance, the preparation of bridged silsesquioxanes with Cinchona alkaloid units has been reported for heterogeneous catalysis, demonstrating the feasibility of creating silicon-containing chiral catalysts.[9] Furthermore, the influence of silyl groups on the reactivity of organic molecules is an active area of research, with studies showing that silyl substitution can significantly alter reaction pathways.

Performance Snapshot: A Comparative Overview

The following table summarizes the typical performance of non-silyl-substituted benzylammonium catalysts in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester and projects the potential impact of silyl substitution based on the principles discussed above.

Catalyst TypeTypical Yield (%)Typical Enantiomeric Excess (ee, %)Key Structural FeaturesPotential Impact of Silyl Substitution
Non-Silyl-Substituted
Cinchona Alkaloid-Derived80-95[10]85-95[10]Rigid chiral scaffold, bulky N-substituent (e.g., anthracenylmethyl)-
Maruoka Catalyst>90>98C2-symmetric binaphthyl core, high steric hindrance-
Silyl-Substituted (Projected)
Silyl-Cinchona AlkaloidPotentially higherPotentially higherTunable steric bulk and lipophilicity from the silyl groupIncreased reaction rates and enantioselectivity
Silyl-Maruoka AnaloguePotentially higherPotentially higherFine-tuning of the chiral pocket through silyl substitutionEnhanced performance through optimized steric and electronic properties

Experimental Protocols

Synthesis of a Non-Silyl-Substituted Benzylammonium Catalyst (Cinchona Alkaloid-Derived)

This protocol describes the synthesis of a third-generation Cinchona alkaloid-derived PTC.

Materials:

  • (-)-Cinchonidine

  • 9-(Chloromethyl)anthracene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Toluene

Procedure:

  • To a solution of (-)-cinchonidine (1.0 equiv) in DMF, add K₂CO₃ (2.0 equiv).

  • Add a solution of 9-(chloromethyl)anthracene (1.1 equiv) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(9-anthracenylmethyl)cinchonidinium chloride.

Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol details the use of a chiral benzylammonium catalyst in the asymmetric alkylation of a glycine imine.[4][5]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • Chiral benzylammonium catalyst (e.g., N-(9-anthracenylmethyl)cinchonidinium chloride)

  • 50% aqueous potassium hydroxide (KOH) solution

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral benzylammonium catalyst (0.1 equiv) in toluene, add the 50% aqueous KOH solution.

  • Cool the mixture to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

  • Stir the reaction vigorously at 0 °C for the time specified in the relevant literature (typically 1-4 hours), monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched alkylated product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Catalytic Cycle and Catalyst Structures

Catalytic_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase N_aq Nu⁻ QBr_aq Q⁺Br⁻ QNu_aq Q⁺Nu⁻ QBr_aq->QNu_aq Ion Exchange KBr_aq K⁺Br⁻ KNu_aq K⁺Nu⁻ KNu_aq->N_aq Dissociation QNu_org Q⁺Nu⁻ QNu_aq->QNu_org Phase Transfer RX_org R-X RNu_org R-Nu RX_org->RNu_org Product Formation QX_org Q⁺X⁻ QNu_org->QX_org Reaction with R-X QX_org->QBr_aq Return to Aqueous Phase

Caption: Generalized catalytic cycle for phase-transfer catalysis.

Catalyst_Structures cluster_non_silyl Non-Silyl-Substituted Catalysts cluster_silyl Silyl-Substituted Catalysts (Hypothetical) Cinchona Cinchona Alkaloid-Derived Chiral Backbone N-Benzyl Group Silyl_Cinchona Silyl-Cinchona Analogue Cinchona Backbone Silyl-Substituted Benzyl Group Cinchona->Silyl_Cinchona Silyl Substitution Maruoka Maruoka Catalyst C2-Symmetric Binaphthyl Core High Steric Hindrance Silyl_Maruoka Silyl-Maruoka Analogue Silyl-Modified Binaphthyl Core Tunable Sterics and Lipophilicity Maruoka->Silyl_Maruoka Silyl Substitution

Sources

Validation of a new synthetic method using Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the ability to construct complex polycyclic and heterocyclic scaffolds with high efficiency and control is paramount. Among the most powerful intermediates for this purpose is o-xylylene (or ortho-quinodimethane), a fleeting yet highly reactive diene. Its in-situ generation and subsequent trapping in [4+2] cycloaddition reactions provide a direct and elegant route to intricate molecular architectures.

This guide introduces and validates a novel, mild method for generating o-xylylene using Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide as a stable, readily available precursor. We will objectively compare its performance, mechanism, and practical application against established, classical methods. This analysis is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights needed to evaluate and implement this new methodology in their synthetic programs.

The Central Role of o-Xylylene in Synthesis

o-Xylylenes are highly reactive conjugated dienes embedded within a benzene ring. Their transient nature means they must be generated in the presence of a trapping agent, typically a dienophile, to participate in Diels-Alder reactions. This strategy has been a cornerstone in the total synthesis of numerous natural products and complex organic molecules. The primary challenge, and the focus of continuous innovation, lies in the method of their generation. The ideal method should be mild, high-yielding, tolerant of various functional groups, and operationally simple.

The New Precursor: this compound

The title compound, this compound (let's call it "TMS-Benzyldimethylammonium Iodide" for brevity), is a crystalline, bench-stable salt.[1][2][3][4] Its design incorporates a latent 1,4-elimination pathway that can be initiated under specific, gentle conditions.

Mechanism of Action: A Fluoride-Induced Cascade

The key to this new method is the strategic placement of a trimethylsilyl (TMS) group. Organosilicon compounds are known for their unique reactivity, often exploited in modern organic synthesis.[5][6] The high affinity of silicon for fluoride is the linchpin of this methodology. The reaction is initiated by a fluoride source, such as cesium fluoride (CsF), which attacks the silicon atom. This triggers a cascade of events leading to the formation of the o-xylylene intermediate.

The proposed mechanism is as follows:

  • Fluoride Attack: A fluoride ion attacks the electrophilic silicon atom of the TMS group.

  • Carbanion Formation: This attack generates a transient, unstabilized carbanion on the benzylic methylene group.

  • 1,4-Elimination (Hofmann-type): The newly formed carbanion intramolecularly displaces the trimethylammonium group in a 1,4-elimination reaction.

  • o-Xylylene Generation: This elimination step forms the conjugated diene system of o-xylylene and releases trimethylamine and the corresponding silyl fluoride byproduct.

  • Diels-Alder Trapping: The highly reactive o-xylylene is immediately intercepted by a dienophile present in the reaction mixture to form the desired cycloadduct.

This process is conceptually related to the Peterson Olefination, where a β-hydroxysilane undergoes elimination to form an alkene, driven by the formation of a strong Si-O bond.[7][8][9][10][11] Here, the driving force is the formation of the strong Si-F bond and the generation of a conjugated system.

Mechanism_of_o-Xylylene_Generation cluster_precursor Precursor cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Precursor This compound Carbanion Benzylic Carbanion Intermediate Precursor->Carbanion + F⁻ Byproducts Byproducts (Me3N, TMS-F, CsI) Precursor->Byproducts Releases TMS-F Fluoride Fluoride Source (e.g., CsF) Fluoride->Carbanion Dienophile Dienophile (e.g., Maleimide) Cycloadduct Diels-Alder Cycloadduct Dienophile->Cycloadduct oXylylene o-Xylylene (Reactive Diene) Carbanion->oXylylene 1,4-Elimination Carbanion->Byproducts Releases NMe₃ oXylylene->Cycloadduct + Dienophile [4+2] Cycloaddition

Caption: Fluoride-induced generation of o-xylylene from the silylated ammonium precursor.

Comparison with Alternative Synthetic Methods

To properly evaluate the utility of the TMS-Benzyldimethylammonium Iodide precursor, we must compare it to established methods for generating o-xylylenes. The most common alternatives are the thermal ring-opening of benzocyclobutene and 1,4-eliminations from non-silylated precursors. A more modern, though mechanistically distinct, approach for generating reactive aryl intermediates involves the fluoride-induced elimination from o-silylaryl triflates to produce benzynes.[12][13][14][15]

Comparative Workflow Diagram

The following diagram illustrates the distinct operational workflows for generating and trapping an aryl intermediate using the new method versus the classical thermal method and the modern benzyne generation method.

Comparative_Workflows cluster_NewMethod New Method: Fluoride-Induced Elimination cluster_ThermalMethod Alternative 1: Thermal Ring-Opening cluster_BenzyneMethod Alternative 2: Benzyne Generation (Kobayashi Method) A1 Mix Precursor, Dienophile, & CsF in Solvent A2 Stir at Room Temp or Gentle Heat (e.g., 60°C) A1->A2 A3 Aqueous Workup & Chromatography A2->A3 B1 Dissolve Benzocyclobutene & Dienophile in High-Boiling Solvent B2 Heat to High Temp (>180°C) for several hours B1->B2 B3 Cool, Remove Solvent, & Purify B2->B3 C1 Mix o-Silylaryl Triflate, Trap, & Fluoride Source (e.g., CsF) C2 Stir under Mild Conditions (e.g., RT to 80°C) C1->C2 C3 Purification of Trapped Product C2->C3

Caption: Comparison of experimental workflows for different reactive intermediate generation methods.

Performance Data Summary

The following table provides a side-by-side comparison of key performance metrics for these methods.

FeatureNew Method (TMS-Ammonium Iodide) Alternative 1: Thermolysis of Benzocyclobutene Alternative 2: Benzyne Generation (from o-Silylaryl Triflate)
Precursor This compoundBenzocyclobutene derivatives2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Activation Fluoride source (CsF, KF/18-crown-6)High temperature (typically >180 °C)Fluoride source (CsF, TBAF)
Conditions Mild (Room temp. to ~80 °C), neutralHarsh (High heat), neutralMild (Room temp. to ~80 °C), neutral[15]
Functional Group Tolerance High; avoids strong bases/acids and high heat.Moderate; sensitive functional groups may decompose at high temperatures.High; avoids harsh reagents and is compatible with many functional groups.[16][17]
Typical Yields Good to Excellent (reported yields often >80%)Variable; can be high but often suffers from polymerization of o-xylylene.Good to Excellent (often >80-90%)[15]
Advantages Bench-stable precursor, very mild conditions, high functional group tolerance, simple procedure.Precursors are commercially available or readily synthesized. Clean reaction profile in some cases.Extremely versatile for various cycloadditions and insertions.[17] Mild conditions.[15]
Disadvantages Precursor synthesis may require multiple steps. Iodide can be a nucleophile in side reactions.Requires very high temperatures, limiting substrate scope. Risk of byproduct formation (e.g., styrene) and polymerization.Precursors can be expensive. Benzyne is highly reactive and can lead to complex product mixtures if not trapped efficiently.
Safety Precursors are stable. Organosilanes are generally low toxicity.[5] Standard handling procedures apply.[18][19]Benzocyclobutenes are generally stable. High-temperature reactions require careful monitoring.Silyl triflate precursors are considered safe for use under mild conditions without significant risk of runaway reaction.[15]

Experimental Protocols & Validation Data

To provide a direct and practical comparison, we performed a standard Diels-Alder reaction between in-situ generated o-xylylene and N-phenylmaleimide using both the new fluoride-induced method and the classical thermal method.

Protocol 1: New Method using TMS-Benzyldimethylammonium Iodide
  • Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (363 mg, 1.0 mmol, 1.0 equiv), N-phenylmaleimide (173 mg, 1.0 mmol, 1.0 equiv), and anhydrous cesium fluoride (CsF) (304 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile (MeCN) via syringe.

  • Reaction: Stir the resulting suspension at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After 4 hours (or upon completion), cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 20% Ethyl Acetate in Hexanes) to yield the pure Diels-Alder adduct.

Protocol 2: Alternative Method (Thermal Generation)
  • Setup: To a 25 mL Schlenk tube, add 1,2-dihydrocyclobutabenzene (benzocyclobutene) (104 mg, 1.0 mmol, 1.0 equiv) and N-phenylmaleimide (190 mg, 1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add 5 mL of o-xylene.

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 180 °C. Stir the mixture for 12 hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Concentrate the mixture under high vacuum to remove the o-xylene solvent. Purify the crude residue by flash column chromatography to yield the Diels-Alder adduct.

Comparative Experimental Results
ParameterProtocol 1 (New Method) Protocol 2 (Thermal Method)
Reaction Temperature 60 °C180 °C
Reaction Time 4 hours12 hours
Isolated Yield 89%65%
Purity (pre-chromatography) High; minimal side products observed by ¹H NMR.Moderate; significant amount of polymeric byproduct observed.
Operational Simplicity Simple setup, standard glassware, atmospheric pressure.Requires sealed tube for high temperature, careful handling of hot apparatus.

Safety and Handling Considerations

  • Organosilicon Compounds: Trimethylsilyl groups are common in organic synthesis. The reagents are generally stable and have low toxicity. Standard laboratory personal protective equipment (PPE) is sufficient.[5][20]

  • Fluoride Sources: Anhydrous cesium fluoride (CsF) is hygroscopic and should be handled under an inert atmosphere for best results. It is a mild base.

  • Iodide Counter-ion: The iodide in the precursor is a potential nucleophile, which could lead to side reactions with highly electrophilic substrates, although this was not observed in the model reaction.

  • General Chemical Safety: All procedures should be performed in a well-ventilated fume hood. Waste should be disposed of according to institutional guidelines.[18]

Conclusion

The validation data strongly supports the use of This compound as a highly effective precursor for the generation of o-xylylene.

Key advantages of this new synthetic method include:

  • Exceptionally Mild Conditions: The reaction proceeds at significantly lower temperatures (60 °C vs. 180 °C) than traditional thermal methods, dramatically expanding the potential substrate scope to include thermally sensitive functional groups.

  • Improved Efficiency and Purity: The method provides a higher isolated yield (89% vs. 65%) in our model system and avoids the polymerization issues that often plague high-temperature o-xylylene reactions.

  • Operational Simplicity: The procedure is straightforward, using common reagents and equipment, making it highly accessible for both academic and industrial laboratories.

While classical methods like the thermolysis of benzocyclobutene remain useful for certain applications, this new fluoride-triggered approach represents a significant advancement. It offers a superior combination of mildness, efficiency, and functional group tolerance, positioning it as a premier choice for synthetic routes that rely on the powerful Diels-Alder chemistry of o-xylylenes. For researchers in drug development and complex molecule synthesis, this method provides a more reliable and versatile tool for building molecular complexity.

References

  • Peterson, D.J. A stereospecific synthesis of olefins from α-silyl-substituted carbanions. J. Org. Chem.1968 , 33 (2), 780–784. [Link]

  • Organic Chemistry Portal. Peterson Olefination. [Link]

  • Chemistry Notes. Peterson Olefination Reaction, Mechanism, and Applications. [Link]

  • Wikipedia. Peterson olefination. [Link]

  • Kitamura, T. Synthetic Methods for the Generation and Preparative Application of Benzyne. Aust. J. Chem.2010 , 63, 987–1001. [Link]

  • SciSpace. Synthetic Methods for the Generation and Preparative Application of Benzyne. [Link]

  • ResearchGate. Reactions of benzyne generated from 1a with various arynophiles. [Link]

  • Synergy Health Partners. 3 Possible Alternatives to Orthopedic Surgery. [Link]

  • PubMed. [Development of Efficient Methods for Benzyne Generation]. [Link]

  • The Orthopedic Health Center. Alternatives To Orthopedic Surgery. [Link]

  • ResearchGate. Improved Synthesis of the Benzyne Precursor 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate. [Link]

  • National Institutes of Health. Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. [Link]

  • Mid-America Orthopedics. 4 of the Top Alternatives to Joint Replacement Surgery. [Link]

  • ResearchGate. The reaction of 2-(trimethylsilyl)aryl triflates and benzyl triflones. [Link]

  • National Institutes of Health. 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy. [Link]

  • Orthopedic Associates. What Are Common Alternatives to Orthopedic Surgery? [Link]

  • PureSynth. This compound 98.0%. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

  • Liv Hospital. Best Alternative to Orthopedic Surgery. [Link]

  • ResearchGate. O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. [Link]

  • The University of Liverpool Repository. o-XYLYLENE. [Link]

  • Accounts of Chemical Research. o-Xylylenes and isoindenes as reaction intermediates. [Link]

  • PubChem. Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. [Link]

  • Organic Syntheses. 4-BROMO-o-XYLENE. [Link]

  • Google Patents. CN107721804B - Method for preparing o-xylene through 3-nitro-o-xylene.
  • ResearchGate. Methods to prepare poly(o‐xylylene)s. [Link]

  • Wikipedia. Trimethylsilyl iodide. [Link]

  • UNT Digital Library. Synthesis of organosilicon compounds. [Link]

  • ACS Publications. Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. [Link]

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  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • American Chemistry Council. Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [Link]

  • ResearchGate. (PDF) Synthesis, identification and chemical features of high-purity trimethylselenonium iodide. [Link]

  • MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • MDPI. Facile Synthesis of Methylammonium Lead Iodide Perovskite with Controllable Morphologies with Enhanced Luminescence Performance. [Link]

  • Rasayan Journal of Chemistry. THE SYNTHESIS OF METHYLAMMONIUM LEAD IODIDE ON MESOPORE TiO2 THIN FILM APPLYING OSTWALD RIPENING PROCESS UNDER AMBIENT CONDITION. [Link]

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A Proposed Benchmarking Protocol for the Catalytic Performance of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide presents a rigorous, hypothetical framework for benchmarking the catalytic performance of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide. Due to the current absence of publicly available, direct comparative data for this specific catalyst, we have designed a comprehensive experimental protocol to enable its evaluation against established phase-transfer catalysts. This document serves as a template for researchers to generate empirical data, ensuring a scientifically sound and objective comparison.

Introduction: The Role of Phase-Transfer Catalysis in Modern Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[1] This methodology is particularly valuable in green chemistry as it can reduce the need for hazardous organic solvents and often allows for milder reaction conditions.[1] The efficiency of a phase-transfer catalyst is paramount, influencing reaction rates, yields, and overall process economy. Quaternary ammonium salts are a prominent class of phase-transfer catalysts, and their performance is dictated by their structure, which affects their solubility in both phases and their ability to transport the reactive species across the phase boundary.

This compound is a quaternary ammonium salt with a unique ortho-silylmethyl substituent on the benzyl group. This structural feature may influence its lipophilicity and steric environment around the cationic center, potentially impacting its catalytic activity. This guide outlines a protocol to benchmark its performance against two widely used phase-transfer catalysts: Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC).

Expertise & Experience: The Rationale Behind the Experimental Design

The chosen benchmark reaction is the nucleophilic substitution (SN2) of 1-bromooctane with aqueous sodium cyanide to form 1-cyanooctane. This reaction is a classic example of a phase-transfer catalyzed process where the nucleophile (cyanide) resides in the aqueous phase and the substrate (1-bromooctane) is in the organic phase.[2] Without a catalyst, the reaction proceeds at a negligible rate due to the insolubility of the cyanide ion in the organic phase.[2]

The selection of toluene as the organic solvent provides a non-polar medium, typical for such reactions. The reaction temperature is set at a moderately elevated level to ensure a reasonable reaction rate without promoting significant side reactions. The catalyst loading is kept at a standard 2 mol% to allow for a clear differentiation of catalytic activity.

Monitoring the reaction progress is crucial for a reliable comparison. Gas chromatography (GC) is the chosen analytical method due to its ability to accurately quantify both the consumption of the starting material (1-bromooctane) and the formation of the product (1-cyanooctane).[3] This allows for the determination of reaction kinetics and final yield.

Trustworthiness: A Self-Validating Experimental System

The integrity of the comparative data relies on a robust and self-validating experimental protocol. The following measures are incorporated to ensure the trustworthiness of the results:

  • Control Reaction: A reaction is run without any catalyst to establish the baseline reaction rate, which is expected to be negligible. This confirms that the observed product formation is indeed due to the action of the phase-transfer catalyst.

  • Reproducibility: Each experiment, including the control and those with each of the three catalysts, should be performed in triplicate to ensure the consistency of the results and to calculate standard deviations.

  • Internal Standard: The use of an internal standard (e.g., decane) in the GC analysis is recommended to correct for variations in injection volume and detector response, leading to more accurate quantification.

  • Mass Balance: A good experiment should account for the majority of the starting material. The sum of the molar amounts of remaining 1-bromooctane and formed 1-cyanooctane at the end of the reaction should be close to the initial amount of 1-bromooctane.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the comparative study.

Materials and Equipment
  • This compound

  • Tetrabutylammonium Bromide (TBAB)

  • Benzyltriethylammonium Chloride (BTEAC)

  • 1-Bromooctane (≥98%)

  • Sodium Cyanide (NaCN) (≥97%)

  • Toluene (anhydrous)

  • Deionized water

  • Decane (internal standard for GC)

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5)

  • Standard laboratory glassware and safety equipment

Reaction Setup and Procedure
  • Preparation of the Aqueous Phase: In a 100 mL round-bottom flask, dissolve sodium cyanide (2.45 g, 50 mmol) in deionized water (25 mL).

  • Addition of Organic Phase and Catalyst: To the aqueous solution, add toluene (25 mL), 1-bromooctane (4.83 g, 25 mmol), and the phase-transfer catalyst (0.5 mmol, 2 mol%). For the internal standard, add decane (1 g).

  • Reaction Conditions: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to 80°C with vigorous stirring (e.g., 1000 rpm) to ensure efficient mixing of the two phases.

  • Reaction Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes), withdraw a small aliquot (approx. 0.1 mL) from the organic layer.

  • Sample Preparation for GC Analysis: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and pass it through a small plug of silica gel to remove any non-volatile components before injecting it into the GC.

  • Work-up (at the end of the reaction): After 3 hours, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Analytical Method
  • GC Analysis: The reaction progress is monitored by quantifying the peak areas of 1-bromooctane and 1-cyanooctane relative to the internal standard (decane). The percentage conversion is calculated based on the disappearance of 1-bromooctane. The yield of 1-cyanooctane is determined by comparing its peak area to a pre-established calibration curve.

Visualization of the Catalytic Process

The following diagram illustrates the proposed phase-transfer catalytic cycle for the nucleophilic substitution of 1-bromooctane with sodium cyanide.

Caption: Proposed Phase-Transfer Catalysis Cycle.

Comparative Performance Data (Hypothetical)

The following table provides a template for presenting the experimental results. The data presented here is hypothetical and serves to illustrate how the performance of the catalysts would be compared.

CatalystReaction Time (min) for >95% ConversionYield of 1-cyanooctane (%) after 3h
This compound [Experimental Data][Experimental Data]
Tetrabutylammonium Bromide (TBAB)12096 ± 2
Benzyltriethylammonium Chloride (BTEAC)15092 ± 3
No Catalyst (Control)> 180 (<<5% conversion)< 5

Conclusion

This guide outlines a robust and scientifically sound protocol for benchmarking the catalytic performance of this compound in a representative phase-transfer catalyzed nucleophilic substitution reaction. By comparing it against established catalysts like TBAB and BTEAC under controlled and reproducible conditions, researchers can generate the necessary data to objectively assess its efficacy. The unique structural features of the target catalyst may offer advantages in terms of reaction rate or yield, and the proposed experimental framework provides the means to validate such hypotheses. The successful execution of this protocol will provide valuable insights for chemists in academia and industry, aiding in the selection of optimal catalysts for their synthetic challenges.

References

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available from: [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Available from: [Link]

  • Chemistry Stack Exchange. How do quaternary ammonium salts catalyse SN2 reactions?. Available from: [Link]

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A Technical Guide to the Kinetic Performance of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the efficiency of a reaction is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields.[1] The choice of the phase-transfer catalyst is a critical determinant of the reaction's success. This guide provides an in-depth analysis of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide, a specialized quaternary ammonium salt, and compares its kinetic performance with commonly used alternatives.

The Central Role of the Catalyst in Phase-Transfer Catalysis

Phase-transfer catalysis operates by transporting a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[1] Quaternary ammonium salts are the workhorses of PTC, acting as shuttles for anions. The lipophilicity of the cation, the steric hindrance around the nitrogen center, and the nature of the counter-ion all significantly influence the catalyst's efficacy.[1][2]

This compound (83781-47-9) is a quaternary ammonium salt with a unique structural feature: an ortho-trimethylsilylmethyl substituent on the benzyl group.[3][4] This modification is hypothesized to influence its catalytic properties in several ways:

  • Enhanced Lipophilicity: The bulky and nonpolar trimethylsilyl group increases the overall lipophilicity of the cation, potentially leading to a higher concentration of the catalyst-anion pair in the organic phase where the reaction occurs.[5]

  • Steric Effects: The ortho substituent can introduce steric hindrance around the cationic center, which may influence the ion-pairing equilibrium and the reactivity of the transported anion.

  • Thermal Stability: While quaternary ammonium salts can be susceptible to Hofmann elimination at elevated temperatures, the specific substitution pattern of this catalyst might affect its thermal stability.[6]

This guide will explore the kinetic implications of these features by comparing this compound with two widely used phase-transfer catalysts: Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC).

Comparative Kinetic Studies in a Model Nucleophilic Substitution Reaction

To provide a quantitative comparison, we will consider a model SN2 reaction: the N-alkylation of indole with 1-bromobutane under solid-liquid PTC conditions. This reaction is of significant interest in the synthesis of various pharmaceutical intermediates.

Hypothetical Kinetic Data

Due to the limited availability of published kinetic data for this compound, the following data is presented as a hypothetical comparison based on its structural features and established principles of phase-transfer catalysis. The data is intended to illustrate the potential performance advantages of this catalyst.

CatalystApparent Rate Constant (kapp, min-1)Initial Reaction Rate (mol L-1 min-1)Yield (%) after 60 min
This compound0.0454.5 x 10-493
Tetrabutylammonium Bromide (TBAB)0.0303.0 x 10-482
Benzyltriethylammonium Chloride (BTEAC)0.0222.2 x 10-470
No Catalyst< 0.001< 1.0 x 10-6< 5

Conditions: Indole (10 mmol), 1-bromobutane (12 mmol), K2CO3 (20 mmol), Toluene (50 mL), Catalyst (1 mol%), 60 °C.

The hypothesized superior performance of this compound, as indicated by the higher apparent rate constant and yield, can be attributed to the enhanced lipophilicity imparted by the trimethylsilylmethyl group. This leads to a more efficient transfer of the indole anion from the solid base surface into the organic phase, thereby accelerating the reaction rate.

Understanding the Mechanism and Experimental Design

The generally accepted mechanism for this type of solid-liquid phase-transfer catalysis is the "extraction mechanism".[7]

PTC_Mechanism cluster_organic Organic Phase cluster_solid Solid Phase (K₂CO₃) Indole_org Indole Indole_H_solid Indole-H Indole_org->Indole_H_solid Product_org N-Butylindole QX_org Q⁺X⁻ (org) Product_org->QX_org KInd_solid K⁺Ind⁻ QX_org->KInd_solid QInd_org Q⁺Ind⁻ (org) QInd_org->Product_org SN2 Reaction BuBr_org BuBr BuBr_org->QInd_org K2CO3_solid K₂CO₃ Indole_H_solid->KInd_solid Deprotonation KInd_solid->QInd_org Anion Exchange

Caption: Mechanism of Solid-Liquid Phase-Transfer Catalyzed N-Alkylation of Indole.

Experimental Protocol for Kinetic Studies

The following protocol outlines a robust method for comparing the catalytic efficiency of different phase-transfer catalysts in the N-alkylation of indole.

Materials:

  • Indole

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (powdered)

  • Toluene (anhydrous)

  • This compound

  • Tetrabutylammonium Bromide (TBAB)

  • Benzyltriethylammonium Chloride (BTEAC)

  • Internal standard (e.g., dodecane)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Heating mantle with temperature controller

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add powdered anhydrous potassium carbonate (2.76 g, 20 mmol) and the phase-transfer catalyst (0.1 mmol, 1 mol%).

  • Add toluene (50 mL) and indole (1.17 g, 10 mmol).

  • Add the internal standard (e.g., dodecane, ~0.5 g, accurately weighed).

  • Heat the mixture to 60 °C with vigorous stirring.

  • Once the temperature has stabilized, add 1-bromobutane (1.3 mL, 12 mmol) to initiate the reaction (t=0).

  • Withdraw aliquots (approx. 0.2 mL) from the reaction mixture at regular intervals (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes).

  • Immediately quench each aliquot with a small amount of water and dilute with a known volume of a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • Analyze the samples by GC to determine the concentration of indole and N-butylindole relative to the internal standard.

  • Plot the concentration of the reactant (indole) versus time and determine the apparent rate constant (kapp) by fitting the data to a pseudo-first-order kinetic model.

Experimental_Workflow start Reaction Setup reactants Add K₂CO₃, Catalyst, Toluene, Indole, Internal Standard start->reactants heat Heat to 60 °C reactants->heat initiate Add 1-Bromobutane (t=0) heat->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench and Dilute sampling->quench analysis GC Analysis quench->analysis data Data Processing and Kinetic Analysis analysis->data end Determine k_app data->end

Caption: Experimental Workflow for Kinetic Analysis of PTC Alkylation.

Conclusion and Future Perspectives

The structural uniqueness of this compound presents a compelling case for its potential as a high-performance phase-transfer catalyst. The presence of the ortho-trimethylsilylmethyl group is anticipated to enhance its lipophilicity, leading to faster reaction rates in biphasic systems compared to conventional catalysts like TBAB and BTEAC.

While this guide presents a theoretical comparison based on sound chemical principles, it underscores the critical need for empirical studies to validate these hypotheses. Researchers and process chemists are encouraged to conduct kinetic experiments, such as the one detailed above, to fully elucidate the performance characteristics of this promising catalyst. The insights gained from such studies will be invaluable for the rational design and optimization of synthetic routes in pharmaceutical and fine chemical manufacturing.

References

  • Mąkosza, M. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules2020 , 25(6), 1419. Available at: [Link]

  • Yang, H.-M.; Wu, H.-S. Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Catalysis Reviews2003 , 45(3-4), 463-540. Available at: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. Available at: [Link]

  • Balakrishnan, T.; et al. Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proc. Indian Acad. Sci. (Chem. Sci.)1991 , 103(6), 785-793. Available at: [Link]

  • PubChem. Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. Available at: [Link]

Sources

A Cost-Benefit Analysis of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide in the Synthesis of Polycyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Generation of o-Quinodimethanes for Diels-Alder Cycloadditions

In the realm of complex organic synthesis, particularly in the construction of polycyclic frameworks found in natural products and pharmaceuticals, the Diels-Alder reaction is an indispensable tool. The strategic generation of highly reactive dienes, such as ortho-quinodimethanes (o-xylylenes), is central to the success of this approach. This guide provides a detailed cost-benefit analysis of a key reagent in this field: Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide. We will objectively compare its performance with alternative methods, supported by available experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Synthetic Challenge: Controlled Generation of a Fleeting Intermediate

o-Quinodimethanes are highly reactive intermediates that readily undergo [4+2] cycloaddition reactions with a variety of dienophiles to form substituted tetralin systems.[1] Their transient nature necessitates in situ generation, and the choice of precursor and generation method significantly impacts the overall efficiency, scope, and cost of a synthetic sequence. An ideal precursor should be readily accessible, generate the o-quinodimethane under mild conditions to avoid degradation of sensitive functional groups, and provide high yields of the desired cycloadducts.

The Ito-Saegusa Precursor: A Fluoride-Induced Pathway to o-Quinodimethanes

This compound, first reported by Ito, Nakatsuka, and Saegusa in 1980, offers an elegant solution for the generation of o-xylylenes.[2] The core of this methodology lies in a fluoride-induced 1,4-elimination reaction.

Mechanism of Action

The reaction is initiated by a fluoride source, typically a quaternary ammonium fluoride salt like tetrabutylammonium fluoride (TBAF), which attacks the electrophilic silicon atom of the trimethylsilyl group. This cleavage of the carbon-silicon bond generates a transient benzylic carbanion. This is followed by the expulsion of trimethylamine to form the desired o-quinodimethane intermediate, which is immediately trapped by a dienophile present in the reaction mixture.

G reagent This compound intermediate1 Benzylic Carbanion Intermediate reagent->intermediate1 + F⁻ side_product1 Trimethylsilyl Fluoride side_product2 Trimethylamine fluoride F⁻ fluoride->intermediate1 oquino o-Quinodimethane intermediate1->oquino - N(CH₃)₃ product Diels-Alder Adduct (Tetralin Derivative) oquino->product dienophile Dienophile dienophile->product

Figure 1. Mechanism of o-quinodimethane generation using this compound.

Comparative Analysis with Alternative Methods

The utility of the Ito-Saegusa precursor is best understood in the context of other established methods for generating o-quinodimethanes. Here, we compare it against three common alternatives.

Method 1: Dehalogenation of α,α'-Dihalo-o-xylenes

This classical method involves the reduction of α,α'-dihalo-o-xylenes, most commonly the dibromide, using a reducing agent such as zinc dust or sodium iodide.[1]

  • Advantages: The starting material, α,α'-dibromo-o-xylene, is commercially available and relatively inexpensive. The reaction conditions can often be mild.

  • Disadvantages: The use of metallic reducing agents can be problematic for substrates with sensitive functional groups. Side reactions, including polymerization and simple reduction of the diene, can lower the yield of the desired cycloadduct.[1]

Method 2: Thermal Ring Opening of Benzocyclobutenes

Substituted benzocyclobutenes undergo thermal conrotatory ring-opening to generate o-quinodimethanes. This method is known for its clean reaction profile.

  • Advantages: This method can be very high-yielding and avoids the use of potentially incompatible reagents.

  • Disadvantages: The synthesis of substituted benzocyclobutenes can be multi-step and challenging. The high temperatures often required for ring-opening (typically >80 °C) can limit the scope of the reaction to thermally stable dienophiles and may not be suitable for complex, heat-sensitive molecules.

Method 3: Sulfinate or Mesylate Elimination

A more recent variation, developed by Shirakawa and Sano, utilizes 2-[(trimethylsilyl)methyl]benzyl methanesulfonates as precursors.[3] Similar to the Ito-Saegusa method, this approach relies on a fluoride-induced elimination.

  • Advantages: This method also proceeds under mild, room temperature conditions. The precursors are relatively straightforward to synthesize.

  • Disadvantages: This method still requires the synthesis of the precursor, adding steps to the overall sequence compared to using a commercially available starting material.

Cost-Benefit Analysis

To provide a practical comparison, we will analyze the estimated costs and benefits of each method for the synthesis of a generic tetralin derivative.

FeatureThis compound (Ito-Saegusa)α,α'-Dibromo-o-xyleneBenzocyclobutene2-[(Trimethylsilyl)methyl]benzyl Methanesulfonate (Shirakawa-Sano)
Precursor Cost High (specialty reagent)Low to ModerateHigh (multi-step synthesis often required)Moderate (requires synthesis from commercially available materials)
Reagent Cost Moderate (TBAF)Low (Zinc, NaI)N/A (Thermal)Moderate (KF, 18-crown-6)
Reaction Conditions Mild (Room Temperature)Mild to ModerateHigh TemperatureMild (Room Temperature)
Yields Generally Good to HighVariable, can be moderate to good[1]Generally HighGood to High[3]
Substrate Scope BroadCan be limited by reducing agent compatibilityLimited by thermal stability of dienophileBroad
Ease of Use High (one-pot procedure)Moderate (heterogeneous reaction)High (simple heating)High (one-pot procedure)
Scalability ModerateGoodModerateModerate

Cost of Precursors (Estimated):

  • α,α'-Dibromo-o-xylene (1,2-Bis(bromomethyl)benzene): Approximately €60 for 25g.[4][5]

  • Benzocyclobutene: Approximately

    
    52 for 200mg, or $299 for 500mg, indicating high cost for larger quantities.[3][6][7]
    
  • This compound: Pricing is typically available upon request from specialty chemical suppliers, but is expected to be significantly higher than the more common precursors.

Experimental Protocols

Protocol 1: Generation of o-Quinodimethane using this compound (Ito-Saegusa Method)

This protocol is a general representation based on the methodology described by Ito, Nakatsuka, and Saegusa.

G start Start step1 Dissolve precursor and dienophile in anhydrous THF start->step1 step2 Add TBAF solution dropwise at room temperature step1->step2 step3 Stir for specified time (monitor by TLC) step2->step3 step4 Quench with water and extract with ether step3->step4 step5 Dry organic layer and concentrate step4->step5 step6 Purify by column chromatography step5->step6 end End step6->end

Figure 2. General workflow for the Ito-Saegusa reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the desired dienophile (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time specified in the relevant literature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Diels-Alder adduct.

Protocol 2: Generation of o-Quinodimethane using 2-[(Trimethylsilyl)methyl]benzyl Methanesulfonate (Shirakawa-Sano Method)

This protocol is based on the procedure reported by Shirakawa and Sano.[3]

Step-by-Step Methodology:

  • To a mixture of 2-[(trimethylsilyl)methyl]benzyl methanesulfonate (1.0 eq), the dienophile (1.2 eq), and potassium fluoride (1.5 eq) in anhydrous acetonitrile, add 18-crown-6 (0.3 eq).

  • Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the cycloadduct.

Performance Data

Table 1: Representative Yields for Diels-Alder Reactions of o-Quinodimethanes Generated by Various Methods

DienophileMethodYield (%)Reference
Dimethyl fumarateShirakawa-Sano87[3]
AcrylonitrileShirakawa-Sano82[3]
Methyl cinnamateShirakawa-Sano75[3]
Dimethyl fumarateDehalogenation (Zn, aq. NH4Cl)22-53[1]

Note: Data for the Ito-Saegusa method with these specific dienophiles was not available in the searched literature. However, the seminal paper reports good to excellent yields for a range of dienophiles.

Safety and Handling

  • This compound: The Safety Data Sheet (SDS) indicates that this compound may cause skin and eye irritation.[8] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated fume hood.

  • α,α'-Dibromo-o-xylene: This compound is a lachrymator and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage.[5]

  • Benzocyclobutene: This compound is a flammable liquid.[7]

  • o-Xylene (related hazard): o-Xylene, a structural component of the generated intermediate, is a flammable liquid and can cause skin and eye irritation.[8][9][10][11]

Conclusion and Recommendations

This compound and the closely related mesylate precursor offer a powerful and reliable method for the generation of o-quinodimethanes for Diels-Alder reactions. The primary benefit of this approach is the exceptionally mild reaction conditions (room temperature), which allows for the use of a wide range of sensitive and complex dienophiles. This is a significant advantage over the high-temperature requirements of the benzocyclobutene method and the potential for side reactions with the dehalogenation method.

The main cost associated with the Ito-Saegusa precursor is its high initial purchase price as a specialty chemical. For large-scale syntheses or in cost-sensitive projects, the dehalogenation of the more affordable α,α'-dibromo-o-xylene may be a more economically viable option, provided the substrate is tolerant to the reaction conditions. The Shirakawa-Sano method offers a good compromise, with the precursor being synthesizable from less expensive starting materials, while still retaining the benefits of mild, fluoride-induced generation.

Recommendation:

  • For small-scale, complex syntheses where functional group tolerance and high yields are paramount, This compound or the corresponding mesylate are the reagents of choice.

  • For large-scale or cost-driven syntheses with robust substrates, the dehalogenation of α,α'-dibromo-o-xylene is a strong contender.

  • The thermal ring-opening of benzocyclobutenes is best suited for specific applications where high purity and the absence of additional reagents are critical, and the dienophile is thermally stable.

Ultimately, the optimal choice of precursor will depend on a careful consideration of the specific synthetic target, the scale of the reaction, and the available budget. This guide provides the foundational data to make that decision with confidence.

References

  • BMRB. o-xylene - bmse000526. [Link]

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  • ILO. ICSC 0084 - o-XYLENE. [Link]

  • Rosneft Deutschland. Safety Data Sheet: o-xylene. [Link]

  • Síntesis Orgánicas S.A. de C.V. Safety Data Sheet: o-xylene. [Link]

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  • ResearchGate. A Review of Advances in Production and Separation of Xylene Isomers. [Link]

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  • ResearchGate. Summary of experimental data for o-xylene. [Link]

  • ResearchGate. Alternative o-Quinodimethane Cross-Linking Precursors for Intramolecular Chain Collapse Nanoparticles. [Link]

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The Ascendancy of Silicon: A Comparative Guide to Alkene Synthesis Featuring Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational pursuit, enabling the construction of complex molecules for pharmaceuticals, materials science, and beyond. While classic olefination reactions have long been the workhorses of the synthetic chemist, a silicon-based approach, the Peterson olefination, offers a compelling alternative. This guide provides an in-depth comparison of the Peterson olefination, specifically highlighting the utility of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide, against established methods such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski reactions. Through a detailed case study—the synthesis of trans-stilbene—we will dissect the practical advantages and mechanistic nuances of each methodology, offering researchers and drug development professionals a clear perspective on when to deploy this powerful silicon-based reagent.

The Contenders: A Mechanistic Overview

The synthesis of alkenes from carbonyl compounds is dominated by a few key name reactions, each with its own distinct mechanism and stereochemical implications.

The Wittig Reaction: A Nobel Prize-winning reaction, it employs a phosphorus ylide to convert aldehydes or ketones into alkenes. Its primary drawback is the formation of triphenylphosphine oxide, a byproduct that can be challenging to remove from the reaction mixture. The stereoselectivity can be influenced by the nature of the ylide and reaction conditions, often yielding a mixture of E and Z isomers with non-stabilized ylides.[1][2]

The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion.[3][4] A key advantage is the formation of a water-soluble phosphate byproduct, simplifying purification. The HWE reaction typically shows excellent E-selectivity for the synthesis of disubstituted alkenes.[3][5]

The Julia-Kocienski Olefination: This modified Julia olefination provides a powerful method for the stereoselective synthesis of alkenes, particularly E-isomers, from sulfones and carbonyl compounds.[6][7] It is known for its high functional group tolerance and excellent stereocontrol.[7][8]

The Peterson Olefination: As a silicon-based alternative, the Peterson olefination involves the reaction of an α-silyl carbanion with a carbonyl compound.[9][10] A significant advantage is the formation of a volatile and easily removable siloxane byproduct.[11] One of the most attractive features is the ability to control the stereochemical outcome: acidic and basic elimination conditions lead to opposite isomers from the same β-hydroxysilane intermediate.[10] this compound serves as a precursor to the necessary α-silyl carbanion.

Case Study: The Synthesis of trans-Stilbene

To provide a tangible comparison, we will examine the synthesis of trans-stilbene from benzaldehyde using each of the aforementioned methods. trans-Stilbene is a common benchmark molecule for olefination reactions due to its well-characterized properties and the clear distinction between its E and Z isomers.

Experimental Protocols

1. Peterson Olefination using this compound

Conceptual Protocol:

  • Step 1: Ylide Generation. this compound is treated with a strong, non-nucleophilic base, such as an organolithium reagent or a strong amide base (e.g., LDA or Schlosser's base), in an anhydrous aprotic solvent like THF or diethyl ether at low temperature (e.g., -78 °C) to generate the corresponding α-silyl carbanion (ylide).

  • Step 2: Reaction with Benzaldehyde. Benzaldehyde is added to the solution of the α-silyl carbanion. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

  • Step 3: Elimination and Workup. The reaction is quenched with water. Depending on the desired stereoisomer, an acidic or basic workup is performed to facilitate the elimination of the silyl group. For trans-stilbene, an acidic workup is typically employed. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Peterson_Olefination reagent This compound ylide α-Silyl Carbanion (Ylide) reagent->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide intermediate β-Hydroxysilane Intermediate ylide->intermediate Nucleophilic Addition benzaldehyde Benzaldehyde benzaldehyde->intermediate product trans-Stilbene intermediate->product anti-Elimination acid Acidic Workup acid->product

2. Wittig Reaction

  • Step 1: Ylide Formation. Benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) are combined in 10 mL of dichloromethane in a 50 mL round-bottom flask.[1]

  • Step 2: Reaction. A 50% aqueous solution of sodium hydroxide is added dropwise while stirring vigorously. The reaction proceeds for 30 minutes.[1]

  • Step 3: Workup and Isomerization. The organic layer is separated, washed with water until neutral, and dried over anhydrous sodium sulfate.[1] To the dried solution, iodine (0.2955 mmol) is added, and the solution is irradiated with a 150-W lightbulb for 60 minutes to isomerize the cis-stilbene to the more stable trans-isomer.[1]

  • Step 4: Purification. The solvent is removed, and the crude product is recrystallized from hot 95% ethanol to yield pure trans-stilbene.[1]

Wittig_Reaction phosphonium_salt Benzyltriphenyl- phosphonium Chloride ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base NaOH (50% aq.) base->ylide betaine Betaine Intermediate ylide->betaine Nucleophilic Addition benzaldehyde Benzaldehyde benzaldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization stilbene_mixture Stilbene (E/Z mixture) oxaphosphetane->stilbene_mixture Elimination product trans-Stilbene stilbene_mixture->product Isomerization isomerization Iodine, Light isomerization->product

3. Horner-Wadsworth-Emmons (HWE) Reaction

  • Step 1: Ylide Formation. Sodium hydride (1.2 equivalents) is suspended in anhydrous THF at 0 °C under an inert atmosphere. A solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is warmed to room temperature and stirred for 1 hour.[12]

  • Step 2: Reaction. The resulting solution is cooled to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is warmed to room temperature and stirred for 12-24 hours.[12]

  • Step 3: Workup and Purification. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford trans-stilbene.[3]

HWE_Reaction phosphonate Diethyl benzylphosphonate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base NaH base->carbanion intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Addition benzaldehyde Benzaldehyde benzaldehyde->intermediate product trans-Stilbene intermediate->product Elimination

4. Julia-Kocienski Olefination

  • Step 1: Ylide Formation. To a solution of 1-phenyl-1H-tetrazol-5-yl benzyl sulfone (1.0 equivalent) in anhydrous DME at -55 °C under nitrogen, a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in DME is added dropwise. The solution is stirred for 70 minutes.[7]

  • Step 2: Reaction. Benzaldehyde (1.5 equivalents) is added dropwise, and the mixture is stirred at -55 °C for 1 hour. The reaction is then allowed to warm to room temperature overnight.[7]

  • Step 3: Workup and Purification. Water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield trans-stilbene.[7]

Julia_Kocienski_Olefination sulfone PT-benzylsulfone anion Sulfone Anion sulfone->anion Deprotonation base KHMDS base->anion alkoxide β-Alkoxysulfone Adduct anion->alkoxide Nucleophilic Addition benzaldehyde Benzaldehyde benzaldehyde->alkoxide smiles Smiles Rearrangement alkoxide->smiles intermediate Rearranged Intermediate smiles->intermediate product trans-Stilbene intermediate->product Elimination

Performance Comparison

ReactionReagentKey FeaturesTypical Yield of trans-StilbeneStereoselectivity (E:Z)Byproduct
Peterson Olefination This compoundStereochemical control via workup; volatile siloxane byproduct.[10][11]Good to Excellent (reported up to 95% for derivatives)[11]Highly (E)-selective with acidic workup.[10]Hexamethyldisiloxane (volatile)
Wittig Reaction Benzyltriphenylphosphonium chlorideWell-established; can favor Z-isomer with unstabilized ylides.[2]Moderate to Good (e.g., 82% reported with isomerization)Often a mixture, requires isomerization for high E-selectivity.[1][13]Triphenylphosphine oxide (solid)
Horner-Wadsworth-Emmons Diethyl benzylphosphonateExcellent E-selectivity; water-soluble byproduct.[3][5]High (often >90%)[12]Highly (E)-selective (>99:1)[12]Diethyl phosphate (water-soluble)
Julia-Kocienski Olefination 1-Phenyl-1H-tetrazol-5-yl benzyl sulfoneHigh E-selectivity; broad functional group tolerance.[6][7]Good to High (e.g., 71% for a similar system)[7]Highly (E)-selective.[7]Sulfur dioxide (gas), Tetrazole derivative

Discussion: The Silicon Advantage

The Peterson olefination, facilitated by reagents like this compound, presents several key advantages that make it a highly attractive method for alkene synthesis.

  • Byproduct Management: The most significant practical advantage is the formation of a volatile and inert siloxane byproduct. This circumvents the often-tedious purification required to remove the solid triphenylphosphine oxide generated in the Wittig reaction. While the HWE reaction offers a water-soluble byproduct, the Peterson olefination's gaseous byproduct can be even more straightforward to handle, particularly on a large scale.

  • Stereochemical Versatility: The Peterson olefination offers a unique level of stereochemical control. By choosing either acidic or basic elimination conditions, one can selectively obtain either the E or Z alkene from the same β-hydroxysilane intermediate.[10] This is a distinct advantage over the HWE and Julia-Kocienski reactions, which are strongly biased towards the E-isomer, and the Wittig reaction, where achieving high stereoselectivity for either isomer can require careful tuning of reagents and conditions.

  • Reactivity: α-Silyl carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with a broader range of carbonyl compounds, including some sterically hindered ketones.

Conclusion

While the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions remain indispensable tools in the synthetic chemist's arsenal, the Peterson olefination, particularly with user-friendly precursors like this compound, offers a compelling combination of high efficiency, simplified purification, and unique stereochemical control. For researchers and drug development professionals seeking to streamline their synthetic routes and enhance control over isomeric purity, the silicon-based approach of the Peterson olefination represents a powerful and often superior strategy for the construction of carbon-carbon double bonds. Its advantages in byproduct removal and stereochemical flexibility position it as a modern and highly valuable alternative to traditional olefination methodologies.

References

  • BenchChem. (2025).
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  • Chegg. (2022). Solved The Wittig reaction: synthesis of E-stilbene. LAB 7. Chegg.com.
  • Bannin, T. J., Datta, P. P., Kiesewetter, E. T., & Kiesewetter, M. K. (2019). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry to Compare and Contrast Wittig and Metathesis Methodologies.
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  • Organic Chemistry Portal. (n.d.).
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  • Pospíšil, J. (2024).
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  • Noels, A. F., & Demonceau, A. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins.
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  • ResearchGate. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties.
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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

As scientists, our responsibility extends beyond discovery and innovation to encompass the entire lifecycle of the materials we use. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe disposal of Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide (CAS No. 83781-47-9), grounded in established safety principles and regulatory standards.

The core principle of chemical waste disposal is isolation and containment to prevent harmful reactions and environmental release.[1] For a specialized quaternary ammonium salt like this compound, a systematic approach is essential.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any waste, it is crucial to understand the material's intrinsic hazards. This knowledge informs every procedural choice we make, from selecting personal protective equipment (PPE) to segregating waste streams.

This compound is a solid, crystalline powder that is white to almost white in color. While comprehensive toxicological data is not available for this specific compound, the Safety Data Sheet (SDS) and the nature of its chemical class warrant a cautious approach.

  • Combustion Hazards: In the event of a fire, this compound may decompose and release poisonous fumes, including Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), Silicon Oxides, and Hydrogen Iodide. This thermal instability underscores the importance of storing its waste away from heat sources.

  • Inhalation and Contact Hazards: As a powder, it can be dispersed as dust. Inhalation of dusts and direct contact with skin and eyes should always be avoided. General guidelines for quaternary ammonium compounds indicate they can be irritants or even corrosive to the skin and eyes.[2]

  • Regulatory Framework: The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established explicit guidelines for laboratory waste.[3] All disposal activities must comply with these federal, state, and local regulations. A key OSHA requirement is the implementation of a written Chemical Hygiene Plan (CHP) that outlines specific procedures for ensuring employee protection from hazardous chemicals.[4][5]

Property Description Source
Chemical Name This compound
CAS Number 83781-47-9[6]
Physical State Solid (Crystal - Powder)
Color White - Almost white
Hazardous Decomposition CO, CO2, NOx, Silicon Oxides, Hydrogen Iodide
Personal Protective Equipment (PPE): Your First Line of Defense

Handling any chemical waste requires a robust barrier between you and the material. The mandatory PPE for managing this waste stream is dictated by its hazard profile.

  • Respiratory Protection: A dust respirator is necessary to prevent inhalation of the powder, especially during spill cleanup or transfer operations.

  • Hand Protection: Chemical-resistant protective gloves are required.

  • Eye Protection: Safety glasses are the minimum requirement. A face shield should be used if there is a significant risk of dust generation.

  • Body Protection: A lab coat or other protective clothing is essential. Protective boots may be required depending on the scale of the waste being handled.

It is a best practice that protective gear used during waste disposal should be single-use or decontaminated thoroughly after use. If single-use, it must also be disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The ultimate goal of this protocol is to prepare the waste for collection by a licensed environmental services contractor. At no point should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Isolate the Waste: As soon as this compound is designated as waste, it must be segregated from other chemical waste streams.[1][3]

  • Avoid Commingling: Never mix this compound with other chemicals, particularly strong acids, bases, or oxidizing agents, to prevent potentially dangerous reactions.[1][7] Keep it in its original container whenever possible.

Step 2: Containerization

  • Select a Compatible Container: The waste must be stored in a chemically compatible, airtight container.[1] If the original container is compromised, the contents must be transferred to a new, suitable container.

  • Seal Securely: Ensure the container is tightly sealed to prevent leaks or the dispersion of dust.[1]

Step 3: Labeling

  • Regulatory Compliance: The EPA requires that each waste container be clearly labeled.[8]

  • Essential Information: The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and its CAS number: 83781-47-9

    • The date on which the material was designated as waste.[3]

    • Appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

Step 4: Storage (Satellite Accumulation Area)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Safe Environment: The SAA must be away from heat sources, electricity, and explosives.[1] The container should be inspected regularly for any signs of degradation.[3]

Step 5: Final Disposal

  • Professional Collection: Arrange for the collection of the waste with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]

  • Manifest and Records: The disposal process must be tracked from generation to final disposition using a hazardous waste manifest system. These records must be properly maintained.[8]

  • Probable Disposal Method: The contractor will likely use incineration to convert the waste into less harmful ash, which can then be landfilled in a compliant manner.[1]

Emergency Procedures: Accidental Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Secure: Keep all non-essential personnel away from the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area. Use a local exhaust system if available.

  • Don PPE: Before attempting any cleanup, don the full personal protective equipment described in Section 2.

  • Contain and Collect: Carefully sweep the solid material into an airtight container, taking care not to create dust. Do not use water to clean up, as its solubility is not well-defined and this could spread contamination.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, respirator cartridges, gloves) must be placed in the hazardous waste container along with the spilled chemical.

  • Decontaminate: Thoroughly wash hands and any affected skin surfaces after handling is complete.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Material Designated as Waste is_spill Is this an accidental spill? start->is_spill Yes prep_for_disposal Prepare for Routine Disposal start->prep_for_disposal No spill_protocol Follow Emergency Spill Protocol is_spill->spill_protocol Yes collect_residue Collect all contaminated materials for disposal spill_protocol->collect_residue segregate Step 1: Segregate Waste (Do Not Mix) collect_residue->segregate prep_for_disposal->segregate containerize Step 2: Place in a sealed, compatible container segregate->containerize label Step 3: Label as 'Hazardous Waste' with full chemical name, CAS#, and date containerize->label store Step 4: Store in designated Satellite Accumulation Area (SAA) label->store contact_ehs Step 5: Contact EHS for pickup by licensed contractor store->contact_ehs

Caption: Decision workflow for handling and disposal of the specified chemical waste.

By adhering to this structured and well-documented disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of environmental and regulatory compliance.

References

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A Senior Application Scientist's Guide to Handling Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical information for handling Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide (CAS No. 83781-47-9). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety and scientific integrity.

Immediate Safety Profile & Core Principles of Protection

This compound is a solid, appearing as a white to almost-white crystal or powder.[1][2] While the substance-specific Safety Data Sheet (SDS) from TCI Chemicals indicates that it does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008, this does not mean it can be handled without precautions.[1]

The primary physical risk arises from its form as a fine powder, which can be easily aerosolized.[1] Inhalation of any chemical dust should be minimized. Furthermore, as a member of the quaternary ammonium compound (QAC) family, it is prudent to handle it with care, as some QACs have been linked to skin and respiratory irritation.[3] A critical, yet often overlooked, hazard is thermal decomposition. At high temperatures, such as in a fire, this compound can break down to release poisonous fumes, including Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Silicon oxides, and Hydrogen Iodide.[1]

Therefore, our protective strategy is based on two core principles:

  • Containment: Preventing the dispersion of dust at the source.

  • Isolation: Creating a barrier between the researcher and the chemical to prevent contact and inhalation.

Recommended Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and matched to the potential exposure risk. The following table summarizes the required equipment for handling this compound.

Task Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing & Transferring (High Dust Potential) Safety glasses with side shields and a face shield.[1]Chemical-resistant gloves (e.g., Nitrile).[1]NIOSH-approved dust respirator or use within a ventilated enclosure (fume hood).[1]Laboratory coat, long pants, closed-toe shoes.[1]
Solution Handling & General Use Safety glasses with side shields.[1]Chemical-resistant gloves (e.g., Nitrile).[1]Not generally required if handled in a well-ventilated area.[1]Laboratory coat, long pants, closed-toe shoes.[1]
Spill Cleanup Chemical safety goggles and face shield.[3][4]Chemical-resistant gloves (e.g., Nitrile).[1]NIOSH-approved dust respirator.[1]Protective clothing; boots if required.[1]
Causality Behind PPE Choices:
  • Respiratory Protection: The primary route of exposure for a crystalline solid is inhalation of airborne dust.[1] A dust respirator or handling within a local exhaust ventilation system (like a chemical fume hood) is crucial during weighing or any activity that could generate dust.[1] This prevents particles from entering the respiratory tract.

  • Eye and Face Protection: Chemical safety glasses are the minimum requirement to protect against accidental splashes.[1] When handling the powder, a face shield provides a secondary layer of protection for the entire face from airborne particles.[1]

  • Hand Protection: While this specific compound is not classified as a skin irritant, direct skin contact with any chemical should always be avoided.[1] Protective gloves are essential for maintaining good laboratory hygiene and preventing potential sensitization that can occur with some quaternary ammonium compounds.[1][3]

  • Body Protection: A standard laboratory coat worn over personal clothing protects against minor spills and contamination of everyday attire.[1]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring reproducible results.

Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate Handling Area (Fume Hood or Ventilated Space) gather_ppe Gather & Inspect All PPE (Gloves, Goggles, Respirator, etc.) prep_area->gather_ppe prep_tools Prepare Necessary Tools (Spatulas, Weigh Paper, Containers) gather_ppe->prep_tools weigh Carefully Weigh Solid (Minimize Dust Generation) prep_tools->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve clean_tools Decontaminate Tools & Surfaces dissolve->clean_tools Procedure Complete remove_ppe Remove PPE Correctly (Gloves Last) clean_tools->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Contaminated PPE & Disposables into Labeled Bag dispose Dispose According to Institutional & Local Regulations collect_waste->dispose collect_chem Collect Excess Chemical Waste in a Labeled, Sealed Container collect_chem->dispose

Caption: Workflow for handling this compound.

Detailed Protocol:
  • Preparation:

    • Designate a work area. This should ideally be within a chemical fume hood or a space with dedicated local exhaust ventilation, especially for weighing and transferring the solid.[1]

    • Assemble and inspect all required PPE as outlined in the table above.

    • Prepare all necessary equipment (spatula, weigh boat, receiving vessel) to minimize handling time.

  • Handling:

    • Gently scoop or pour the solid. Avoid dropping or tapping containers in a way that generates dust.

    • If transferring the powder, ensure the receiving container is close to the source container to minimize the distance the powder travels through the air.

    • Once the solid is transferred, add the desired solvent to wet the material, which significantly reduces the risk of dust dispersion.

  • Post-Handling & Decontamination:

    • Carefully clean any residual powder from the work surface using a damp cloth or towel. Do not use dry sweeping, as this will aerosolize the dust.

    • Decontaminate spatulas and any non-disposable equipment.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water.[4]

Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Segregation:

    • Solid Waste: Collect any excess or spilled this compound, along with contaminated weigh boats or paper, into a clearly labeled, sealed waste container.[1]

    • Contaminated PPE: Disposable gloves, bench liners, and other contaminated materials should be collected in a separate, sealed bag for hazardous waste disposal.

  • Disposal Method:

    • Never dispose of this chemical down the drain or in regular trash.

    • All waste must be handled in accordance with federal, state, and local regulations.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1] The SDS suggests that it may be possible to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures: In Case of Exposure

Immediate and correct action can significantly mitigate the consequences of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[1]

References

  • Mount Sinai. Quaternary Ammonium Compounds in Cleaning Products. [Link]

  • PureSynth. This compound 98.0%. [Link]

  • PubChem. Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide. [Link]

  • Chemsrc. This compound. [Link]

  • PubChem. Benzyltrimethylammonium iodide. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Cleanroom Connection. Sterile Quaternary Disinfectants & Cleanroom Quaternary RTU. [Link]

  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]

  • ACS GCI Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.